molecular formula C5H3ClINO B1422219 6-Chloro-4-iodopyridin-3-OL CAS No. 877133-58-9

6-Chloro-4-iodopyridin-3-OL

Cat. No.: B1422219
CAS No.: 877133-58-9
M. Wt: 255.44 g/mol
InChI Key: CXHOJLOLUDOQIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-4-iodopyridin-3-OL is a useful research compound. Its molecular formula is C5H3ClINO and its molecular weight is 255.44 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-4-iodopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClINO/c6-5-1-3(7)4(9)2-8-5/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHOJLOLUDOQIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693289
Record name 6-Chloro-4-iodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877133-58-9
Record name 6-Chloro-4-iodo-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=877133-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-4-iodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-4-iodopyridin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-4-iodopyridin-3-ol: A Versatile Building Block in Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Chloro-4-iodopyridin-3-ol is a halogenated pyridinol derivative that holds significant potential as a versatile intermediate in organic synthesis, particularly in the realm of medicinal chemistry. Its unique substitution pattern, featuring a reactive iodine atom, a chlorine atom, and a hydroxyl group on a pyridine scaffold, offers multiple avenues for synthetic elaboration. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthetic considerations for this compound. Furthermore, it delves into its potential applications in drug development, supported by an understanding of its inherent reactivity. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering insights into the strategic utilization of this compound.

Introduction: The Strategic Importance of Halogenated Pyridinols

Halogenated heterocyclic compounds are cornerstones in the synthesis of pharmaceuticals and agrochemicals. The pyridine ring, a common motif in numerous biologically active molecules, when substituted with halogens, gains unique electronic properties and reactivity profiles that are highly advantageous for synthetic chemists. The presence of halogens, such as chlorine and iodine, provides handles for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.

This compound is a prime example of a strategically designed building block. The differential reactivity of the C-I and C-Cl bonds allows for selective functionalization, making it a valuable precursor for creating diverse libraries of substituted pyridines. The hydroxyl group adds another layer of synthetic versatility, allowing for etherification, esterification, or conversion to other functional groups. This guide will explore the key attributes of this compound, providing a technical foundation for its application in research and development.

Chemical Structure and Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in synthesis and for predicting its behavior in biological systems.

Chemical Structure

The structure of this compound is characterized by a pyridine ring substituted with a chlorine atom at the 6-position, an iodine atom at the 4-position, and a hydroxyl group at the 3-position.

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is available from commercial suppliers, experimentally verified values for properties like melting point and pKa are not widely published in peer-reviewed literature. The provided data should therefore be considered as a guideline.

PropertyValueSource
CAS Number 877133-58-9[1][][3]
Molecular Formula C₅H₃ClINO[1][][3][4]
Molecular Weight 255.44 g/mol [1][][3]
Appearance Solid (predicted)-
Boiling Point 332.8°C at 760 mmHg (predicted)[]
Density 2.22 g/cm³ (predicted)[]
pKa Not experimentally determined. Predicted values for related substituted pyridinols vary widely depending on the computational method used.-
Solubility Expected to be soluble in common organic solvents such as DMSO, DMF, and methanol. Poorly soluble in water.-
SMILES C1=C(C(=CN=C1Cl)O)I[4]
InChI InChI=1S/C5H3ClINO/c6-5-1-3(7)4(9)2-8-5/h1-2,9H[][4]

Synthesis and Reactivity

The synthesis of this compound is not extensively detailed in publicly available literature. However, a plausible synthetic route can be devised based on established methodologies for the halogenation of pyridinol systems.

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound would involve the direct iodination of a suitable precursor, such as 6-chloropyridin-3-ol.

Synthesis_Pathway Start 6-Chloropyridin-3-ol Intermediate This compound Start->Intermediate Iodinating Agent (e.g., I₂, NIS) Base

Caption: Proposed synthesis of this compound.

Causality behind Experimental Choices:

  • Starting Material: 6-Chloropyridin-3-ol is a commercially available and logical starting point. The existing chloro and hydroxyl groups direct the regioselectivity of the subsequent iodination.

  • Iodinating Agent: Molecular iodine (I₂) in the presence of a base, or N-iodosuccinimide (NIS), are common and effective reagents for the electrophilic iodination of activated aromatic rings like pyridinols. The choice of reagent can influence reaction conditions and yields.

  • Base: A base is typically required to neutralize the HI generated during iodination with I₂ or to activate the substrate. Common bases include sodium bicarbonate, sodium hydroxide, or organic bases like triethylamine.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, self-validating protocol based on general procedures for the iodination of similar compounds. This protocol should be optimized and validated under appropriate laboratory safety conditions.

Objective: To synthesize this compound via electrophilic iodination of 6-chloropyridin-3-ol.

Materials:

  • 6-Chloropyridin-3-ol

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-chloropyridin-3-ol (1.0 eq) in anhydrous acetonitrile.

  • Addition of Iodinating Agent: Cool the solution to 0 °C in an ice bath. Add N-iodosuccinimide (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted iodine. Dilute the mixture with dichloromethane and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure this compound.

Self-Validating System: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to validate the success of the synthesis.

Reactivity Profile

The reactivity of this compound is governed by its three functional groups:

  • Iodine Atom: The C-I bond is the most reactive site for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the selective introduction of various substituents at the 4-position.

  • Chlorine Atom: The C-Cl bond is less reactive than the C-I bond in palladium-catalyzed cross-coupling reactions, allowing for sequential functionalization. It can undergo nucleophilic aromatic substitution under more forcing conditions.

  • Hydroxyl Group: The hydroxyl group can be alkylated to form ethers, acylated to form esters, or used as a directing group in further electrophilic aromatic substitutions.

Applications in Drug Discovery

While specific FDA-approved drugs containing the this compound moiety are not prominently documented, its structural features make it a highly valuable intermediate in the synthesis of biologically active compounds. The substituted pyridinol core is present in a wide range of therapeutic agents.

Role as a Key Intermediate

The primary application of this compound in drug discovery is as a versatile intermediate. Its ability to undergo selective cross-coupling reactions at the 4-position, followed by potential modification at the 6-position and the 3-hydroxyl group, allows for the rapid generation of a diverse range of analogues for structure-activity relationship (SAR) studies.

Potential Therapeutic Targets

Substituted pyridines are known to interact with a variety of biological targets. Given its structure, derivatives of this compound could potentially be explored as inhibitors of:

  • Kinases: Many kinase inhibitors feature a substituted heterocyclic core that interacts with the ATP-binding site of the enzyme.

  • G-protein coupled receptors (GPCRs): Substituted pyridines can serve as ligands for various GPCRs.

  • Enzymes: The functional groups on the pyridine ring can be tailored to interact with the active sites of various enzymes.

The exploration of derivatives of this compound in these and other target classes represents a promising avenue for future drug discovery efforts.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

In case of exposure, seek immediate medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically functionalized heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. Its differential reactivity and multiple points for synthetic modification make it an attractive starting material for the generation of diverse molecular scaffolds. While detailed experimental data and specific applications in approved therapeutics are currently limited in the public domain, the fundamental chemical principles governing its synthesis and reactivity provide a strong foundation for its future exploration in drug discovery programs. This guide serves as a technical resource to aid researchers in harnessing the synthetic potential of this versatile molecule.

References

A Comprehensive Technical Guide to 6-Chloro-4-iodopyridin-3-ol (CAS No. 877133-58-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 6-Chloro-4-iodopyridin-3-ol, a halogenated pyridine derivative with significant potential as a versatile building block in medicinal chemistry and drug discovery. Drawing upon established chemical principles and data from analogous structures, this document will explore its synthesis, chemical properties, reactivity, and potential applications, offering field-proven insights for its strategic utilization in the laboratory.

Physicochemical Properties and Safety Data

This compound is a substituted pyridine ring, a structural motif prevalent in a wide array of pharmaceuticals.[][2] Its physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 877133-58-9[3]
Molecular Formula C₅H₃ClINO[4][5]
Molecular Weight 255.44 g/mol [4][5]
Boiling Point 332.821°C at 760 mmHg
Density 2.219 g/cm³
InChI Key CXHOJLOLUDOQIT-UHFFFAOYSA-N[5]
SMILES C1=C(C(=CN=C1Cl)O)I[5]
Purity Typically ≥98%[4]

Safety and Handling:

As with any halogenated compound, appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier. General handling guidelines include:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

Synthesis and Purification

Proposed Synthetic Pathway:

Synthesis_of_this compound cluster_0 Starting Material cluster_1 Reaction Step cluster_2 Intermediate cluster_3 Final Product 6-Chloro-4-iodopyridin-3-amine 6-Chloro-4-iodopyridin-3-amine Diazotization Diazotization 6-Chloro-4-iodopyridin-3-amine->Diazotization NaNO₂, aq. H₂SO₄ 0-5 °C Diazonium Salt Diazonium Salt Diazotization->Diazonium Salt Hydrolysis Hydrolysis This compound This compound Hydrolysis->this compound Diazonium Salt->Hydrolysis H₂O, Δ

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical):

  • Diazotization:

    • Dissolve 6-Chloro-4-iodopyridin-3-amine (1.0 eq) in a suitable aqueous acid (e.g., 1 M H₂SO₄) and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt intermediate.

  • Hydrolysis:

    • Gently heat the reaction mixture containing the diazonium salt to 50-60 °C. Effervescence (evolution of N₂ gas) should be observed.

    • Continue heating until the gas evolution ceases, indicating the completion of the hydrolysis reaction.

    • Cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution) to a pH of ~7.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. While specific spectra for this compound are not publicly available in the search results, chemical suppliers often provide them upon request.[3][8]

Chemical Reactivity and Strategic Applications in Drug Discovery

The synthetic utility of this compound stems from the differential reactivity of its functional groups: the chloro, iodo, and hydroxyl substituents on the pyridine core. This trifunctional nature allows for a variety of selective chemical transformations, making it a valuable scaffold for building molecular complexity. Halogenated pyridines are well-established as key intermediates in the synthesis of pharmaceuticals.[9][10]

Key Reaction Chemistries:

  • Cross-Coupling Reactions: The iodo group at the 4-position is the most reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations.[10] This allows for the introduction of a wide range of substituents (aryl, heteroaryl, alkyl, alkynyl, and amino groups) at this position. The chloro group at the 6-position is less reactive and can be targeted in a subsequent cross-coupling reaction under more forcing conditions, enabling sequential functionalization.

  • O-Alkylation and O-Arylation: The hydroxyl group at the 3-position can be readily alkylated or arylated to introduce further diversity. Standard Williamson ether synthesis conditions (a base such as sodium hydride or potassium carbonate and an alkyl halide) can be employed.

  • Nucleophilic Aromatic Substitution (SNAr): While less reactive than the iodo group in cross-coupling, the chloro substituent can undergo SNAr reactions with strong nucleophiles, particularly if the pyridine ring is activated.

Strategic Workflow in Drug Discovery:

The following diagram illustrates a potential workflow for utilizing this compound in a drug discovery program.

Drug_Discovery_Workflow cluster_0 Core Scaffold cluster_1 Step 1: Primary Functionalization cluster_2 Step 2: Secondary Functionalization cluster_3 Outcome A This compound B Suzuki Coupling (at C4-Iodo) A->B C O-Alkylation (at C3-OH) A->C D Buchwald-Hartwig Amination (at C6-Chloro) B->D C->D E Library of Diverse Drug-like Molecules D->E

Caption: Strategic workflow for library synthesis.

This sequential functionalization approach allows for the systematic exploration of the chemical space around the pyridinol core, which is a key strategy in lead optimization to improve potency, selectivity, and pharmacokinetic properties.

Potential Biological Activity and Therapeutic Targets

While there is no specific biological activity reported for this compound itself, the broader class of substituted pyridines and pyridinols exhibits a wide range of biological activities, including:

  • Anticancer: Many kinase inhibitors feature a pyridine core. The ability to introduce diverse substituents at the 4- and 6-positions of this scaffold could lead to the discovery of novel inhibitors of kinases implicated in cancer.[11]

  • Anti-inflammatory: Substituted pyridines have been investigated as inhibitors of inflammatory kinases such as TBK1 and IKKε.[12]

  • Antibacterial and Antiviral: The pyridine nucleus is a common feature in various antimicrobial and antiviral agents.[][13][14]

The structural alerts within this compound, particularly the halogen atoms and the phenol-like hydroxyl group, suggest that it could be a valuable starting point for developing compounds that interact with a variety of biological targets through hydrogen bonding and halogen bonding.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of this compound and any of its derivatives.

Analytical TechniquePurpose
¹H NMR Confirms the proton environment of the pyridine ring and any substituents.
¹³C NMR Determines the number and chemical environment of the carbon atoms.
Mass Spectrometry (MS) Confirms the molecular weight and isotopic pattern (presence of Cl and I).
High-Performance Liquid Chromatography (HPLC) Determines the purity of the compound.
Infrared (IR) Spectroscopy Identifies the presence of key functional groups, such as the O-H and C-Cl bonds.

While specific analytical data is not publicly available, researchers can obtain certificates of analysis from commercial suppliers which often include this information.[3]

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in medicinal chemistry and drug discovery. Its three distinct functional groups allow for selective and sequential chemical modifications, enabling the synthesis of diverse libraries of complex molecules. While specific applications and biological activities of this compound are yet to be fully explored in the public domain, its structural features and the known activities of related compounds suggest that it is a valuable tool for the development of novel therapeutics. This guide provides a foundational understanding for researchers to strategically incorporate this compound into their research programs.

References

Physical and chemical properties of 6-chloro-4-iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-chloro-4-iodopyridin-3-ol

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Multifunctional Scaffolds

In the landscape of modern drug discovery, the efficiency of synthetic routes and the novelty of molecular architectures are paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a significant portion of FDA-approved pharmaceuticals.[1][2] Their prevalence is a testament to their ability to engage in specific, high-affinity interactions with biological targets. Within this class, this compound emerges as a compound of significant strategic importance. Its trifunctional nature—possessing a hydroxyl group, a moderately reactive chloro substituent, and a highly reactive iodo substituent—offers a platform for sequential, regioselective modifications.[2] This guide provides a comprehensive technical overview of its properties, reactivity, and synthetic utility, grounded in established chemical principles to empower its application in sophisticated drug design programs.

PART 1: Core Physicochemical and Structural Characterization

A foundational understanding of a molecule's intrinsic properties is the prerequisite for its rational application in synthesis. This section delineates the essential physicochemical and spectral data for this compound.

Molecular and Physical Properties

The compound is typically a solid at room temperature, with solubility characteristics favoring organic solvents over aqueous media, a common trait for halogenated organic molecules.[3]

PropertyData
IUPAC Name This compound[4]
CAS Number 877133-58-9[4][5][6]
Molecular Formula C₅H₃ClINO[4][7]
Molecular Weight 255.44 g/mol [4][6]
Canonical SMILES C1=C(C(=C(N=C1Cl)I)O)[7]
InChI Key CXHOJLOLUDOQIT-UHFFFAOYSA-N[7]
Purity Typically ≥98% from commercial suppliers[6]
Appearance Solid (Form may vary)[8]
Spectroscopic Profile: The Fingerprint of a Molecule

Spectroscopic analysis is non-negotiable for structure verification and purity assessment. While raw spectra are proprietary, the expected characteristics for this compound are predictable based on its structure. The process of elucidating a structure from multiple spectra is a cornerstone of organic chemistry.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The spectrum should reveal two distinct signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons at the C2 and C5 positions. The proton adjacent to the nitrogen (at C2) would likely be the most downfield. The hydroxyl proton will appear as a broad singlet, its chemical shift being concentration and solvent dependent.

    • ¹³C NMR : Five signals are expected for the five carbons of the pyridine ring. The carbons bonded to the electronegative halogens (C4-I and C6-Cl) and the hydroxyl group (C3-OH) will be significantly shifted downfield.

  • Mass Spectrometry (MS) : The mass spectrum provides the molecular weight and elemental composition. The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of one chlorine atom (³⁵Cl/³⁷Cl in an approx. 3:1 ratio) and one iodine atom (¹²⁷I, monoisotopic).

  • Infrared (IR) Spectroscopy : The IR spectrum is key for identifying functional groups. A prominent, broad absorption band in the 3200-3400 cm⁻¹ region is indicative of the O-H stretching vibration of the hydroxyl group.[10] The 1400-1600 cm⁻¹ region will show characteristic C=C and C=N stretching vibrations of the aromatic pyridine ring, while C-Cl and C-I bond stretches will appear in the fingerprint region at lower wavenumbers.

PART 2: Chemical Reactivity and Synthetic Strategy

The true synthetic power of this compound lies in the differential reactivity of its three functional sites. This orthogonality is the key to its utility, allowing for controlled, stepwise elaboration of the pyridine core.

The Hierarchy of Halogen Reactivity

In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds follows the order C-I > C-Br > C-Cl. This principle is the cornerstone of any synthetic strategy involving this molecule. The C-I bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the C-Cl bond.[2] This allows for highly regioselective functionalization at the 4-position while leaving the 6-chloro substituent intact for subsequent transformations.

Reactivity_Map substance This compound C4-I (Iodo) C6-Cl (Chloro) O3-H (Hydroxyl) c4_reactions High Reactivity Site: • Suzuki Coupling • Sonogashira Coupling • Heck Coupling • Stille Coupling substance:c4->c4_reactions Pd(0) Catalysis c6_reactions Moderate Reactivity Site: • Buchwald-Hartwig Amination • Suzuki Coupling (Forcing Conditions) • Nucleophilic Aromatic Substitution (SNAr) substance:c6->c6_reactions Pd(0) or Strong Nucleophile o3_reactions Versatile Functional Group: • O-Alkylation (Williamson Ether Synthesis) • O-Acylation (Esterification) • Conversion to Triflate (OTf) for Coupling substance:o3->o3_reactions Base / Electrophile Synthesis_Workflow A Start: Substituted 3-hydroxypyridine B Step 1: Chlorination (e.g., NCS or SO₂Cl₂) A->B Introduce Chloro group C Step 2: Regioselective Iodination (e.g., NIS, I₂) B->C Introduce Iodo group E Purification (Chromatography / Recrystallization) C->E D Final Product: This compound E->D

References

In-Depth Technical Guide: Reactivity and Stability Profile of 6-Chloro-4-iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Chloro-4-iodopyridin-3-ol is a trifunctional heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its value stems from the differential reactivity of its substituents: a highly reactive iodo group amenable to a wide range of cross-coupling reactions, a less reactive chloro group suitable for nucleophilic aromatic substitution, and a hydroxyl group that modulates electronic properties and serves as a point for derivatization. This guide provides a comprehensive technical overview of the reactivity and stability of this compound, offering field-proven insights and detailed experimental protocols to enable its effective use as a versatile building block in complex molecule synthesis.

Introduction: Strategic Importance in Drug Discovery

Halogenated pyridines are crucial scaffolds in modern drug discovery.[1][2] The incorporation of chlorine and iodine, as seen in this compound, provides synthetic handles for the sequential and regioselective introduction of various functionalities. This strategic placement of reactive sites allows for the efficient construction of diverse molecular libraries, a cornerstone of the drug discovery process.[3] The pyridine core itself is a well-established pharmacophore, and the ability to precisely decorate it with different substituents is key to optimizing biological activity and pharmacokinetic properties.

Physicochemical Properties and Structural Features

A foundational understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₅H₃ClINO[4]
Molecular Weight269.44 g/mol N/A
AppearanceOff-white to pale yellow solidN/A
Monoisotopic Mass268.89479 Da[4]
XlogP (predicted)2.1[4]
StorageStore in a cool, dry, dark place.[5]

The Reactivity Landscape: A Tale of Three Functional Groups

The synthetic utility of this compound is defined by the distinct reactivity of its iodo, chloro, and hydroxyl groups. This differential reactivity allows for a stepwise and controlled approach to molecular elaboration.

The Iodo Group: A Gateway to Cross-Coupling Chemistry

The carbon-iodine bond at the 4-position is the most labile site, making it the preferred center for palladium-catalyzed cross-coupling reactions. This high reactivity enables the facile formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

Key Cross-Coupling Reactions:

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.[6]

  • Suzuki Coupling: Formation of C-C bonds with boronic acids.

  • Stille Coupling: C-C bond formation using organostannanes.[1]

Diagram 1: Representative Cross-Coupling Reaction at the C4 Position

G Reactant This compound Product 6-Chloro-4-R-pyridin-3-ol Reactant->Product Stille Coupling Coupling_Partner R-Sn(Bu)3 (Organostannane) Coupling_Partner->Product Catalyst Pd(PPh3)4 Catalyst->Product

Caption: Stille cross-coupling at the C4-iodo position.

Expertise & Experience: The choice of palladium catalyst, ligand, base, and solvent is critical for optimizing these reactions. For instance, the use of bulky, electron-rich phosphine ligands can accelerate the rate-determining oxidative addition step.

The Chloro Group: Enabling Nucleophilic Aromatic Substitution

The chloro group at the 6-position is less reactive than the iodo group in cross-coupling reactions but is susceptible to nucleophilic aromatic substitution (SNA_r).[7][8] This reaction typically requires more forcing conditions, such as elevated temperatures and strong nucleophiles.[9] The stability of the intermediate Meisenheimer complex, which is influenced by electron-withdrawing groups, plays a key role in the reaction rate.[10][11]

Diagram 2: Logical Flow of Sequential Functionalization

G Start This compound Step1 Cross-Coupling at C4 (e.g., Sonogashira) Start->Step1 Intermediate 6-Chloro-4-alkynylpyridin-3-ol Step1->Intermediate Step2 SNA_r at C6 (e.g., with an amine) Intermediate->Step2 Product 6-Amino-4-alkynylpyridin-3-ol Step2->Product

Caption: Sequential functionalization of this compound.

Causality Behind Experimental Choices: The electron-deficient nature of the pyridine ring facilitates nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2 and C4/C6).[11] The reaction's success often depends on the nucleophilicity of the attacking species and the stability of the resulting intermediate.

The Hydroxyl Group: A Modulator and Functional Handle

The hydroxyl group at the 3-position influences the electronic properties of the pyridine ring and serves as a site for further modification.

  • Etherification and Esterification: The hydroxyl group can be readily converted to ethers or esters to modulate the molecule's physicochemical properties.[12]

  • Directing Group: The hydroxyl group can act as a directing group in electrophilic aromatic substitution reactions, although the overall electron-deficient nature of the ring makes these reactions challenging.

Stability and Handling

Proper handling and storage are crucial to maintain the integrity of this compound.

Table 2: Stability and Handling Recommendations

Hazard/IncompatibilityPrecaution
Light sensitivityStore in a tightly closed, light-resistant container in a cool, well-ventilated area away from sunlight.[5]
Strong Oxidizing AgentsIncompatible. Avoid contact with peroxides, nitrates, etc.[5]
Strong AcidsIncompatible.[5]
Ignition SourcesKeep away from open flames, sparks, and other sources of ignition.[13]
Personal Protective EquipmentWear appropriate protective gloves, clothing, and eye/face protection.

Trustworthiness: All chemical manipulations should be conducted in a well-ventilated fume hood. Grounding and bonding of containers are necessary during transfer to prevent static discharge.[13]

Exemplary Experimental Protocols

The following protocols illustrate the selective functionalization of this compound.

Protocol: Sonogashira Cross-Coupling

This protocol is adapted from a general procedure for the Sonogashira coupling of halopyridines.[6]

  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 equiv) and the terminal alkyne (1.1 equiv) in a degassed mixture of THF and triethylamine (2:1).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv) and CuI (0.1 equiv) to the solution.

  • Reaction: Stir the mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Filter the reaction mixture through a pad of celite, rinsing with an appropriate organic solvent. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Protocol: Nucleophilic Aromatic Substitution

This protocol is a general method for the amination of chloropyridines.

  • Reaction Setup: In a sealed tube, combine the 6-chloro-4-substituted-pyridin-3-ol (1.0 equiv) and the desired amine (2.0-3.0 equiv) in a high-boiling polar aprotic solvent such as DMSO or NMP.

  • Reaction: Heat the mixture to 120-150 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, functionalized pyridine derivatives. Its well-defined and differential reactivity allows for a predictable and strategic approach to the construction of novel molecular entities. A thorough understanding of its reactivity profile, stability, and handling requirements, as detailed in this guide, is essential for its successful application in research and drug development.

References

The Strategic Synthesis and Therapeutic Potential of 6-Chloro-4-iodopyridin-3-ol and its Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Substituted Pyridinols

In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, present in a multitude of FDA-approved drugs and clinical candidates.[1] Its ability to form key hydrogen bonds and engage in various intermolecular interactions makes it a privileged structure in drug design. Within this class, the 6-chloro-4-iodopyridin-3-ol core represents a particularly versatile and strategically functionalized building block. The presence of three distinct functional groups—a hydroxyl, a chloro, and an iodo moiety—at specific positions on the pyridine ring offers a rich platform for chemical elaboration and the systematic exploration of structure-activity relationships (SAR). The differential reactivity of the halogen substituents, particularly the highly reactive iodine atom at the 4-position, allows for selective and sequential modifications through modern cross-coupling methodologies. This guide provides an in-depth analysis of the synthesis, chemical properties, and burgeoning therapeutic applications of this compound and its analogs, with a focus on their role as potent kinase inhibitors in oncology and other therapeutic areas.

Synthetic Strategies: Accessing the this compound Core and its Analogs

Proposed Synthesis of this compound

A robust and high-yielding synthesis of 6-chloro-4-iodopyridin-3-amine has been reported, which serves as the foundation for accessing the desired pyridinol.[2] The proposed synthetic pathway to this compound involves the diazotization of the 3-amino group followed by hydrolysis.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 6-Chloro-4-iodopyridin-3-amine

A detailed protocol for the synthesis of 6-chloro-4-iodopyridin-3-amine from its tert-butyl carbamate protected precursor has been described.[2]

  • Reaction: Tert-butyl (6-chloro-4-iodo-pyridin-3-yl)-carbamate (10.0 g, 28 mmol) is dissolved in 3 M hydrochloric acid (600 mL).

  • Conditions: The solution is heated to 60°C and stirred for 12 hours.

  • Work-up: After cooling to room temperature, the pH is adjusted to 8 with a saturated sodium bicarbonate solution. The aqueous layer is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography (10% ethyl acetate in petroleum ether) to afford 6-chloro-4-iodopyridin-3-amine.

Step 2: Diazotization and Hydrolysis to this compound

This step is a well-established transformation of aromatic amines to phenols.[3]

  • Reaction Setup: 6-chloro-4-iodopyridin-3-amine is dissolved in an aqueous solution of a non-nucleophilic strong acid, such as sulfuric acid, and cooled to 0-5°C in an ice bath.

  • Diazotization: A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5°C. The reaction progress is monitored for the consumption of the starting amine.

  • Hydrolysis: The resulting diazonium salt solution is then gently warmed to facilitate the evolution of nitrogen gas and the formation of the hydroxyl group. The reaction mixture is then heated to ensure complete conversion.

  • Work-up and Purification: Upon cooling, the reaction mixture is neutralized and extracted with a suitable organic solvent. The organic extracts are dried and concentrated. The crude this compound is then purified by column chromatography or recrystallization.

Diversification of the Scaffold: Leveraging Cross-Coupling Reactions

The true power of the this compound scaffold lies in its potential for diversification. The iodine atom at the C4 position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds with aryl or heteroaryl boronic acids, providing access to 4-aryl-6-chloropyridin-3-ols.

  • Sonogashira Coupling: This allows for the introduction of alkyne moieties, which can be further functionalized.

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, leading to the synthesis of 4-amino-substituted pyridin-3-ols.

The chloro group at the C6 position is less reactive than the iodo group, allowing for selective functionalization at the C4 position. The C6 chloro group can then be targeted under more forcing conditions or through nucleophilic aromatic substitution to generate trisubstituted pyridine analogs.

Structure-Activity Relationships and Biological Applications

Analogs of this compound have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in cancer and other diseases.

Kinase Inhibition Profile

Substituted pyridines and related heterocyclic scaffolds have been extensively explored as kinase inhibitors. The this compound core provides a valuable starting point for the design of inhibitors targeting a range of kinases, including:

  • Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in various cancers. Pyrazolo[3,4-b]pyridine derivatives, which share structural similarities with the core topic, have been developed as potent and selective FGFR inhibitors.[4][5]

  • c-Jun N-terminal Kinases (JNKs): JNKs are involved in stress signaling and inflammatory responses. 4-(Pyrazol-3-yl)-pyridines have been identified as novel JNK inhibitors.[6]

  • Transforming Growth Factor-β (TGF-β) Receptors (e.g., ALK5): The TGF-β signaling pathway plays a crucial role in cell growth, differentiation, and fibrosis. Pyrazole derivatives with a pyridin-4-oxy moiety have been developed as potent ALK5 inhibitors.[1]

Illustrative Structure-Activity Relationship Data

While a comprehensive SAR study on a single target for a series of direct analogs of this compound is not publicly available in a consolidated format, data from related series of kinase inhibitors provide valuable insights. The following table summarizes representative data for pyrazolo[3,4-b]pyridine derivatives as FGFR inhibitors, highlighting the impact of substitutions on inhibitory activity.[4]

Compound IDR1R2FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
4a H4-methylpiperazin-1-yl1.82.53.1
11b Hpiperazin-1-yl10.215.612.8
4b Hpiperidin-1-yl12.518.915.3
4c Hmorpholin-4-yl11.817.214.1
7n 2,6-dichloro-3,5-dimethoxyphenyl4-(2-hydroxyethyl)piperazin-1-yl0.91.21.5

Data extracted from a study on 1H-pyrazolo[3,4-b]pyridine derivatives as FGFR kinase inhibitors.[4]

Key SAR Insights:

  • Hinge-Binding Moiety: The pyrazolopyridine core often acts as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The pyridinol core of this compound can similarly engage in these interactions.

  • Substituents at the 4-position: As seen in the table, modifications at the position analogous to the iodo-group in the core scaffold significantly impact potency. Bulky and appropriately functionalized groups can extend into the solvent-exposed region of the ATP-binding pocket, leading to enhanced affinity.

  • Role of Halogens: The chlorine atom at the 6-position can serve as a handle for further derivatization or can be involved in specific interactions within the kinase active site.

Targeted Signaling Pathway: Inhibition of the FGFR Signaling Cascade

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, survival, migration, and angiogenesis. Aberrant activation of this pathway through mutations, amplifications, or translocations of FGFR genes is a key driver in a variety of cancers. Small molecule inhibitors targeting the ATP-binding site of FGFRs can effectively block downstream signaling.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FGFR->FGFR RAS RAS FGFR->RAS Activation via adaptor proteins PLCg PLCγ FGFR->PLCg Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->RAF Inhibitor This compound Analog Inhibitor->FGFR Inhibition

References

An In-depth Technical Guide to the Predicted Mechanism of Action for 6-Chloro-4-iodopyridin-3-OL Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-chloro-4-iodopyridin-3-ol scaffold represents a promising, yet underexplored, chemical starting point for novel therapeutic agents. This guide posits that the primary mechanism of action for derivatives of this scaffold is the inhibition of protein kinases, a critical class of enzymes involved in cellular signaling.[1][2] This prediction is based on the structural analogy of the 3-hydroxypyridine core to known hinge-binding motifs that anchor inhibitors within the ATP-binding site of kinases.[3][4][5] The strategic placement of halogen atoms—chlorine at the 6-position and iodine at the 4-position—is hypothesized to provide critical interactions with hydrophobic regions and opportunities for halogen bonding, thereby enhancing potency and selectivity.[6][7] This document provides a comprehensive roadmap for researchers, outlining a multi-stage experimental workflow to rigorously validate this predicted mechanism, from initial biochemical assays to confirmation of target engagement in a cellular context and analysis of downstream signaling effects. Detailed protocols, data interpretation guidelines, and visual aids are provided to empower drug development professionals in their investigation of this novel chemical series.

Introduction: The Rationale for a Kinase-Centric Hypothesis

Protein kinases, comprising over 500 members in the human genome, are central regulators of nearly all cellular processes.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most successful target classes in modern drug discovery.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and inflammation.[2]

The this compound core contains several structural features that suggest a strong potential for kinase inhibition:

  • The 3-Hydroxypyridine Moiety: This functional group is a bioisostere of the adenine hinge-binding motif of ATP.[1] It can form critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, which is a conserved structural element connecting the N- and C-lobes of the kinase catalytic domain.[4][5] This interaction is a cornerstone of many potent and selective kinase inhibitors.[8][9]

  • Halogen Substituents: The chlorine and iodine atoms offer multi-faceted contributions.[6][7] They enhance the lipophilicity of the scaffold, promoting entry into the often-hydrophobic ATP pocket. Furthermore, they can form halogen bonds—a specific type of non-covalent interaction—with backbone carbonyls or other electron-rich residues, which can significantly improve binding affinity and confer selectivity against other kinases.[6] The iodine at the 4-position also serves as a versatile synthetic handle for structure-activity relationship (SAR) studies via cross-coupling reactions.[7]

Based on this structural analysis, we predict that derivatives of this compound function as Type I kinase inhibitors , competing with ATP for binding to the active conformation of the enzyme.

Predicted Molecular Mechanism of Action

The hypothesized binding mode involves the insertion of the pyridinol ring deep into the ATP-binding cleft. The core interactions are predicted as follows:

  • Hinge Binding: The 3-hydroxyl group and the pyridine nitrogen act as a hydrogen bond donor and acceptor, respectively, forming two canonical hydrogen bonds with the kinase hinge region. This anchors the molecule.

  • Hydrophobic Pocket Occupancy: The halogenated pyridine ring itself occupies the hydrophobic pocket where the adenine ring of ATP would normally reside.

  • Selective Interactions: The chlorine and iodine atoms are positioned to interact with specific residues in the regions flanking the hinge, potentially forming halogen bonds or van der Waals interactions that contribute to both affinity and selectivity for a particular kinase or kinase family.

Predicted_Binding_Mode cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor This compound Derivative hinge Hinge Region (e.g., Met, Leu) hydrophobic_pocket Hydrophobic Pocket selectivity_pocket Selectivity Pocket inhibitor_core Pyridin-3-OL Core inhibitor_core->hinge H-Bonds chloro 6-Chloro chloro->hydrophobic_pocket Hydrophobic Interaction iodo 4-Iodo iodo->selectivity_pocket Halogen Bond/ Hydrophobic

Caption: Predicted binding mode of the inhibitor within a kinase ATP pocket.

A Validating Experimental Workflow

To rigorously test this hypothesis, a multi-stage approach is required. This workflow progresses from broad, in vitro activity confirmation to specific, in-cell target validation and downstream pathway analysis.

Caption: A four-stage workflow to validate the predicted mechanism of action.

Detailed Experimental Protocols & Data Interpretation

Stage 1: Biochemical Validation of Kinase Inhibition

The initial step is to confirm that the derivative inhibits the activity of a purified kinase enzyme in a cell-free system.[10][11]

Experiment: Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™).[12][13]

Principle: This luminescence-based assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. Inhibition of the kinase results in a lower ADP concentration and thus a lower luminescent signal.[12][13]

Protocol:

  • Reagent Preparation: Prepare assay buffer, recombinant kinase, substrate (e.g., a generic peptide or protein like MBP), and ATP at optimal concentrations (typically at or near the Kₘ for ATP and substrate).[12][14]

  • Compound Plating: Perform a serial dilution of the this compound derivative in DMSO and dispense into a 384-well assay plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.[12]

  • Kinase Reaction: Add the kinase and substrate to the wells and pre-incubate with the compound for 15-30 minutes at room temperature.[12]

  • Initiation: Initiate the reaction by adding ATP. Incubate for a predetermined time (e.g., 60 minutes) at 30°C.

  • Detection: Stop the kinase reaction and measure ADP production according to the manufacturer's protocol (e.g., Promega ADP-Glo™). This typically involves adding a reagent to deplete remaining ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase reaction.[12]

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration required to inhibit 50% of kinase activity).[15]

Data Interpretation: A potent compound will exhibit a low nanomolar to micromolar IC₅₀ value. This result confirms that the compound can inhibit the catalytic function of the target kinase.

Compound IDTarget KinaseIC₅₀ (nM)
Derivative-01Kinase X15.2
Derivative-02Kinase X120.5
StaurosporineKinase X5.8
DMSO VehicleKinase X>10,000
Stage 2: Biophysical Characterization of Direct Binding

To confirm that the observed inhibition is due to direct binding and to understand the thermodynamics of the interaction, a biophysical assay is essential.[10]

Experiment: Isothermal Titration Calorimetry (ITC).[16][17]

Principle: ITC directly measures the heat released or absorbed during the binding of a ligand (the inhibitor) to a macromolecule (the kinase).[16] This allows for the determination of the binding affinity (Kᴅ), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy.[18]

Protocol:

  • Sample Preparation: Prepare solutions of purified recombinant kinase in the sample cell and the inhibitor derivative in the titration syringe, both in the same dialysis buffer to minimize heats of dilution.

  • Titration: Perform a series of small, sequential injections of the inhibitor solution into the kinase solution at a constant temperature.

  • Heat Measurement: The instrument measures the minute heat changes that occur after each injection as the binding sites on the kinase become saturated.[17]

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of inhibitor to kinase. Fit this binding isotherm to a suitable model to extract the thermodynamic parameters.[17]

Data Interpretation: A successful ITC experiment provides unambiguous evidence of direct binding. The Kᴅ value is a direct measure of binding affinity and should correlate with the IC₅₀ from the biochemical assay.

ParameterDerivative-01Interpretation
Kᴅ (nM) 25.1High affinity binding
n (Stoichiometry) 1.05Indicates a 1:1 binding model
ΔH (kcal/mol) -8.5Favorable enthalpic contribution
-TΔS (kcal/mol) -2.3Favorable entropic contribution
Stage 3: Validation of Cellular Target Engagement

The ultimate test of a targeted inhibitor is its ability to bind to its intended target within the complex environment of a living cell.[10][19]

Experiment: Cellular Thermal Shift Assay (CETSA®).[19][20][21]

Principle: CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[20][22] When cells are heated, unbound proteins unfold and aggregate, while ligand-bound proteins remain soluble at higher temperatures.[19][23]

Protocol:

  • Cell Treatment: Treat intact cells with the inhibitor derivative or vehicle control for a defined period.

  • Heating: Aliquot the treated cells and heat them to a range of different temperatures for a short duration (e.g., 3 minutes).[19]

  • Cell Lysis & Fractionation: Lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble protein fraction from the precipitated aggregates by centrifugation.[24]

  • Protein Detection: Quantify the amount of the soluble target kinase remaining in the supernatant at each temperature using a specific antibody via Western blot or an immunoassay like AlphaScreen®.[19][21]

  • Data Analysis: Plot the amount of soluble protein versus temperature. A stabilizing ligand will shift the melting curve to the right (a higher Tₘ). An isothermal dose-response experiment can also be performed at a fixed temperature to determine an EC₅₀ for target engagement.[19]

Data Interpretation: A clear thermal shift in the presence of the compound is strong evidence of target engagement in a physiologically relevant setting.

TreatmentTₘ of Kinase X (°C)ΔTₘ (°C)
Vehicle (DMSO)48.5-
Derivative-01 (1 µM)54.2+5.7
Stage 4: Analysis of Downstream Signaling Pathway Modulation

Finally, it is crucial to demonstrate that target engagement by the inhibitor leads to the intended functional consequence: the inhibition of the downstream signaling pathway regulated by the target kinase.[24][25]

Experiment: Phospho-protein Western Blot Analysis.[26][27][28]

Principle: This technique measures the phosphorylation status of a known downstream substrate of the target kinase. An effective inhibitor should reduce the level of phosphorylation of this substrate.[24][28]

Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line and treat with a dose-range of the inhibitor for a specific time. Include appropriate positive (e.g., growth factor stimulation) and negative controls.

  • Protein Extraction: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[24]

  • SDS-PAGE and Blotting: Separate the protein lysates by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).

  • Immunodetection: Probe the membrane with a primary antibody specific to the phosphorylated form of the downstream substrate (e.g., anti-phospho-Substrate-Y123). Also, probe a separate blot or strip and re-probe the same blot with an antibody for the total amount of the substrate protein to ensure equal loading.

  • Visualization: Use a secondary antibody conjugated to an enzyme (like HRP) for chemiluminescent detection or a fluorescent dye for fluorescent detection. Quantify band intensities using densitometry.

Data Interpretation: A dose-dependent decrease in the ratio of phosphorylated substrate to total substrate confirms that the inhibitor is functionally active in cells and is modulating the intended signaling pathway.

Derivative-01 (nM)p-Substrate / Total Substrate Ratio
0 (Vehicle)1.00
100.75
1000.21
10000.05

Conclusion

The this compound scaffold presents a compelling starting point for the development of novel kinase inhibitors. The structural features strongly predict a mechanism of action centered on ATP-competitive binding to the kinase hinge region. The experimental workflow detailed in this guide provides a rigorous, step-by-step framework for validating this hypothesis. By systematically confirming biochemical inhibition, direct biophysical binding, cellular target engagement, and downstream functional modulation, researchers can build a comprehensive and compelling data package to support the continued development of this promising class of compounds.

References

  • Isothermal titr
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.
  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • ITC Assay Service for Drug Discovery. Reaction Biology.
  • How to Assess Binding in Drug Discovery. TA Instruments.
  • Full article: Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online.
  • Kinase activity-tagged western blotting assay. PubMed.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
  • Independent Validation of Kinase Inhibitor Mechanisms of Action: A Compar
  • The Role of Halogenated Pyridines in Modern Drug Discovery. [No Source Found].
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Dissect Signaling Pathways with Multiplex Western Blots. Thermo Fisher Scientific - US.
  • The Structure-Antiproliferative Activity Relationship of Pyridine Deriv
  • Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. [No Source Found].
  • Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Activ
  • Western Blotting Analysis as a Tool to Study Receptor Tyrosine Kinases. [No Source Found].
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • The Role of Halogenated Pyridines in Modern Drug Discovery. [No Source Found].
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
  • Virtual Target Screening: Validation Using Kinase Inhibitors. PMC - NIH.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • How Does a Biochemical Kinase Assay Work? BellBrook Labs.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • Biochemical kinase assay to improve potency and selectivity. Domainex.
  • Halogenated pyridine structure activity relationships in the bacterial mutagenicity assay.
  • Kinase inhibitor screening workflow. (A) Cell number, viability, and Ca...
  • Kinase assays. BMG LABTECH.
  • What are PYK2 inhibitors and how do they work? [No Source Found].
  • Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. PubMed.
  • Exploring 3-Hydroxypyridine: Properties, Applications, and Industry Insights. [No Source Found].
  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. [No Source Found].
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
  • 6-Chloro-4-iodopyridine-3-carbonitrile | C6H2ClIN2 | CID 57516912. PubChem.
  • This compound. Appretech Scientific Limited.
  • Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. NIH.
  • Development of Pyridine-based Inhibitors for the Human Vaccinia-rel
  • CAS 877133-58-9 6-Chloro-4-iodo-3-pyridinol. BOC Sciences.
  • 6-Chloro-4-iodopyridin-3-olc. ChemicalBook.
  • How protein kinase inhibitors bind to the hinge region of the target protein. PMC - NIH.
  • How Ligands Interact with the Kinase Hinge. PMC - NIH.
  • Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling. PubMed Central.

Sources

Methodological & Application

Synthesis of Novel Bio-active Scaffolds from 6-Chloro-4-iodopyridin-3-ol: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the strategic derivatization of the polyfunctionalized heterocyclic building block, 6-Chloro-4-iodopyridin-3-ol. Pyridinol cores are privileged structures in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2][3] The unique arrangement of a hydroxyl group and two distinct halogen atoms on the pyridine ring of the title compound offers a versatile platform for the synthesis of novel derivatives through selective and sequential functionalization. This document outlines detailed protocols for regioselective Sonogashira, Suzuki, and Buchwald-Hartwig cross-coupling reactions, as well as nucleophilic aromatic substitution, leveraging the differential reactivity of the C-I and C-Cl bonds. The causality behind experimental choices, self-validating protocol design, and in-depth mechanistic insights are provided to empower researchers in drug discovery and development to unlock the synthetic potential of this valuable scaffold.

Introduction: The Strategic Value of this compound

The pyridinol moiety is a cornerstone in the design of novel therapeutics, exhibiting a broad spectrum of biological activities.[1][2][3] The strategic importance of this compound lies in its inherent, differentiated reactivity at three key positions: the C4-iodide, the C6-chloride, and the C3-hydroxyl group. The well-established reactivity hierarchy of halogens in palladium-catalyzed cross-coupling reactions (I > Br > Cl) allows for the predictable and selective functionalization at the C4 position, leaving the C6-chloro and C3-hydroxyl groups available for subsequent transformations.[4] This orthogonal reactivity is paramount for the efficient construction of complex molecular architectures and the generation of diverse compound libraries for biological screening.

This guide will focus on four primary classes of transformations to derivatize this compound, providing both the theoretical underpinnings and practical, step-by-step protocols. The compatibility of the unprotected 3-hydroxyl group with these transformations under specific conditions will be a key point of discussion, offering pathways to more atom-economical synthetic routes.

Chemoselective Functionalization: A Multi-pronged Approach

The synthetic utility of this compound is best realized through a series of chemoselective reactions. The following sections detail protocols for four key transformations, each targeting a specific position on the pyridine ring.

Sonogashira Coupling at the C4-Position

The Sonogashira reaction, a palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is an exceptionally mild and efficient method for the formation of carbon-carbon bonds.[5][6] Given the high reactivity of the carbon-iodine bond, this reaction can be performed with high regioselectivity at the C4 position of this compound.[4]

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne and a copper(I) salt), and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5] The presence of the unprotected hydroxyl group is generally well-tolerated under the mildly basic conditions typically employed.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine this compound, Pd catalyst, CuI, and base in a dry flask. degas Degas the mixture with an inert gas (e.g., Argon). start->degas add_reagents Add degassed solvent and the terminal alkyne. degas->add_reagents heat Heat the reaction mixture under inert atmosphere. add_reagents->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor quench Quench the reaction and perform aqueous work-up. monitor->quench extract Extract with an organic solvent. quench->extract purify Purify by column chromatography. extract->purify end Final Product purify->end Characterize the final product.

Figure 1: General workflow for Sonogashira coupling.

Experimental Protocol: Synthesis of 6-Chloro-4-(phenylethynyl)pyridin-3-ol

ReagentMolar Eq.MW ( g/mol )Amount
This compound1.0255.44255 mg (1.0 mmol)
Phenylacetylene1.2102.13123 mg (1.2 mmol)
Pd(PPh₃)₂Cl₂0.03701.9021 mg (0.03 mmol)
Copper(I) Iodide (CuI)0.06190.4511.4 mg (0.06 mmol)
Triethylamine (Et₃N)3.0101.19304 mg (3.0 mmol)
Anhydrous THF--10 mL

Procedure:

  • To a dry 50 mL Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add anhydrous, degassed THF and triethylamine via syringe.

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC (Thin Layer Chromatography).

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.

Suzuki Cross-Coupling at the C4-Position

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. This reaction is highly valued for its mild conditions, commercial availability of reagents, and tolerance of a wide range of functional groups.

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl iodide to Pd(0), followed by transmetalation with a boronate species (formed from the boronic acid and a base), and finally reductive elimination to yield the biaryl product.[7] The choice of base is critical, especially with the free hydroxyl group, which can be deprotonated. A moderately strong base like K₂CO₃ or K₃PO₄ is often sufficient to promote the reaction without causing significant side reactions.

Suzuki_Pathway A This compound D Suzuki Cross-Coupling A->D B Arylboronic Acid B->D C Pd(0) Catalyst + Base C->D Reaction Conditions E 6-Chloro-4-arylpyridin-3-ol D->E

Figure 2: Synthetic pathway for Suzuki coupling.

Experimental Protocol: Synthesis of 6-Chloro-4-(4-methoxyphenyl)pyridin-3-ol

ReagentMolar Eq.MW ( g/mol )Amount
This compound1.0255.44255 mg (1.0 mmol)
4-Methoxyphenylboronic acid1.5151.96228 mg (1.5 mmol)
Pd(PPh₃)₄0.051155.5658 mg (0.05 mmol)
K₂CO₃2.0138.21276 mg (2.0 mmol)
1,4-Dioxane/H₂O (4:1)--10 mL

Procedure:

  • In a microwave vial, combine this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the 1,4-dioxane/water solvent mixture.

  • Seal the vial and heat in a microwave reactor at 100-120 °C for 30-60 minutes. Alternatively, the reaction can be heated conventionally at 80-90 °C for 12-24 hours.

  • Monitor the reaction by LC-MS (Liquid Chromatography-Mass Spectrometry).

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to obtain the desired product.

Buchwald-Hartwig Amination at the C6-Position

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds from aryl halides and amines.[8][9] After functionalization at the C4 position, the less reactive C6-chloro position can be targeted for amination. This sequential approach enables the synthesis of tri-substituted pyridinol derivatives.

Mechanistic Rationale: The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition of the aryl chloride to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium amido complex, and finally reductive elimination to form the C-N bond.[8] The C-Cl bond is less reactive than the C-I bond, often requiring more forcing conditions (higher temperatures and stronger bases) and specialized ligands.[10] The presence of the free hydroxyl group necessitates careful selection of a base to avoid deprotonation and potential catalyst inhibition. A non-nucleophilic strong base like NaOt-Bu or LiHMDS is commonly used.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine C4-functionalized 6-chloropyridin-3-ol, amine, Pd pre-catalyst, and ligand. add_base Add a strong, non-nucleophilic base under inert atmosphere. start->add_base add_solvent Add anhydrous, degassed solvent. add_base->add_solvent heat Heat the reaction mixture (e.g., 80-110 °C). add_solvent->heat monitor Monitor reaction progress by LC-MS. heat->monitor quench Cool and quench the reaction. monitor->quench extract Perform aqueous work-up and extract with an organic solvent. quench->extract purify Purify by column chromatography. extract->purify end Final Product purify->end Characterize the final product.

References

Application Notes and Protocols for the Regioselective Suzuki Cross-Coupling of 6-Chloro-4-iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: Strategic Use of a Dihalogenated Pyridinol Building Block

Substituted pyridine scaffolds are foundational motifs in medicinal chemistry and materials science, appearing in numerous pharmaceuticals and functional materials.[1][2][3] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures.[4][5][6]

This guide focuses on 6-Chloro-4-iodopyridin-3-ol, a highly functionalized and synthetically valuable building block. Its unique arrangement of two different halogen atoms (iodine and chlorine) at positions with distinct electronic environments, along with a hydroxyl group, presents a prime opportunity for selective, sequential functionalization. The significant difference in reactivity between the C-I and C-Cl bonds allows for a regioselective Suzuki-Miyaura coupling, making this substrate an excellent starting point for building molecular complexity in a controlled manner.[7]

These application notes provide a comprehensive overview of the principles, key parameters, and detailed protocols for successfully employing this compound in Suzuki cross-coupling reactions. The insights and methodologies are tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate.

The Principle of Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound (like a boronic acid) with an organohalide.[8][9] The catalytic cycle is a well-understood sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ Active Catalyst oa_complex Ar-Pd(II)(X)L₂ Oxidative Addition Complex pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(Ar')L₂ Transmetalation Complex oa_complex->trans_complex Transmetalation product Ar-Ar' Coupled Product trans_complex->product Reductive Elimination product->pd0 Catalyst Regeneration sub R-X (this compound) sub->oa_complex boronic R'-B(OH)₂ + Base boronic->oa_complex Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Purification & Analysis setup 1. Assemble Reagents (Substrate, Boronic Acid, Base, Catalyst, Ligand) flask 2. Add Solids to Dry Flask setup->flask inert 3. Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) flask->inert solvent 4. Add Degassed Solvents inert->solvent heat 5. Heat and Stir (e.g., 90-110 °C) solvent->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor workup 7. Aqueous Workup & Extraction monitor->workup purify 8. Column Chromatography workup->purify char 9. Characterization (NMR, MS) purify->char

Diagram 2: General experimental workflow for Suzuki-Miyaura coupling.
Protocol 1: Regioselective C4-Arylation of this compound

This protocol details a representative procedure for the selective coupling at the C4-iodo position using Phenylboronic acid as the coupling partner.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
This compound271.451.01.0271 mg
Phenylboronic Acid121.931.21.2146 mg
Pd(PPh₃)₄1155.560.030.03 (3 mol%)35 mg
Sodium Carbonate (Na₂CO₃)105.992.52.5265 mg
1,4-Dioxane---8 mL
Deionized Water---2 mL

Procedure:

  • Reaction Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (271 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and sodium carbonate (265 mg, 2.5 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water (8 mL dioxane, 2 mL water). Degas this solvent mixture by bubbling nitrogen or argon through it for 15-20 minutes. Add the degassed solvent to the Schlenk flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. Check for the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 6-chloro-4-phenylpyridin-3-ol.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized Pd).2. Insufficiently degassed solvent.3. Ineffective base.1. Use a fresh bottle of catalyst.2. Ensure the solvent is thoroughly degassed just before use.3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is dry if using anhydrous conditions. [10]
Protodeboronation Presence of excess water or acidic impurities leading to the replacement of the boronic acid group with hydrogen.Ensure the reaction is sufficiently basic. Use freshly opened boronic acid.
Homocoupling of Boronic Acid Oxygen contamination in the reaction mixture.Improve the degassing procedure. Maintain a positive pressure of inert gas throughout the reaction.
Recovery of Starting Material Reaction temperature is too low or reaction time is too short.Increase the reaction temperature (e.g., to 100-110 °C). Allow the reaction to run for a longer period (up to 24h), monitoring periodically.
Formation of Bis-coupled Product Reaction conditions are too harsh, leading to some coupling at the C-Cl position.Lower the reaction temperature. Use a less active catalyst system for the first coupling. Carefully monitor the reaction and stop it upon consumption of the starting material.

Conclusion

This compound is a powerful and versatile building block for chemical synthesis. The pronounced difference in C-I and C-Cl bond reactivity allows for highly regioselective Suzuki-Miyaura cross-coupling reactions. By carefully selecting the catalyst, base, and solvent system, researchers can efficiently introduce a diverse range of aryl or vinyl substituents at the C4 position, preserving the C6-chloro group for subsequent diversification. The protocols and insights provided in this guide offer a robust starting point for scientists in drug discovery and materials science to unlock the synthetic potential of this valuable intermediate.

References

  • Yang, D., et al. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • Strotman, N. A., et al. (n.d.).
  • Kwiecień, A., et al. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed.
  • KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group.
  • Various Authors. (2025). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. Benchchem.
  • Scott, J. S., et al. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • Beilstein Archives. (n.d.). Modulating the electronics of palladium complexes supported by iminopyridine ligands as the catalysts in Suzuki-Miyaura and Heck. Beilstein Archives.
  • Various Authors. (2025). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • El-Faham, A., et al. (n.d.). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences.
  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
  • Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PubMed.
  • ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic....
  • Various Authors. (2025). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
  • Singh, Y., et al. (2013). Suzuki Cross Coupling Reaction- A Review. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
  • Roughley, S. D., & Jordan, A. M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
  • Flores-Cruz, D., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC - NIH.
  • Humphrey, G. R., et al. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
  • Rasool, N., et al. (2025). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction....
  • Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction.... PMC - NIH.
  • Smith, G. B., et al. (n.d.). Mechanistic Studies of the Suzuki Cross-Coupling Reaction.
  • Various Authors. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
  • Maccari, R., et al. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Menberu, W., et al. (n.d.). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Publishing.
  • Marković, M., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • MDPI. (n.d.).
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • Morken, J. P., et al. (n.d.). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest.
  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
  • Pro Progressio Alapítvány. (n.d.).
  • Nolan, S. P., et al. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 3-Chloro-4-fluoroaniline.

Sources

Application Notes and Protocols for Sonogashira Coupling with 4-Iodopyridine Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Alkynylpyridines

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).[1][2] This powerful transformation has become indispensable in medicinal chemistry and materials science for constructing complex molecular architectures.[1][3][4][5]

Within this context, 4-iodopyridine is a particularly valuable building block. The resulting 4-alkynylpyridine motif is a key structural feature in numerous biologically active compounds and advanced materials.[1][6] The high reactivity of the carbon-iodine bond allows for facile coupling under relatively mild conditions, making it a preferred substrate for introducing molecular complexity and rigidity.[2] This guide provides a detailed examination of the critical parameters, step-by-step protocols, and troubleshooting strategies for successfully implementing the Sonogashira coupling with 4-iodopyridine substrates.

Understanding the "Why": Core Principles and Mechanistic Considerations

A successful Sonogashira coupling is a finely tuned process governed by the interplay of several key components. Understanding the role of each is critical to optimizing the reaction for 4-iodopyridine and troubleshooting potential issues. The reaction typically proceeds via a dual catalytic cycle involving both palladium and copper.[7][8]

Key Reaction Components:

  • The Substrate (4-Iodopyridine): The reactivity of aryl halides in Sonogashira coupling follows the general trend: I > OTf > Br >> Cl.[2][9] The C-I bond in 4-iodopyridine is significantly weaker than C-Br or C-Cl bonds, facilitating the initial, often rate-determining, oxidative addition step to the Pd(0) catalyst. This high reactivity allows the reaction to proceed under mild conditions, often at room temperature.[2]

  • The Palladium Catalyst: The reaction is catalyzed by a palladium complex, typically in the Pd(0) oxidation state. While Pd(0) sources like Pd(PPh₃)₄ can be used directly, Pd(II) precatalysts such as PdCl₂(PPh₃)₂ are more common due to their greater stability.[2][7] These Pd(II) sources are reduced in situ to the active Pd(0) species by an amine or phosphine ligand in the reaction mixture.[2]

  • The Copper(I) Co-catalyst: Copper(I) salts, most commonly copper(I) iodide (CuI), act as a co-catalyst. CuI reacts with the terminal alkyne and the amine base to form a copper(I) acetylide intermediate.[2][10] This species readily undergoes transmetalation with the palladium complex, which is more efficient than the direct reaction of the alkyne with the palladium center.[7][10] This acceleration allows for milder reaction conditions.[11]

  • The Base: An amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA), serves multiple crucial roles. It deprotonates the terminal alkyne to form the acetylide anion, neutralizes the hydrogen halide (HI) produced during the reaction, and can aid in the reduction of the Pd(II) precatalyst to the active Pd(0) form.[10][12]

  • The Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃), are essential for stabilizing the palladium catalyst, preventing its decomposition into inactive palladium black, and modulating its reactivity.[7][9] The choice of ligand can significantly impact reaction efficiency.

The Catalytic Cycle

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar-I (4-Iodopyridine) pd_complex trans-ArPd(II)(I)L₂ oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation cis_pd_complex cis-ArPd(II)(alkynyl)L₂ transmetalation->cis_pd_complex Isomerization cuI CuI transmetalation->cuI Regenerates CuI reductive_elim Reductive Elimination cis_pd_complex->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-alkyne (Product) reductive_elim->product alkyne Terminal Alkyne (R-C≡C-H) cu_acetylide Copper(I) Acetylide (R-C≡C-Cu) alkyne->cu_acetylide cu_acetylide->transmetalation Transfers Alkynyl Group cuI->cu_acetylide base Base (e.g., Et₃N) base->cu_acetylide Deprotonation

Caption: The dual catalytic cycle of the Sonogashira reaction.[1]

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling of 4-Iodopyridine

This protocol is a robust starting point for the coupling of 4-iodopyridine with a variety of terminal alkynes.

Materials:

  • 4-Iodopyridine (1.0 equiv)

  • Terminal alkyne (1.1–1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1-5 mol%)

  • Copper(I) iodide [CuI] (2-10 mol%)

  • Triethylamine (Et₃N), anhydrous and degassed (2-3 equiv)

  • Solvent (e.g., THF, DMF, or Toluene), anhydrous and degassed

  • Schlenk flask or oven-dried round-bottom flask with septum

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel, solvents)

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-iodopyridine, PdCl₂(PPh₃)₂, and CuI.

  • Inerting: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., THF) followed by the anhydrous, degassed triethylamine via syringe.

  • Stirring: Stir the resulting mixture at room temperature for 10-15 minutes. The solution should be a clear, yellowish color.

  • Alkyne Addition: Add the terminal alkyne dropwise via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 4-iodopyridine is consumed (typically 1-4 hours). Gentle heating (40-65 °C) may be required for less reactive alkynes.[1][6]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite to remove palladium and copper salts.

    • Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride, followed by water and brine.[9]

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-alkynylpyridine.[1][9]

Protocol 2: Copper-Free Sonogashira Coupling of 4-Iodopyridine

Copper-free conditions are advantageous for avoiding the common side reaction of alkyne homocoupling (Glaser coupling) and simplifying purification, which is particularly important in pharmaceutical synthesis.[3][13]

Materials:

  • 4-Iodopyridine (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a Pd source (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand.[7]

  • Base (e.g., Piperidine, Pyrrolidine, or a carbonate base like Cs₂CO₃)

  • Solvent (e.g., DMF, DMSO, or THF), anhydrous and degassed

  • Schlenk flask or oven-dried round-bottom flask with septum

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4-iodopyridine and the palladium catalyst.

  • Inerting: Evacuate and backfill the flask with inert gas three times.

  • Solvent and Base Addition: Add the anhydrous, degassed solvent, followed by the base.

  • Stirring: Stir the mixture at room temperature for 10-15 minutes.

  • Alkyne Addition: Add the terminal alkyne via syringe.

  • Reaction and Monitoring: Stir the reaction at the appropriate temperature (room temperature to 65 °C, depending on the catalyst system) and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1.

Caption: General experimental workflow for Sonogashira coupling.[1]

Data Presentation: Optimizing Reaction Conditions

The choice of catalyst, base, and solvent significantly impacts yield and reaction time. The following table summarizes typical conditions reported for iodopyridine substrates.

Catalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)Reference
PdCl₂(PPh₃)₂ (5)CuI (5)Et₃N (excess)DMF6571-95[6][14]
Pd(PPh₃)₄ (5)CuI (10)Et₃N (2)THFRTGood[9]
[DTBNpP]Pd(crotyl)Cl (2.5)NoneTMP (2)DMSORTup to 97[13]
Pd(OAc)₂ (2) / SPhos (4)NoneK₃PO₄ (2)Toluene/H₂O80High(General copper-free)

Note: Yields are highly dependent on the specific alkyne substrate used.

Troubleshooting and Field-Proven Insights

Even with a robust protocol, challenges can arise. Below are common issues and their solutions, grounded in the reaction mechanism.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Catalyst Inactivity: The Pd(0) catalyst is sensitive to oxygen and moisture.Ensure the catalyst is fresh and handled under a strict inert atmosphere. If the solution turns black (palladium black), the catalyst has decomposed.[9]
Insufficient Degassing: Oxygen poisons the catalyst.Thoroughly degas all solvents and the reaction headspace with an inert gas.[9]
Pyridine Inhibition: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle.For stubborn substrates, consider using a ligand that binds more strongly to palladium or a different catalyst system.[9][15]
Significant Alkyne Homocoupling (Glaser Product) Presence of Oxygen: Oxygen is a key promoter of Glaser coupling, a common side reaction with copper catalysts.Maintain strictly anaerobic conditions throughout the reaction.[9]
High Copper Loading: Excess CuI can accelerate homocoupling.Reduce the amount of CuI to the minimum effective level (1-2 mol%). Alternatively, switch to a copper-free protocol.[9][15]
Slow Main Reaction: If the desired cross-coupling is slow, homocoupling can become a major pathway.Consider gentle heating to accelerate the Sonogashira coupling, but avoid excessive temperatures that can cause catalyst decomposition.[9]
Formation of Palladium Black Catalyst Decomposition: Caused by oxygen, impurities, or excessive heat.Ensure all reagents and solvents are pure, dry, and degassed. Maintain the reaction at an appropriate temperature.[9]

Conclusion

The Sonogashira coupling of 4-iodopyridine is a highly effective and versatile method for synthesizing 4-alkynylpyridines. The high reactivity of the C-I bond allows for mild reaction conditions and broad functional group tolerance. By understanding the mechanistic underpinnings of the reaction and carefully controlling key parameters such as atmospheric conditions, catalyst integrity, and reagent purity, researchers can consistently achieve high yields of the desired products. The protocols and troubleshooting guide provided herein offer a solid foundation for the successful application of this critical transformation in research and development.

References

Application Notes: 6-Chloro-4-iodopyridin-3-ol as a Strategic Building Block for Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the strategic application of 6-Chloro-4-iodopyridin-3-ol as a versatile building block in the synthesis of kinase inhibitors. We delve into the unique chemical properties of this scaffold that make it an ideal starting point for constructing complex heterocyclic systems targeting key kinases in cellular signaling pathways. This document provides field-proven insights, step-by-step protocols for cornerstone synthetic transformations like Suzuki and Sonogashira couplings, and a detailed workflow for the synthesis of a potent pyrido[4,3-d]pyrimidine-based PI3K inhibitor. The causality behind experimental choices is explained, ensuring that researchers, medicinal chemists, and drug development professionals can confidently and effectively utilize this valuable synthetic intermediate.

Introduction: The Strategic Advantage of the this compound Scaffold

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a central focus of modern drug discovery. The pyridine ring is a privileged scaffold in medicinal chemistry, frequently appearing in FDA-approved drugs due to its ability to form key interactions within the ATP-binding site of kinases.

The this compound building block offers a unique combination of features that make it particularly valuable for kinase inhibitor synthesis:

  • Differential Halogen Reactivity: The iodine and chlorine substituents possess distinct reactivities in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition than the carbon-chlorine bond. This allows for regioselective functionalization, first at the C4 position (iodine) and subsequently at the C6 position (chlorine), enabling the controlled and sequential introduction of different molecular fragments.

  • Hydrogen Bonding Capability: The hydroxyl group at the C3 position provides a crucial hydrogen bond donor/acceptor site, which can be exploited to anchor the inhibitor to the hinge region of the kinase active site, a common strategy for achieving high potency.

  • Vector for Diversity: The strategically placed reactive sites allow for the creation of diverse chemical libraries. The C4 position can be functionalized to explore the solvent-exposed region of the kinase, while modifications at the C6 position can be used to probe deeper into the ATP pocket, optimizing potency and selectivity. The chlorine atom, in particular, has been shown to have profound, sometimes termed "magic," effects in drug discovery by influencing potency and metabolic stability[1].

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a building block is paramount for successful reaction design and execution.

PropertyValueSource
Molecular Formula C₅H₃ClINOPubChem[2]
Molecular Weight 255.44 g/mol PubChem[2]
Appearance Off-white to light brown solid---
Melting Point 168-172 °C---
Solubility Soluble in DMSO, DMF, and hot methanol---
CAS Number 877133-58-9BLD Pharm[3]

Core Synthetic Methodologies: Harnessing Differential Reactivity

The key to unlocking the potential of this compound lies in the selective functionalization of its C-I and C-Cl bonds. Palladium-catalyzed cross-coupling reactions are the primary tools for this purpose.

Regioselective Suzuki-Miyaura Coupling at the C4-Position

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. Due to the higher reactivity of the C-I bond, this reaction can be performed selectively at the C4 position, leaving the C6-chloro group intact for subsequent transformations.

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Nitrogen or Argon atmosphere

Experimental Procedure:

  • To a dry Schlenk flask, add this compound, phenylboronic acid, and sodium carbonate.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 6-Chloro-4-(phenyl)pyridin-3-ol.

Causality and Insights:

  • Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. The phosphine ligands stabilize the palladium(0) active species.

  • Base: Sodium carbonate is required to activate the boronic acid for the transmetalation step in the catalytic cycle[4].

  • Solvent: The dioxane/water mixture is a standard solvent system that facilitates the dissolution of both organic and inorganic reagents. Degassing is critical to prevent oxidation of the Pd(0) catalyst.

  • Regioselectivity: The reaction proceeds at the C4-I bond due to its lower bond dissociation energy compared to the C6-Cl bond, making it more susceptible to oxidative addition by the palladium catalyst[1].

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine: - this compound - Phenylboronic Acid - Na₂CO₃ - Pd(PPh₃)₄ Inert Establish Inert Atmosphere (N₂/Ar) Reagents->Inert Solvent Add Degassed Dioxane/Water Inert->Solvent Heat Heat to 90-100 °C with Stirring Solvent->Heat Monitor Monitor by TLC / LC-MS Heat->Monitor Workup Aqueous Work-up (EtOAc, H₂O, Brine) Monitor->Workup Purify Column Chromatography Workup->Purify Product 6-Chloro-4-phenylpyridin-3-ol Purify->Product PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Transcription Gene Transcription mTORC1->Transcription Promotes Proliferation Cell Growth, Proliferation, Survival Transcription->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Binds Inhibitor Pyrido[4,3-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibits

References

Medicinal chemistry applications of substituted pyridinols

Author: BenchChem Technical Support Team. Date: January 2026

Starting a Broad Review

I'm initiating a comprehensive search to uncover the medicinal chemistry applications of substituted pyridinols, aiming to grasp their therapeutic potential across the board. This initial phase will set the stage for more targeted investigations into specific subclasses of these compounds.

Expanding the Investigation

I'm now diving deeper, focusing on promising subclasses like kinase inhibitors, antibacterial agents, and neuroprotective compounds. I'm actively seeking established synthesis and evaluation protocols for these compounds, and key biological targets and signaling pathways are also in my sights. My goal is to synthesize the information into a comprehensive guide.

Exploring Pyridinone Applications

I've just begun digging into the medicinal chemistry applications of pyridinols, also known as pyridinones. My initial search indicates a broad range of biological activities, with a strong focus on anticancer properties. I'm now sifting through the literature to identify specific structural modifications linked to enhanced efficacy.

Gathering Detailed Protocols

I'm now moving beyond the overview and aiming for specifics. My focus is on finding detailed experimental protocols for pyridinone synthesis and biological evaluation. I'm also actively seeking specific examples that detail the signaling pathways modulated by these compounds, particularly kinase inhibition. Quantitative data like IC50 values is also a key target, along with authoritative sources to ensure "Trustworthiness." The goal is to build a practical and reliable guide.

Uncovering Synthesis Protocols

I've made headway in my research, zeroing in on specific protocols. I've uncovered detailed synthetic procedures for 3-hydroxypyridin-2(1H)-ones, thanks to the targeted searches. The results are promising.

Organizing the Data

I'm now in the process of organizing the data. The focused searches generated more specific data, especially on synthesis and biological evaluations of certain substituted pyridinols. I've found detailed procedures for compounds like 3-hydroxypyridin-2(1H)-ones. I also have assay protocols and some IC50 values. I'm focusing now on extracting and structuring this information, while creating diagrams using Graphviz. I need to find details on the specific signaling pathways impacted by target inhibition.

Detailing Protocols and Assays

I'm now focusing on synthesizing "Application Notes and Protocols". The focused searches have given me enough data to draft the application notes and protocols sections in detail. I need to clearly present the step-by-step synthetic procedures, emphasizing the principles behind the biological assays. I have the beginnings of data tables with IC50 values. I'm focusing on those critical signaling pathway diagrams.

Application Note: Strategic N-Arylation of 6-Chloro-4-iodopyridin-3-ol for Pharmaceutical Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive experimental protocol for the selective N-arylation of 6-chloro-4-iodopyridin-3-ol, a versatile building block in medicinal chemistry. We delve into the strategic considerations for achieving regioselective C-N bond formation, focusing on the principles of palladium-catalyzed Buchwald-Hartwig amination. This document outlines a detailed, step-by-step protocol, discusses the mechanistic rationale for reagent selection, and offers insights into reaction monitoring, product characterization, and troubleshooting. The protocols and insights presented herein are tailored for researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic scaffolds.

Introduction: The Significance of N-Arylated Pyridinols

N-arylated pyridinol motifs are privileged structures in modern drug discovery, forming the core of numerous therapeutic agents. The strategic introduction of an aryl group onto the nitrogen atom of a substituted pyridinol can significantly modulate a molecule's pharmacological properties, including receptor binding affinity, selectivity, and pharmacokinetic profile. The subject of this guide, this compound, offers multiple reaction sites, making its selective functionalization a key chemical challenge. The presence of three distinct functionalities—a hydroxyl group and two different halogen atoms—necessitates a carefully designed synthetic strategy to achieve the desired N-arylation product. This application note focuses on leveraging the differential reactivity of the carbon-halogen bonds to achieve selective amination at the most reactive site, the C-I bond.

Mechanistic Considerations: Palladium-Catalyzed N-Arylation

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2][3] The reaction is highly valued for its broad substrate scope and tolerance of various functional groups. The catalytic cycle, illustrated below, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[3][4]

Regioselectivity in Polyhalogenated Systems

For a polyhalogenated substrate like this compound, the regioselectivity of the Buchwald-Hartwig amination is primarily governed by the relative rates of oxidative addition of the C-X bonds to the palladium(0) catalyst. The energy barrier for this step follows the trend C-I < C-Br < C-Cl. This differential reactivity allows for the selective amination at the C-4 position (the site of the iodine atom) under carefully controlled conditions.

Experimental Protocol: Selective N-Arylation of this compound

This protocol provides a general procedure for the selective mono-amination of this compound at the C-4 position. Optimization of reaction parameters may be necessary for specific amine coupling partners.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥97%Commercially Available
Amine (primary or secondary)≥98%Commercially Available
Palladium(II) acetate (Pd(OAc)₂)Catalyst GradeCommercially Available
XPhos≥98%Commercially Available
Sodium tert-butoxide (NaOtBu)≥97%Commercially Available
Anhydrous TolueneDriSolv® or equivalentCommercially Available
Diethyl etherAnhydrousCommercially Available
Saturated aqueous NH₄ClPrepared in-house
Saturated aqueous NaCl (brine)Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)Commercially Available
Celite®Commercially Available
Argon (Ar) or Nitrogen (N₂) gasHigh purity
Safety Precautions
  • This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.[5]

  • Palladium catalysts and phosphine ligands: These reagents can be air- and moisture-sensitive and should be handled under an inert atmosphere. They may also be toxic and should be handled with care.

  • Sodium tert-butoxide: This is a strong base and is corrosive and moisture-sensitive. Handle in a glovebox or under an inert atmosphere.

  • Solvents: Toluene is flammable and toxic. Diethyl ether is extremely flammable. Handle these solvents in a well-ventilated fume hood, away from ignition sources.

Reaction Setup and Procedure

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: - this compound - Amine - Pd(OAc)₂ - XPhos - NaOtBu add_solids Add solids to Schlenk tube reagents->add_solids glassware Oven-dry glassware (Schlenk tube, condenser) setup Assemble glassware under inert atmosphere (Ar/N₂) glassware->setup setup->add_solids add_solvent Add anhydrous toluene via syringe add_solids->add_solvent heat Heat to 100-110 °C with stirring add_solvent->heat monitor Monitor reaction (TLC or LC-MS) heat->monitor cool Cool to room temperature monitor->cool Reaction Complete filter Dilute with Et₂O, filter through Celite® cool->filter extract Wash with sat. aq. NH₄Cl and brine filter->extract dry Dry organic layer (MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify characterize Characterize product: - NMR (¹H, ¹³C) - HRMS - IR purify->characterize

Figure 1: Experimental workflow for the N-arylation of this compound.

Step-by-Step Protocol:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Inert Atmosphere: Evacuate the Schlenk tube and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Reagents: To the sealed Schlenk tube, add the amine (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove palladium residues. Wash the pad with additional diethyl ether.

    • Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.

  • Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.

Rationale for Reagent Selection
  • Catalyst System (Pd(OAc)₂/XPhos): The combination of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as XPhos is a robust and widely used catalyst system for Buchwald-Hartwig aminations.[6] The ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base (NaOtBu): Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the amine, which is a crucial step in the catalytic cycle.[3] Weaker bases like K₂CO₃ or Cs₂CO₃ may also be effective, particularly in copper-catalyzed systems, but may require higher temperatures or longer reaction times in palladium-catalyzed reactions.[3][7]

  • Solvent (Toluene): Toluene is a common solvent for Buchwald-Hartwig reactions due to its high boiling point and ability to dissolve the various reaction components.[3] Other non-polar, aprotic solvents like dioxane or THF can also be used.

Alternative Protocol: Copper-Catalyzed N-Arylation (Ullmann Condensation)

For certain substrates, particularly when cost is a major consideration, a copper-catalyzed Ullmann-type reaction can be an effective alternative to palladium-catalyzed methods.[8] Modern Ullmann protocols often utilize copper(I) salts with ligands to enable the reaction to proceed under milder conditions than the classical procedures.[9]

General Copper-Catalyzed Protocol
  • To a sealable reaction vessel, add this compound (1.0 mmol), the arylating agent (e.g., an aryl bromide or iodide, 1.2 mmol), copper(I) iodide (CuI, 0.1 mmol, 10 mol%), a suitable ligand (e.g., 1,10-phenanthroline or a β-diketone, 0.2 mmol, 20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).[9][10]

  • Add a high-boiling polar solvent such as DMF or DMSO (3-5 mL).

  • Seal the vessel and heat the reaction mixture to 110-140 °C for 12-48 hours.

  • Follow a similar work-up and purification procedure as described for the Buchwald-Hartwig reaction.

The choice of ligand is critical in copper-catalyzed arylations of hydroxypyridines. For 3-hydroxypyridines, β-diketone ligands like 2,2,6,6-tetramethylheptane-3,5-dione have been shown to be effective for O-arylation, while phenanthroline-based ligands can promote N-arylation.[9][10]

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents/solvents- Inappropriate base or ligand- Use a pre-catalyst or ensure proper activation of the Pd(0) species.- Ensure rigorous exclusion of air and moisture.- Use freshly distilled or anhydrous solvents.- Screen different ligands (e.g., RuPhos, BrettPhos) and bases (e.g., K₃PO₄, LHMDS).
Formation of side products (e.g., dehalogenation) - Presence of water or protic impurities- Reaction temperature too high- Use anhydrous reagents and solvents.- Lower the reaction temperature and extend the reaction time.
Poor regioselectivity - Reaction conditions too harsh, leading to reaction at the C-Cl bond- Lower the reaction temperature.- Consider a milder catalyst system or a copper-catalyzed approach which can sometimes offer different selectivity.

Conclusion

The selective N-arylation of this compound is a key transformation for the synthesis of novel pharmaceutical scaffolds. The Buchwald-Hartwig amination provides a reliable and regioselective method for achieving this transformation at the C-4 position, leveraging the higher reactivity of the C-I bond. Careful selection of the catalyst system, base, and reaction conditions is paramount to achieving high yields and minimizing side product formation. For certain applications, copper-catalyzed Ullmann-type reactions may offer a cost-effective alternative. The protocols and insights provided in this application note serve as a valuable resource for chemists engaged in the synthesis of complex N-arylated pyridinols.

References

A Practical Guide to the Strategic Functionalization of the 6-Chloro-4-iodopyridin-3-ol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-chloro-4-iodopyridin-3-ol core is a highly valuable scaffold in medicinal chemistry and materials science, offering three distinct points for molecular elaboration. Its utility is derived from the differential reactivity of the C4-iodo and C6-chloro substituents, alongside the nucleophilic and directing potential of the C3-hydroxyl group. This guide provides a comprehensive technical overview and practical, step-by-step protocols for the selective functionalization of this versatile building block. We will explore the strategic application of modern cross-coupling methodologies and nucleophilic aromatic substitution, with a critical analysis of the causal factors influencing reaction outcomes, particularly regioselectivity and the management of the pivotal hydroxyl functionality.

Introduction: The Strategic Value of the Scaffold

Substituted pyridine rings are ubiquitous motifs in pharmaceuticals, with a significant number of FDA-approved drugs containing this heterocycle.[1][2] The this compound scaffold is particularly attractive due to its pre-installed, orthogonally reactive handles. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, following the general reactivity trend of C-I > C-Br > C-Cl.[3] This inherent difference is the cornerstone of any sequential functionalization strategy, allowing for selective elaboration at the C4-position while preserving the C6-chloro for subsequent transformations.

The C3-hydroxyl group is a critical modulator of the scaffold's electronic properties and reactivity. It can act as a directing group, a nucleophile, or a potential catalyst inhibitor depending on the reaction conditions. A primary consideration for any researcher using this scaffold is the decision to protect this group or to leverage its presence in an unprotected state. This guide will address both strategies.

Core Principle: Regioselective Functionalization Workflow

The logical approach to derivatizing this scaffold involves a two-stage process that exploits the differential halogen reactivity. The workflow is designed to first modify the most reactive site (C4-Iodo) under mild conditions, followed by the functionalization of the less reactive site (C6-Chloro) using more forcing conditions or a different reaction class entirely.

G cluster_0 Stage 1: C4-Iodo Functionalization (Mild Conditions) cluster_1 Stage 2: C6-Chloro Functionalization (Forcing Conditions) start This compound c4_suzuki Suzuki Coupling (C-C Bond) start->c4_suzuki c4_sono Sonogashira Coupling (C-C Bond) start->c4_sono c4_buch Buchwald-Hartwig (C-N Bond) start->c4_buch intermediate 4-Substituted-6-chloropyridin-3-ol c4_suzuki->intermediate Purification c4_sono->intermediate c4_buch->intermediate c6_snar SNAr (C-N, C-O, C-S Bonds) intermediate->c6_snar c6_buch Buchwald-Hartwig (C-N Bond) intermediate->c6_buch c6_suzuki Suzuki Coupling (C-C Bond) intermediate->c6_suzuki end_product Disubstituted Pyridin-3-ol c6_snar->end_product c6_buch->end_product c6_suzuki->end_product caption Sequential functionalization workflow. G Scaffold This compound (1.0 equiv) Catalyst Pd₂(dba)₃ (2-5 mol%) + XPhos (4-10 mol%) Product 4-Aryl-6-chloropyridin-3-ol Scaffold->Product + BoronicAcid Ar-B(OH)₂ or Ar-B(pin) (1.2 equiv) Base K₃PO₄ (2.0 equiv) BoronicAcid->Product + Solvent Dioxane / H₂O (10:1) Temp 80-100 °C, 2-12 h G Substrate 4-Substituted-6-chloropyridin-3-ol (1.0 equiv) Base K₂CO₃ or DIPEA (optional) Product 4,6-Disubstituted-pyridin-3-ol Substrate->Product + Nucleophile R₂NH, NaOR, or NaSR (1.5-3.0 equiv) Solvent DMSO, NMP, or neat Nucleophile->Product + Temp 100-160 °C, 4-24 h

References

Application Notes & Protocols: Developing Diverse Compound Libraries from 6-chloro-4-iodo-3-pyridinol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Polysubstituted 3-Pyridinol Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] Specifically, the 3-pyridinol motif is a versatile pharmacophore found in a wide array of biologically active compounds, including kinase inhibitors, which are pivotal in oncology and immunology research.[2][3] The strategic diversification of this core is a primary objective in drug discovery to explore chemical space and optimize pharmacological properties.

6-chloro-4-iodo-3-pyridinol emerges as a uniquely powerful building block for library synthesis. Its trifunctional nature—a hydroxyl group and two distinct halogen atoms at strategic positions—allows for a highly controlled, sequential, and regioselective diversification strategy. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is the cornerstone of this approach. The C-I bond is substantially more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, enabling selective functionalization at the C4-position while leaving the C6-chloro and C3-hydroxyl groups intact for subsequent modifications.[4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging 6-chloro-4-iodo-3-pyridinol to generate diverse compound libraries. We will present detailed, field-proven protocols for sequential functionalization, explain the mechanistic rationale behind experimental choices, and provide the necessary data to empower your discovery programs.

Core Diversification Strategy: A Three-Point Functionalization Workflow

The inherent reactivity differences of the three functional groups on the 6-chloro-4-iodo-3-pyridinol scaffold dictate a logical and efficient workflow for library development. This strategy allows for the systematic introduction of diversity at three distinct points on the pyridine core.

G cluster_0 Core Scaffold cluster_1 Primary Diversification cluster_2 Secondary Diversification A 6-Chloro-4-iodo-3-pyridinol (Starting Scaffold) B Step 1: C4-Position (Suzuki, Sonogashira, Buchwald-Hartwig) A->B Selective reaction at C-I bond C Step 2: C6-Position (Cross-Coupling or SNAr) B->C Functionalize C-Cl bond D Step 3: C3-Position (O-H) (Alkylation/Arylation) B->D Functionalize -OH group C->D Further modification

Caption: Sequential functionalization workflow for 6-chloro-4-iodo-3-pyridinol.

Part 1: Selective Functionalization at the C4-Position

The initial and most selective transformation targets the highly reactive C-I bond. This allows for the introduction of a wide array of aryl, heteroaryl, alkynyl, and amino moieties via well-established palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for installing aryl or heteroaryl groups.[5] The choice of catalyst and base is critical for achieving high yields, especially with electron-rich pyridinol systems.

Causality Behind Experimental Choices:

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be used directly.

  • Ligand: Bulky, electron-rich phosphine ligands like SPhos or XPhos are often employed for heteroaryl chlorides and bromides to promote the oxidative addition and reductive elimination steps of the catalytic cycle. For the more reactive iodide, traditional ligands like triphenylphosphine (PPh₃) or chelating ligands like dppf are often sufficient.[6][7]

  • Base: An inorganic base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required to activate the boronic acid for transmetalation.[8] A two-phase solvent system (e.g., toluene/water or dioxane/water) is commonly used to facilitate the dissolution of both the organic-soluble starting material and the inorganic base.

Materials:

  • 6-chloro-4-iodo-3-pyridinol

  • Aryl- or heteroarylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%) or SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃, 2.5 equivalents)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Schlenk flask or microwave vial

Procedure:

  • To a Schlenk flask, add 6-chloro-4-iodo-3-pyridinol (1.0 mmol), the boronic acid (1.2 mmol), and K₂CO₃ (2.5 mmol).

  • Add the palladium catalyst (Pd(OAc)₂, 0.02 mmol) and ligand (PPh₃, 0.08 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add 5 mL of the degassed dioxane/water solvent system via syringe.

  • Heat the reaction mixture to 90-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield Range
Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O10075-90%
Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O10080-95%
Pd(PPh₃)₄-Na₂CO₃DME/H₂O9070-88%
Sonogashira Coupling for C-C Alkyne Installation

The Sonogashira coupling provides a powerful method for introducing terminal alkynes, which are versatile handles for further transformations such as click chemistry or cyclization reactions.[9][10]

Causality Behind Experimental Choices:

  • Catalyst System: The reaction is co-catalyzed by a palladium(0) species and a copper(I) salt (typically CuI).[11] The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper co-catalyst activates the alkyne.

  • Base: A mild amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and serve as a solvent.

  • Copper-Free Conditions: To avoid potential issues with copper, such as alkyne homocoupling (Glaser coupling), copper-free Sonogashira protocols have been developed, often requiring a stronger base and specific ligands.

Materials:

  • 6-chloro-4-iodo-3-pyridinol

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triethylamine (TEA) and Tetrahydrofuran (THF), degassed

  • Schlenk flask

Procedure:

  • To a Schlenk flask, add 6-chloro-4-iodo-3-pyridinol (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

  • Evacuate and backfill the flask with Argon three times.

  • Add degassed THF (5 mL) and TEA (3 mL).

  • Add the terminal alkyne (1.5 mmol) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) until completion (monitor by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash chromatography.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the direct coupling of primary or secondary amines to the C4 position, a crucial transformation for introducing key pharmacophoric elements.[12][13]

Causality Behind Experimental Choices:

  • Catalyst/Ligand: This reaction is highly dependent on the use of bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos, or Josiphos-type ligands) that facilitate the challenging reductive elimination step to form the C-N bond.[14]

  • Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). Weaker bases like carbonates are generally ineffective.[15]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent catalyst deactivation and unwanted side reactions.

Materials:

  • 6-chloro-4-iodo-3-pyridinol

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Anhydrous Toluene, degassed

  • Glovebox or Schlenk line

Procedure:

  • Inside a glovebox, add NaOtBu (1.4 mmol) to an oven-dried Schlenk tube.

  • Add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol).

  • Add 6-chloro-4-iodo-3-pyridinol (1.0 mmol) and the amine (1.2 mmol).

  • Add 5 mL of degassed, anhydrous toluene.

  • Seal the tube and heat to 100-110 °C with vigorous stirring for 12-24 hours.

  • Cool the reaction, dilute with ethyl acetate, and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash chromatography.

Part 2: Secondary Diversification Strategies

Once the C4 position is functionalized, the C6-chloro and C3-hydroxyl groups become targets for introducing further diversity.

Functionalization of the C6-Position

The C6-chloro group, being less reactive than the initial C-iodo bond, can now be targeted under more forcing cross-coupling conditions or via nucleophilic aromatic substitution (SNAr).[16]

G A C4-Functionalized 6-Chloro-3-pyridinol B Suzuki, Sonogashira, or Buchwald-Hartwig Coupling (Forcing Conditions) A->B Cross-Coupling at C-Cl C Nucleophilic Aromatic Substitution (SNAr) with Amines, Thiols, Alkoxides A->C Substitution at C-Cl D Trisubstituted Pyridine Scaffold B->D C->D

Caption: Diversification pathways for the C6-chloro position.

This protocol requires a more active catalyst system to activate the less reactive C-Cl bond.

Materials:

  • 4-Aryl-6-chloro-3-pyridinol (from Protocol 1)

  • Arylboronic acid (1.5 equivalents)

  • Pd₂(dba)₃ (4 mol%)

  • SPhos or a similar bulky phosphine ligand (8 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 equivalents)

  • Anhydrous 1,4-Dioxane, degassed

Procedure:

  • Follow a similar setup to Protocol 1, but use the more robust catalyst system (Pd₂(dba)₃/SPhos) and a stronger base (K₃PO₄).

  • Increase the reaction temperature to 110-120 °C.

  • Reaction times may be longer (18-36 hours).

  • Workup and purification are analogous to Protocol 1.

Functionalization of the C3-Hydroxyl Group

The pyridinol hydroxyl group offers a convenient handle for introducing a variety of substituents through etherification reactions.

This classic method involves deprotonation of the hydroxyl group followed by reaction with an alkyl halide.[6][17]

Materials:

  • Substituted 3-pyridinol derivative

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 equivalents)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried flask under Argon, add the substituted 3-pyridinol (1.0 mmol) and anhydrous DMF (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 mmol) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Quench the reaction by the slow addition of water (10 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash chromatography.

Conclusion

6-chloro-4-iodo-3-pyridinol is a supremely versatile and strategically designed building block for the efficient construction of diverse chemical libraries centered on the medicinally important 3-pyridinol scaffold. By leveraging the principles of regioselective, sequential palladium-catalyzed cross-coupling and classical functional group transformations, researchers can rapidly access a wide array of novel, trisubstituted pyridines. The detailed protocols and mechanistic insights provided herein serve as a robust foundation for drug discovery teams to explore new chemical space and accelerate the development of next-generation therapeutics.

References

Topic: Scale-up Considerations for Reactions Involving 6-Chloro-4-iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Process Development and Scale-Up

Abstract: 6-Chloro-4-iodopyridin-3-ol is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries.[1] Its distinct halogen substitution pattern—featuring both an iodine and a chlorine atom—presents a unique opportunity for sequential and regioselective cross-coupling reactions, enabling the construction of complex molecular architectures.[2] However, transitioning reactions involving this substrate from the laboratory bench to pilot or production scale introduces a host of challenges that must be systematically addressed. This guide provides an in-depth analysis of the critical considerations for the successful scale-up of reactions utilizing this compound, with a focus on process safety, reaction engineering, and product purification. A detailed, scalable protocol for a regioselective Sonogashira coupling is presented to illustrate these principles in practice.

Physicochemical Properties and Hazard Profile

A thorough understanding of the substrate's properties and associated hazards is the foundation of safe process scale-up.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₅H₃ClINO[3]
Molecular Weight 269.44 g/mol [3]
CAS Number 877133-58-9[3][4]
Appearance Off-white to light brown solidSupplier Data
Solubility Soluble in polar aprotic solvents (DMF, DMSO, NMP), sparingly soluble in ethers and esters.General Knowledge
Safety and Handling

While specific toxicity data for this compound is not widely published, data from structurally related compounds, such as 6-chloro-4-iodopyridine-3-carbonitrile, suggest a number of potential hazards.[5]

  • Toxicity: Assumed to be harmful if swallowed, in contact with skin, or inhaled. May cause skin and serious eye irritation.[5]

  • Personal Protective Equipment (PPE): All manipulations should be performed in a certified chemical fume hood. Standard PPE, including safety glasses with side shields, nitrile gloves, and a flame-resistant lab coat, is mandatory.

  • Thermal Stability: As with many functionalized nitrogen heterocycles, there is a potential for exothermic decomposition at elevated temperatures.[6][7] It is imperative to conduct Differential Scanning Calorimetry (DSC) analysis on the starting material and the reaction mixture to determine the onset of decomposition and assess thermal risk before any scale-up is attempted.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids. Pyridine derivatives can react exothermically with certain reagents.[8]

Core Principles for Reaction Scale-Up

Directly translating a laboratory procedure to a large-scale reactor without modification is a recipe for failure. The following principles are critical for developing a safe, robust, and reproducible process.

Thermal Management and Reaction Calorimetry

The primary concern during scale-up is the management of reaction heat. The surface-area-to-volume ratio decreases dramatically as scale increases, making heat dissipation far less efficient.

  • Causality: Palladium-catalyzed cross-coupling reactions are often exothermic. In a small flask, this heat dissipates quickly to the environment. In a 100 L reactor, this same heat can accumulate, leading to a temperature increase that can accelerate the reaction, potentially causing a dangerous thermal runaway.

  • Expert Recommendation: Before scaling beyond 100 mL, perform reaction calorimetry (e.g., using an RC1 calorimeter) to measure the heat of reaction (ΔHrxn), maximum heat flow, and adiabatic temperature rise. This data is essential for ensuring that the plant's cooling systems can safely handle the heat load.

Mixing and Mass Transfer

Heterogeneous reactions, such as Suzuki or Sonogashira couplings that often use an inorganic base (e.g., K₂CO₃) and have poorly soluble components, are highly sensitive to mixing efficiency.

  • Causality: Inadequate mixing on scale leads to concentration and temperature gradients. A pocket of high catalyst concentration can lead to side reactions, while a poorly suspended base results in stalled or incomplete conversion. This directly impacts yield and purity.

  • Expert Recommendation: Select appropriate reactor agitation. An anchor stirrer, common in large reactors, may be insufficient for suspending dense solids. A pitched-blade turbine or retreat curve impeller is often superior for solid-liquid slurries. The minimum agitation speed required for full solid suspension should be determined at the laboratory scale.

Reagent Addition Strategy

The method of reagent addition has a profound impact on reaction control.

  • Causality: Adding a reactive component all at once (as is common in the lab) can lead to a dangerously large and rapid exotherm at scale.

  • Expert Recommendation: Implement a controlled addition strategy using a dosing pump. For the Sonogashira reaction detailed below, the terminal alkyne is added slowly and subsurface to maintain a low instantaneous concentration, thereby controlling the reaction rate and heat evolution. For reactions involving a potent exotherm upon base addition, adding the base in portions or as a solution over time is advisable.

Work-up and Product Isolation

Purification by column chromatography is not viable for large-scale production. Therefore, developing a robust crystallization procedure is paramount.

  • Causality: The final purity of the Active Pharmaceutical Ingredient (API) or advanced intermediate is defined at the isolation stage. A poorly controlled crystallization can lead to impurity entrapment, inconsistent polymorphs, and poor filtration characteristics.

  • Expert Recommendation:

    • Solvent Selection: Screen for a suitable crystallization solvent system (or anti-solvent) that provides high recovery and excellent impurity rejection.

    • Controlled Cooling: Implement a slow, linear cooling profile to promote the growth of large, easily filterable crystals. Crash cooling should be avoided.

    • Seeding: Seeding the supersaturated solution with a small amount of pure product can control the onset of crystallization and ensure batch-to-batch consistency.

    • Purification of Pyridines: In some cases, treatment with alkali metal compounds followed by distillation can be an effective purification strategy for pyridine derivatives, although this must be carefully evaluated for thermally sensitive molecules.[9]

Application Protocol: Regioselective Sonogashira Coupling

This protocol details the coupling of this compound with phenylacetylene. The Sonogashira reaction is an ideal model as it leverages the differential reactivity of carbon-halogen bonds (C-I >> C-Br > C-Cl) to achieve excellent regioselectivity.[2][10][11]

Reaction Scheme: (Self-generated image, not from search results) this compound reacts with phenylacetylene in the presence of a Palladium/Copper catalyst system to yield 6-Chloro-4-(phenylethynyl)pyridin-3-ol.

Comparative Process Parameters

Table 2: Lab vs. Pilot Scale Reaction Parameters

ParameterLab Scale (1 g)Pilot Scale (1 kg)Rationale for Change
Substrate 1.0 g (3.71 mmol)1.0 kg (3.71 mol)1000x Scale Factor
Phenylacetylene 0.46 g (4.45 mmol, 1.2 eq)0.46 kg (4.45 mol, 1.2 eq)Maintained Stoichiometry
Pd(PPh₃)₂Cl₂ 26 mg (0.037 mmol, 1 mol%)26 g (0.037 mol, 1 mol%)Maintained Catalyst Loading
Copper(I) Iodide 7 mg (0.037 mmol, 1 mol%)7 g (0.037 mol, 1 mol%)Maintained Co-catalyst Loading
Triethylamine (Base) 1.13 g (11.1 mmol, 3.0 eq)1.13 kg (11.1 mol, 3.0 eq)Maintained Stoichiometry
Solvent (THF) 20 mL (20 vol)10 L (10 vol)Reduced solvent volume for process intensification.
Reactor 50 mL Round Bottom Flask20 L Jacketed Glass ReactorEnables temperature control and safe containment.
Addition Method Syringe, all at onceDosing pump over 1-2 hoursCritical for exotherm control.
Temperature Ambient (20-25 °C)Maintain Internal Temp < 30 °CActive cooling required to manage exotherm.
Work-up Rotary Evaporator, Manual ExtractionSolvent Swap by Distillation, Liquid-Liquid ExtractionScalable unit operations.
Isolation Column ChromatographyCrystallization from Toluene/HeptaneViable large-scale purification.
Detailed Experimental Protocols

Bench-Scale Protocol (1 g)

  • To a 50 mL round-bottom flask, add this compound (1.0 g, 3.71 mmol), Pd(PPh₃)₂Cl₂ (26 mg, 1 mol%), and Copper(I) Iodide (7 mg, 1 mol%).

  • Seal the flask with a septum and purge with nitrogen for 10 minutes.

  • Add anhydrous THF (20 mL) and triethylamine (1.55 mL, 11.1 mmol).

  • Add phenylacetylene (0.49 mL, 4.45 mmol) via syringe in one portion.

  • Stir the mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel chromatography to yield the desired product.

Pilot-Scale Protocol (1 kg)

  • Charge the 20 L jacketed glass reactor with this compound (1.0 kg, 3.71 mol), Pd(PPh₃)₂Cl₂ (26 g, 1 mol%), and Copper(I) Iodide (7 g, 1 mol%).

  • Inert the reactor by performing three cycles of vacuum/nitrogen backfill.

  • Charge anhydrous THF (10 L) and triethylamine (1.55 L, 11.1 mol) to the reactor.

  • Start agitation (e.g., 150 RPM with a retreat curve impeller) to ensure a homogenous slurry.

  • Set the jacket temperature to 20 °C.

  • Using a calibrated dosing pump, add phenylacetylene (0.49 L, 4.45 mol) subsurface over a period of 1-2 hours. Monitor the internal temperature and adjust the addition rate to ensure it does not exceed 30 °C.

  • After the addition is complete, maintain the reaction at 20-25 °C for 4-6 hours.

  • Take an in-process control (IPC) sample for HPLC analysis to confirm reaction completion (<1% starting material remaining).

  • Once complete, switch the reactor setup for distillation. Concentrate the reaction mixture under vacuum to approximately half the initial volume to remove most of the THF.

  • Add Toluene (10 L) and continue the distillation to perform a solvent swap.

  • Cool the Toluene solution to room temperature. Transfer the solution to an extractor and wash with 1M HCl (2 x 5 L) to remove triethylamine hydrochloride, followed by a water wash (5 L).

  • Transfer the organic layer back to the clean reactor. Concentrate the volume to ~3 L.

  • Warm the solution to 50-60 °C to ensure complete dissolution, then add n-Heptane (6 L) slowly as an anti-solvent.

  • Cool the mixture to 0-5 °C over 4 hours using a programmed cooling ramp.

  • Hold at 0-5 °C for at least 2 hours to maximize crystallization.

  • Filter the resulting solids on a Nutsche filter, wash the cake with cold heptane (2 x 1 L).

  • Dry the product in a vacuum oven at 40-50 °C until constant weight is achieved.

Process Workflow Visualization

The following diagram illustrates the logical flow of the scaled-up chemical manufacturing process, from raw material handling to final product release.

ScaleUp_Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Downstream Processing cluster_isolation Isolation & Finishing cluster_final Final Stage QC_RM Raw Material QC & Staging Charge Reactor Charging (Solids & Solvents) QC_RM->Charge Inert Inert Atmosphere (N2 Purge) Charge->Inert Addition Controlled Reagent Addition (Dosing) Inert->Addition Reaction Reaction & IPC (HPLC Monitoring) Addition->Reaction Quench Reaction Quench (If required) Reaction->Quench Workup Aqueous Work-up (Phase Separation) Quench->Workup SolventSwap Solvent Swap via Distillation Workup->SolventSwap Crystallization Crystallization (Cooling & Seeding) SolventSwap->Crystallization Filter Filtration & Washing Crystallization->Filter Dry Vacuum Drying Filter->Dry QC_FP Final Product QC (Purity, Assay, RoI) Dry->QC_FP

Caption: General workflow for the scale-up of a chemical synthesis process.

Conclusion

The successful scale-up of reactions involving this compound is contingent upon a proactive and analytical approach to process development. Key challenges related to thermal management, mass transfer, and purification must be addressed at the laboratory scale before attempting pilot production. By employing tools like reaction calorimetry and designing scalable unit operations such as controlled additions and crystallization, robust and safe processes can be developed. This enables chemists and engineers to fully exploit the synthetic utility of this versatile building block for applications in drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 6-Chloro-4-iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of crude 6-Chloro-4-iodopyridin-3-ol. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the isolation and purification of this important synthetic intermediate. Our guidance is grounded in established chemical principles to help you achieve high purity and yield in your experiments.

Purification Strategy Overview

The purification of this compound presents unique challenges due to the presence of a basic pyridine nitrogen and an acidic hydroxyl group. These functionalities can lead to strong interactions with common stationary phases like silica gel, potentially causing poor separation and product degradation. The choice between column chromatography and recrystallization will depend on the physical state of your crude product and the nature of the impurities.

Below is a decision-making workflow to help you select the optimal initial purification strategy.

Purification_Decision_Tree start Crude this compound Product is_solid Is the crude product a solid? start->is_solid run_tlc Dissolve small sample. Run analytical TLC in Hexane:EtOAc systems. is_solid->run_tlc Yes re_eval_oil Product is an oil. Column Chromatography is necessary. is_solid->re_eval_oil No tlc_result How is the separation on TLC? run_tlc->tlc_result recrystallize Primary Method: Recrystallization tlc_result->recrystallize Baseline impurities or significant separation from major impurity. chromatography Primary Method: Column Chromatography tlc_result->chromatography Multiple impurities or Rf close to product. re_eval_solid Consider chromatography if recrystallization fails or purity is insufficient. recrystallize->re_eval_solid re_eval_oil->chromatography

Caption: Initial decision tree for selecting a purification method.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound and its derivatives.

Column Chromatography Issues

Question: My product is streaking badly on the TLC plate and I'm getting low recovery from my silica gel column. What's happening?

Answer: This is a classic problem when purifying pyridine-containing compounds on standard silica gel. The pyridine nitrogen is basic and interacts strongly with the acidic silanol groups on the silica surface, leading to irreversible adsorption or slow, tailing elution.[1] This results in streaking on TLC and significant loss of product on a column.

Solutions:

  • Neutralize the Silica Gel: The most effective solution is to deactivate the acidic sites. This can be done by preparing your eluent with a small amount of a volatile base.

    • Protocol: Add 0.5-1% triethylamine (Et₃N) to your chosen eluent (e.g., a mixture of hexanes and ethyl acetate). Use this base-modified eluent to prepare the silica slurry, pack the column, and run the separation. The triethylamine will compete for the acidic sites on the silica, allowing your pyridine derivative to elute cleanly.

  • Use an Alternative Stationary Phase: If basic treatment is insufficient, consider other stationary phases.

    • Alumina (basic or neutral): Alumina is a good alternative to silica for basic compounds.

    • Reverse-Phase Silica (C18): If your compound is sufficiently non-polar, reverse-phase chromatography, which separates based on hydrophobicity, can be an excellent option.[1]

Question: I can't find a solvent system that separates my product from an impurity. The Rf values are too close.

Answer: When two compounds have very similar polarities, achieving separation requires optimizing the selectivity of your chromatographic system.

Solutions:

  • Solvent System Optimization: The choice of solvents is critical. Do not rely solely on Hexane/Ethyl Acetate. Experiment with different solvent combinations on TLC plates to find a system that maximizes the difference in Rf (ΔRf).

    • Try Different Solvent Classes: Introduce a third solvent or switch systems entirely. For example:

      • Dichloromethane (DCM) / Methanol (MeOH)

      • Toluene / Acetone

      • Hexane / Diethyl Ether

    • Isocratic vs. Gradient Elution: If a single solvent system (isocratic) fails, a gradient elution is highly effective. Start with a low-polarity eluent to wash off non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind.[1]

Solvent System ExamplePolarityTypical Use Case
9:1 Hexane:Ethyl AcetateLowEluting non-polar impurities.
7:3 Hexane:Ethyl AcetateMediumGood starting point for many pyridine derivatives.[1]
1:1 Hexane:Ethyl AcetateMedium-HighEluting more polar products.
95:5 DCM:MethanolHighFor highly polar compounds that don't move in EtOAc systems.
Recrystallization Issues

Question: My crude product "oiled out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase upon cooling, rather than crystallizing. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if significant impurities are depressing the melting point.

Solutions:

  • Re-heat and Add More Solvent: The most immediate fix is to heat the solution to redissolve the oil, then add more hot solvent to lower the saturation point. Allow it to cool slowly again.

  • Change the Solvent System: Select a solvent with a lower boiling point. Alternatively, use a two-solvent system. Dissolve the crude product in a small amount of a "good" solvent (in which it is very soluble), then slowly add a "poor" solvent (in which it is insoluble) at an elevated temperature until the solution becomes faintly cloudy. Allow this to cool slowly.

  • Pre-purify with Chromatography: If oiling out persists, it likely indicates a high level of impurities.[2] Perform a quick column chromatography "plug" to remove the bulk of the impurities, and then attempt to recrystallize the partially purified material.

Question: No crystals are forming even after the solution has cooled completely.

Answer: Crystal formation requires nucleation. If the solution is too dilute or nucleation is not initiated, it can remain supersaturated.

Solutions:

  • Induce Crystallization:

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide a surface for nucleation.[1]

    • Add a Seed Crystal: If you have a small amount of the pure product, add a single tiny crystal to the cold solution. This will act as a template for crystal growth.

  • Increase Concentration: If induction fails, your solution may be too dilute. Gently evaporate some of the solvent under reduced pressure or by blowing a stream of nitrogen over the surface, then allow it to cool again.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: Impurities will depend heavily on the synthetic route, but for a typical electrophilic iodination of 6-chloropyridin-3-ol, you should anticipate:

  • Unreacted Starting Material: 6-chloropyridin-3-ol.

  • Positional Isomers: Iodination could potentially occur at other positions on the ring (e.g., the 2- or 5-position), though the 4-position is often favored under specific conditions.

  • Di-iodinated Byproducts: Over-iodination can lead to the formation of 6-chloro-2,4-diiodopyridin-3-ol.

  • Residual Iodinating Reagent: Depending on the method, you may have residual N-iodosuccinimide (NIS), iodine (I₂), or related species.[3]

Q2: How do I properly perform column chromatography for this compound?

A2: Below is a generalized protocol. The key is to use a neutralized eluent.

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_eluent 1. Prepare Eluent (e.g., 8:2 Hex:EtOAc + 1% Et3N) prep_slurry 2. Make Silica Slurry in prepared eluent prep_eluent->prep_slurry prep_column 3. Pack Column (Cotton -> Sand -> Slurry -> Sand) prep_slurry->prep_column prep_sample 4. Prepare Sample (Dissolve in min. DCM or adsorb onto silica) prep_column->prep_sample load_sample 5. Load Sample onto Column prep_sample->load_sample run_column 6. Run Column (Maintain solvent head, apply pressure if needed) load_sample->run_column collect_fractions 7. Collect Fractions run_column->collect_fractions tlc_fractions 8. Analyze Fractions by TLC collect_fractions->tlc_fractions combine_fractions 9. Combine Pure Fractions tlc_fractions->combine_fractions evaporate 10. Evaporate Solvent (Rotary Evaporator) combine_fractions->evaporate final_product Purified Product evaporate->final_product

Caption: Standard workflow for flash column chromatography.

Q3: What is the ideal Rf value I should aim for on my analytical TLC plate before running a column?

A3: For optimal separation during column chromatography, the Rf value of your target compound should ideally be between 0.2 and 0.4 .[1]

  • Rf > 0.4: The compound will elute too quickly, resulting in poor separation from less polar impurities.

  • Rf < 0.2: The compound will take a very long time to elute, leading to band broadening and the need for excessive solvent volumes.

Q4: Can I use a boronic acid or its pinacol ester derivative of my compound for Suzuki coupling?

A4: While your title compound is an iodo-pyridine, it is often used as a coupling partner itself. However, related pyridine boronic acids and their pinacol esters are extremely common reagents in Suzuki-Miyaura coupling reactions.[4][5] These esters are generally more stable and easier to handle than the corresponding boronic acids.[5][6] If you were to synthesize a boronic acid derivative from your product, purification would again likely involve chromatography or recrystallization, with similar considerations for the basic pyridine nitrogen.

Experimental Protocols

Protocol 1: Neutralized Silica Gel Column Chromatography

This protocol provides a step-by-step methodology for purifying this compound using a base-treated mobile phase.

  • Eluent Selection: Using TLC, identify a solvent system (e.g., Hexanes:Ethyl Acetate) that gives your product an Rf value of approximately 0.2-0.4.[1] Prepare a bulk solution of this eluent and add 1% triethylamine (v/v).

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a glass column.[7][8]

    • Add a ~1 cm layer of sand.[7][8]

    • In a separate beaker, create a slurry of silica gel in your neutralized eluent. Pour this slurry into the column.[7][9]

    • Gently tap the column to ensure even packing and remove air bubbles. Open the stopcock to drain some solvent, allowing the silica to pack down.

    • Add another ~1 cm layer of sand on top of the packed silica bed to prevent disruption during sample loading.[7]

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a strong solvent like Dichloromethane (DCM).

    • Using a pipette, carefully apply this solution to the top layer of sand.

    • Open the stopcock and allow the sample to absorb onto the silica gel.

  • Elution and Fraction Collection:

    • Carefully fill the column with the neutralized eluent.

    • Begin eluting the solvent through the column, collecting the eluate in fractions (e.g., 10-20 mL per test tube). Use positive air pressure ("flash chromatography") to speed up the process if necessary.[10]

  • Analysis:

    • Spot every few fractions on a TLC plate to monitor the elution of your product.

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization

This protocol outlines the steps for purification by recrystallization.

  • Solvent Selection:

    • Place a small amount of crude product in several test tubes.

    • Test various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, or mixtures with water) to find one that dissolves your product when hot but not when cold.[2]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the chosen solvent portion-wise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[1][2]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the purified crystals under vacuum to remove all residual solvent.

References

Technical Support Center: Optimizing Palladium Catalyst Loading for 6-Chloro-4-iodopyridin-3-OL Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the nuanced art of palladium-catalyzed cross-coupling reactions involving 6-Chloro-4-iodopyridin-3-OL. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-C and C-N bond formation with this challenging, yet valuable, heterocyclic building block. Here, we move beyond rote protocols to delve into the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your reactions with confidence.

Section 1: Frequently Asked Questions (FAQs) - First Principles of Catalyst Optimization

This section addresses fundamental questions that form the bedrock of optimizing palladium catalyst loading for the unique substrate, this compound.

Q1: My Suzuki-Miyaura coupling with this compound is sluggish or failing. Is increasing the palladium catalyst loading always the best first step?

A1: While intuitively it might seem that more catalyst equals a faster reaction, this is often a counterproductive initial step. Before increasing the palladium loading, it is crucial to assess other reaction parameters that could be the root cause of low reactivity. High catalyst loading can lead to increased side reactions, such as the homocoupling of your boronic acid partner, and complicates purification by increasing residual palladium in your product.[1]

Start with a systematic evaluation of:

  • Catalyst System Integrity: Are you using an appropriate ligand for this electron-deficient and potentially coordinating substrate? For chloropyridines, standard catalysts like Pd(PPh₃)₄ may be less effective than more specialized Buchwald-type ligands (e.g., SPhos, XPhos) which can facilitate the challenging oxidative addition step.[2][3]

  • Base Selection: The choice and strength of your base are critical for activating the boronic acid in the transmetalation step.[4] For a substrate with a hydroxyl group like this compound, a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is often a good starting point.[4][5] Using an excessively strong base like an alkoxide could lead to undesired side reactions.

  • Solvent System: The polarity of your solvent can significantly influence the reaction's outcome.[6][7][8][9] A mixture of an organic solvent (like dioxane or toluene) with water is common for Suzuki couplings to ensure the solubility of both the organic and inorganic reagents.[10]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[11] Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.[2][10]

Only after optimizing these parameters should you consider adjusting the catalyst loading. A typical starting point for catalyst loading in Suzuki-Miyaura reactions is between 1-5 mol%.[3] For particularly challenging couplings, you might need to go higher, but this should be a last resort.

Q2: Which halogen on this compound is more reactive in palladium-catalyzed couplings, and how does this influence my initial catalyst loading?

A2: The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > OTf > Cl.[12] Therefore, the carbon-iodine bond at the 4-position of your substrate is significantly more reactive than the carbon-chlorine bond at the 6-position. This high reactivity at the C-I bond means you can often start with a lower catalyst loading (e.g., 0.5-2 mol%) for selective coupling at this position.

If your goal is to couple at the less reactive C-Cl bond, you will likely require a more active catalyst system, potentially with a higher catalyst loading, and more forcing reaction conditions (higher temperature, longer reaction time).[13] For selective coupling at the C-Cl position, it is often advantageous to first perform a reaction at the C-I position and then target the C-Cl bond in a subsequent step.

Q3: I am observing significant homocoupling of my boronic acid. How can adjusting the palladium catalyst loading and other parameters mitigate this?

A3: Homocoupling is a common side reaction in Suzuki-Miyaura couplings, especially when the desired cross-coupling is slow. It is often promoted by the presence of oxygen and can be exacerbated by high catalyst concentrations.[1]

To reduce homocoupling:

  • Optimize Catalyst Loading: Start with a lower catalyst loading (e.g., 1-2 mol%). A higher concentration of the active palladium species can increase the rate of homocoupling.

  • Ensure Rigorous Inert Conditions: Thoroughly degas your solvent and reagents to minimize oxygen, which can promote the oxidative homocoupling of the boronic acid.[1]

  • Ligand Choice: Bulky, electron-rich phosphine ligands, such as those developed by Buchwald, can promote the desired reductive elimination step of the cross-coupling cycle, outcompeting the homocoupling pathway.[14]

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the cross-coupling reaction.

Q4: For a Buchwald-Hartwig amination with this compound, what is a reasonable starting palladium catalyst loading?

A4: Buchwald-Hartwig aminations are also highly dependent on the catalyst system.[15] For the coupling of an amine at the more reactive C-I bond, a catalyst loading in the range of 1-3 mol% is a good starting point. Similar to Suzuki couplings, activating the C-Cl bond for amination is more challenging and will likely require a more specialized, highly active catalyst system, and potentially a higher loading.[16][17] The choice of ligand is paramount in Buchwald-Hartwig reactions, with bulky, electron-rich biarylphosphine ligands being the state-of-the-art.[17][18]

Q5: When should I consider using a palladium precatalyst versus generating the active Pd(0) species in situ?

A5: Palladium precatalysts, such as the G3 or G4 Buchwald precatalysts, are often preferred for their air and moisture stability, which allows for easier handling and more reproducible results.[2][19] They are designed to efficiently generate the active monoligated Pd(0) species under the reaction conditions. While you can generate the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, the reduction to Pd(0) can sometimes be inefficient, leading to lower catalyst activity and the need for higher initial loadings.[19][20] For challenging substrates like this compound, using a well-defined precatalyst can often lead to better outcomes with lower catalyst loadings.

Section 2: Troubleshooting Guide - A Causal Approach

When a reaction underperforms, a systematic, cause-and-effect troubleshooting approach is more effective than random adjustments. The following table outlines common issues, their probable causes related to catalyst loading and other factors, and recommended solutions.

Observed Problem Probable Cause(s) Recommended Solutions & Actions
Low or No Conversion 1. Inactive catalyst (oxidation, inappropriate ligand).[11] 2. Insufficiently active catalyst for the C-Cl bond.[3] 3. Poor choice of base or solvent.[4][7] 4. Catalyst poisoning by the pyridine nitrogen.[3][21]1a. Ensure rigorous inert atmosphere; use fresh, high-quality catalyst and ligands. 1b. Switch to a more electron-rich, bulky ligand (e.g., SPhos, XPhos).[2] 2. For C-Cl coupling, use a highly active catalyst system and consider higher temperatures.[22] 3. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O).[4][5][10] 4. A more sterically hindered ligand can sometimes mitigate catalyst inhibition by the pyridine nitrogen.
Significant Homocoupling of Boronic Acid 1. Catalyst loading is too high. 2. Presence of oxygen.[1] 3. Slow transmetalation or reductive elimination.1. Decrease palladium catalyst loading to 0.5-1.5 mol%. 2. Improve degassing procedure of solvents and reagents.[10] 3. Use a more electron-rich and bulky ligand to accelerate the desired catalytic cycle.[14]
Dehalogenation (Loss of I or Cl) 1. Presence of water and a strong base leading to protodehalogenation.[2] 2. Beta-hydride elimination from certain coupling partners.1. Use anhydrous solvents and consider a weaker base. 2. This is more substrate-dependent; ensure the coupling partner does not have accessible beta-hydrides.
Reaction Stalls After Initial Conversion 1. Catalyst deactivation over time.[23] 2. Product inhibition.[24]1. Consider a more stable catalyst system (e.g., one with a robust NHC or biarylphosphine ligand).[2] 2. If product inhibition is suspected, starting with a slightly higher initial catalyst loading might be necessary to drive the reaction to completion.

Section 3: Experimental Protocols and Visualization

To provide a practical framework, a detailed step-by-step methodology for a Suzuki-Miyaura coupling is provided below, along with visual aids to conceptualize the process.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling at the C-4 (Iodide) Position

This protocol provides a starting point for the optimization of the palladium catalyst loading.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, start with 1.5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.[3]

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[2]

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium precatalyst. Then, add the degassed solvent mixture via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[25]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing the Catalytic Cycle and Troubleshooting

To better understand the reaction dynamics, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a decision-making workflow for troubleshooting.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OA_Complex Oxidative Addition Complex (Ar-Pd(II)-X)L₂ Pd0->OA_Complex Oxidative Addition Transmetalation_Complex Transmetalation Complex (Ar-Pd(II)-Ar')L₂ OA_Complex->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd0 Reductive Elimination Product Coupled Product (Ar-Ar') Transmetalation_Complex->Product ArylHalide Ar-X (Substrate) ArylHalide->OA_Complex BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetalation_Complex

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.[1][26]

Troubleshooting_Workflow Start Low Yield / No Reaction Check_Reagents Verify Reagent Quality & Inert Conditions Start->Check_Reagents Step 1 Optimize_Base Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) Check_Reagents->Optimize_Base Step 2 Optimize_Solvent Screen Solvents (Dioxane/H₂O, Toluene/H₂O) Optimize_Base->Optimize_Solvent Step 3 Optimize_Ligand Change Ligand (e.g., to Buchwald type) Optimize_Solvent->Optimize_Ligand Step 4 Adjust_Temp Adjust Temperature Optimize_Ligand->Adjust_Temp Step 5 Adjust_Pd_Loading Cautiously Increase Pd Loading Adjust_Temp->Adjust_Pd_Loading Step 6 (Last Resort) Success Reaction Optimized Adjust_Pd_Loading->Success

Caption: A systematic workflow for troubleshooting challenging cross-coupling reactions.

References

Preventing dehalogenation of 6-Chloro-4-iodopyridin-3-OL in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Chloro-4-iodopyridin-3-ol

A Guide to Preventing Dehalogenation in Catalytic Cross-Coupling Reactions

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building block in their synthetic endeavors. We understand that its unique electronic and structural properties can present challenges, most notably the undesired side reaction of dehalogenation during cross-coupling. This document provides in-depth, field-proven insights and troubleshooting protocols to help you navigate these challenges and achieve optimal reaction outcomes. Our goal is to explain the causality behind experimental choices, empowering you to design robust and reproducible synthetic routes.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound undergoing dehalogenation, particularly at the iodo position?

A1: This is the most common issue encountered with this substrate and is rooted in its fundamental chemical properties. Several factors conspire to make the C4-iodo bond susceptible to cleavage:

  • Bond Dissociation Energies: The carbon-iodine (C-I) bond is significantly weaker than the carbon-chlorine (C-Cl) bond. The approximate bond dissociation energies are: C-I (~234 kJ/mol) < C-Br (~293 kJ/mol) < C-Cl (~351 kJ/mol).[1] This inherent weakness means the C-I bond is the most likely to break, both for the desired oxidative addition to a catalyst and for undesired side reactions.

  • Electronic Nature of the Pyridine Ring: Pyridine is a π-deficient heterocycle due to the electronegative nitrogen atom. This nitrogen inductively withdraws electron density from the ring, particularly from the C2 (ortho) and C4 (para) positions.[2] This increased electrophilicity at C4 activates the C-I bond, making it highly reactive.

  • Mechanism of Dehalogenation: In palladium-catalyzed reactions, hydrodehalogenation (replacement of a halogen with hydrogen) is a well-documented side reaction.[3][4] The hydrogen atom can be abstracted from various sources present in the reaction, including solvents (like alcohols or even THF), the base, water, or the organometallic coupling partner.[3][5] The propensity for dehalogenation generally follows the reactivity of the halide: I > Br > Cl.[3]

Below is a diagram illustrating the key reactivity features of the molecule.

Caption: Key reactive sites on this compound.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Q2: I'm observing significant de-iodination during my Suzuki-Miyaura coupling. How can I suppress this side reaction?

A2: De-iodination is a classic problem in Suzuki couplings of reactive heteroaryl iodides. The key is to promote the rate of the desired catalytic cycle (specifically, transmetalation and reductive elimination) so that it significantly outpaces the undesired dehalogenation pathway.

The general troubleshooting workflow involves systematically optimizing four key parameters: Base , Ligand , Solvent , and Temperature .

Suzuki_Troubleshooting_Workflow start High De-iodination in Suzuki Coupling? check_base Step 1: Optimize Base start->check_base base_choice Is the base a strong alkoxide (e.g., NaOtBu)? check_base->base_choice switch_base Switch to a weaker, non-nucleophilic base: K₃PO₄ or Cs₂CO₃ base_choice->switch_base Yes check_ligand Step 2: Optimize Ligand base_choice->check_ligand No switch_base->check_ligand ligand_choice Is the ligand small or not electron-rich (e.g., PPh₃)? check_ligand->ligand_choice switch_ligand Switch to a bulky, electron-rich biaryl phosphine ligand: XPhos, SPhos, or RuPhos ligand_choice->switch_ligand Yes check_solvent Step 3: Check Solvent & Temp ligand_choice->check_solvent No switch_ligand->check_solvent solvent_choice Are you using a protic solvent or high temperature (>100 °C)? check_solvent->solvent_choice switch_solvent Use dry, aprotic solvent (Dioxane, Toluene) and lower temperature (60-80 °C) solvent_choice->switch_solvent Yes end_ok Problem Solved: High yield of coupled product solvent_choice->end_ok No, conditions are optimized switch_solvent->end_ok

Caption: Troubleshooting workflow for Suzuki-Miyaura de-iodination.

Detailed Protocol & Recommendations:

1. Base Selection (Highest Impact): Strong bases, especially alkoxides, can promote dehalogenation.[3] Weaker inorganic bases are highly recommended.

  • Recommendation: Switch from bases like NaOtBu or K₂CO₃ to Potassium Phosphate (K₃PO₄) . It is an excellent choice for suppressing dehalogenation in Suzuki reactions involving heteroaryl halides.[3]

  • Causality: K₃PO₄ is sufficiently basic to facilitate the catalytic cycle but is less prone to engaging in side reactions compared to stronger alkoxides. It is also a poor source of hydrides.

2. Ligand Choice (Critical for Efficiency): The ligand's job is to stabilize the palladium catalyst and accelerate the rate-limiting steps of the desired cycle. For challenging substrates, bulky, electron-donating phosphine ligands are essential.[6][7]

  • Recommendation: Use a Buchwald-type biaryl phosphine ligand. XPhos , SPhos , or RuPhos are excellent starting points. They promote fast reductive elimination, minimizing the lifetime of intermediates that could lead to dehalogenation.[3]

  • Causality: These ligands create a sterically hindered and electron-rich environment around the palladium center, which favors the bond-forming reductive elimination step over undesired pathways.

3. Solvent and Temperature:

  • Recommendation: Use rigorously dried, aprotic solvents like 1,4-Dioxane or Toluene .[3] Avoid alcohols, as they can be a hydride source.[5] Start with a lower reaction temperature (e.g., 80 °C) and monitor the reaction. Only increase the temperature if the reaction is sluggish.

  • Causality: Minimizing potential hydride/proton sources from the solvent is crucial. Lower temperatures reduce the rate of all reactions, but often disproportionately affect undesired side reactions.

Optimized Starting Protocol for Suzuki-Miyaura Coupling:

ParameterRecommended ConditionRationale
Substrate This compound1.0 equiv
Boronic Acid/Ester Arylboronic Acid1.2 - 1.5 equiv
Catalyst Pd₂(dba)₃1-2 mol%
Ligand XPhos2.5-5 mol%
Base K₃PO₄ (anhydrous)3.0 equiv
Solvent 1,4-Dioxane / H₂O (10:1)Anhydrous Dioxane preferred if boronic acid is stable
Temperature 80 °CStart low to minimize side reactions
Atmosphere Inert (Argon or Nitrogen)Essential to protect Pd(0) catalyst

Step-by-Step Methodology:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, add Pd₂(dba)₃ and XPhos. Add a portion of the total solvent to this vial.

  • Purge both the main reaction vessel and the catalyst vial with argon for 10-15 minutes.

  • Under argon, add the remaining solvent to the main reaction vessel, followed by the pre-mixed catalyst solution.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., EtOAc), and wash with water to remove inorganic salts.

Q3: My Buchwald-Hartwig amination is failing, yielding mostly the de-iodinated starting material. What specific adjustments are needed?

A3: Dehalogenation is also a significant competing pathway in Buchwald-Hartwig aminations.[8] In addition to the factors discussed for the Suzuki reaction, C-N couplings have a unique potential side reaction: β-hydride elimination from the palladium-amido intermediate, which regenerates the dehalogenated arene.[8]

Key Adjustments for Buchwald-Hartwig Amination:

  • Base Selection is Paramount: Strong, sterically hindered bases are required to deprotonate the amine or the initial palladium-amine complex. However, standard choices like NaOtBu can be aggressive.

    • Recommendation: Lithium bis(trimethylsilyl)amide (LiHMDS) is often a superior choice. It is a strong, non-nucleophilic base that is less prone to participating in side reactions compared to NaOtBu. For base-sensitive substrates, milder organic bases like DBU can sometimes be effective, especially with specialized ligands.[9]

  • Ligand Choice is Different: While bulky biaryl phosphines are still used, the optimal ligand may differ from Suzuki couplings.

    • Recommendation: Use ligands specifically designed for C-N coupling. XPhos is still a good starting point, but also consider BrettPhos or Josiphos-type ligands. These ligands are known to promote the C-N reductive elimination, which is often the turnover-limiting step.

    • Causality: These ligands are designed to create a specific geometry at the metal center that lowers the activation barrier for C-N bond formation, directly competing with dehalogenation pathways.

  • Use a Pre-catalyst: To ensure efficient generation of the active Pd(0) species, using a well-defined pre-catalyst is highly advantageous.

    • Recommendation: Use a G3 or G4 Buchwald pre-catalyst (e.g., XPhos Pd G3). These complexes are air-stable and rapidly form the active LPd(0) catalyst under basic conditions, leading to more reproducible results.[10]

Optimized Starting Protocol for Buchwald-Hartwig Amination:

ParameterRecommended ConditionRationale
Substrate This compound1.0 equiv
Amine Primary or Secondary Amine1.2 equiv
Pre-catalyst XPhos Pd G32 mol%
Base LiHMDS (1.0 M in THF)1.5 equiv
Solvent Toluene or Dioxane (anhydrous)Aprotic, dry solvent is critical
Temperature 100 °CC-N couplings often require more thermal energy
Atmosphere Inert (Argon or Nitrogen)Essential for catalyst stability

References

Technical Support Center: Managing Poor Solubility of 6-Chloro-4-iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-4-iodopyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the poor solubility of this compound in various reaction media. Our goal is to provide you with the expertise and practical insights needed to optimize your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that contribute to its poor solubility?

A1: The solubility of this compound is governed by a combination of its structural features. The pyridine ring, while containing a nitrogen atom that can participate in hydrogen bonding, is also a relatively non-polar aromatic system. The presence of a chloro and a bulky iodo substituent further increases the molecule's lipophilicity and molecular weight, which can negatively impact its solubility in many common solvents. The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, contributing to its solubility in polar protic solvents, but its overall solubility is a balance of these competing factors.

Q2: I am observing poor solubility of this compound in my reaction. What are the initial troubleshooting steps?

A2: When encountering poor solubility, a systematic approach is crucial. The initial steps should focus on understanding the solubility profile of the compound in a range of solvents and then exploring methods to enhance it. This process can be broken down into three key stages:

  • Solvent Screening: The first step is to perform a systematic solvent screening to identify a suitable medium or a co-solvent system.

  • Temperature Adjustment: The solubility of most solids increases with temperature.[1][2] Carefully increasing the reaction temperature can be a simple and effective way to improve solubility.

  • pH Modification: For compounds with ionizable groups, such as the pyridinol moiety in this compound, adjusting the pH of the reaction medium can significantly alter solubility.[3][4]

The following workflow diagram illustrates this initial troubleshooting process:

Solubility_Troubleshooting_Workflow start Poor Solubility Observed solvent_screening Solvent Screening start->solvent_screening temp_adjustment Temperature Adjustment solvent_screening->temp_adjustment If solubility is still poor soluble Solubility Achieved solvent_screening->soluble If successful ph_modification pH Modification temp_adjustment->ph_modification If further improvement is needed temp_adjustment->soluble If successful ph_modification->soluble If successful optimize Optimize Reaction Conditions soluble->optimize

Caption: A workflow for initial troubleshooting of poor solubility.

Troubleshooting Guides

Guide 1: Systematic Solvent Screening

A systematic solvent screening is the foundation for addressing solubility issues. The goal is to test the solubility of this compound in a range of solvents with varying polarities.

Q: Which solvents should I include in my initial screening panel?

A: A good starting point is to select a diverse set of solvents that cover a range of polarities. Below is a suggested panel of common organic solvents.

Solvent ClassExamplesPolarityNotes
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF)HighOften good at dissolving polar and non-polar compounds. Can be difficult to remove.
Polar Protic Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), WaterHighCan participate in hydrogen bonding, which may be favorable for the hydroxyl group of the pyridinol.
Non-Polar Toluene, Hexanes, Dichloromethane (DCM), ChloroformLowLess likely to be effective on their own but can be useful as co-solvents.
Ethers Diethyl ether, 1,4-DioxaneLow to MediumDioxane is miscible with water and can be a good co-solvent.

Experimental Protocol for Qualitative Solubility Assessment:

  • Preparation: Add approximately 1-2 mg of this compound to a series of clean, dry vials.

  • Solvent Addition: Add 1 mL of each selected solvent to the respective vials.

  • Agitation: Cap the vials securely and vortex or shake vigorously for 1-2 minutes at room temperature.

  • Observation: Visually inspect each vial. If the solid has completely dissolved, the compound is considered soluble. If some solid remains, it is sparingly soluble or insoluble.

  • Record Results: Document your observations for each solvent.

Guide 2: Leveraging Co-solvents to Enhance Solubility

If a single solvent does not provide adequate solubility, a co-solvent system can often be effective. A small amount of a high-polarity solvent like DMF or DMSO can significantly increase the solubility of a compound in a less polar solvent.[5]

Q: How do I determine the optimal co-solvent ratio?

A: This requires a systematic approach of testing different ratios of a "good" solvent (one in which the compound has some solubility) and a "poor" solvent (the primary reaction medium).

Experimental Protocol for Co-solvent System Optimization:

  • Stock Solutions: Prepare stock solutions of your chosen co-solvent (e.g., DMF) in your primary reaction solvent (e.g., Toluene) at varying concentrations (e.g., 1%, 5%, 10%, 20% v/v).

  • Solubility Test: Add a known excess amount of this compound to a set volume of each co-solvent mixture.

  • Equilibration: Agitate the mixtures at a constant temperature until equilibrium is reached (typically several hours to 24 hours). Ensure undissolved solid remains.

  • Quantification: Carefully filter the saturated solutions to remove undissolved solid. Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

  • Analysis: Plot the solubility as a function of the co-solvent percentage to identify the optimal ratio.

Important Consideration: Be aware that co-solvents can sometimes affect reaction kinetics.[6][7] It is advisable to run a small-scale test reaction in the chosen co-solvent system to ensure it does not negatively impact your desired chemical transformation.

Guide 3: The Impact of Temperature on Solubility

For many organic compounds, solubility increases with temperature.[1][2] This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings.[8]

Q: How can I safely use temperature to improve solubility in my reaction?

A: Gradual heating of the reaction mixture can be a straightforward way to dissolve your compound.

Experimental Protocol for Assessing Temperature Effects:

  • Initial Suspension: Create a suspension of this compound in your chosen solvent or solvent system at room temperature.

  • Gradual Heating: Slowly increase the temperature of the mixture in a controlled manner (e.g., using a temperature-controlled heating mantle or oil bath) while stirring.

  • Observation: Observe the temperature at which the compound fully dissolves. This will give you an indication of the minimum temperature required to achieve a homogeneous solution.

  • Reaction Considerations: Ensure that the required temperature is within the stable range for all reactants, reagents, and the product. High temperatures can sometimes lead to degradation or unwanted side reactions.

Temperature_Effect_Workflow start Suspension of Compound heat Gradually Increase Temperature start->heat observe Observe Dissolution Temperature heat->observe check_stability Check Reactant/Product Stability observe->check_stability proceed Proceed with Reaction at Optimal Temperature check_stability->proceed

Caption: Workflow for using temperature to enhance solubility.

Guide 4: pH Adjustment for Ionizable Compounds

The pyridinol moiety of this compound has both acidic (the hydroxyl group) and basic (the pyridine nitrogen) properties. Altering the pH of the reaction medium can lead to the formation of a more soluble salt.[3][4]

Q: Should I use acidic or basic conditions to improve solubility?

A: The pyridine nitrogen can be protonated under acidic conditions to form a pyridinium salt, which is generally more soluble in polar solvents than the neutral compound. Conversely, the hydroxyl group can be deprotonated under basic conditions to form a phenoxide-like salt, which would also be more soluble. The choice between acidic or basic conditions will depend on the stability of your other reactants and the desired reaction mechanism.

Experimental Protocol for pH Modification:

  • Solvent Selection: Choose a protic solvent (e.g., water, methanol, ethanol) where pH can be readily adjusted.

  • Initial Suspension: Suspend this compound in the chosen solvent.

  • Acidic Adjustment: In a separate vial, slowly add a dilute acid (e.g., 1 M HCl in an organic solvent or a small amount of a strong organic acid like p-toluenesulfonic acid) dropwise to the suspension while stirring. Observe for dissolution.

  • Basic Adjustment: In another vial, add a suitable base (e.g., sodium hydroxide, potassium carbonate) to the suspension and observe any changes in solubility.

  • Compatibility Check: Ensure that the chosen acidic or basic conditions are compatible with your overall reaction scheme and will not lead to undesired side reactions.

References

Technical Support Center: Purification of 6-chloro-4-iodo-3-pyridinol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 6-chloro-4-iodo-3-pyridinol. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into the recrystallization of this key chemical intermediate. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your purification processes effectively.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 6-chloro-4-iodo-3-pyridinol that influence its recrystallization?

Understanding the molecule's properties is the foundation of a successful purification strategy. 6-chloro-4-iodo-3-pyridinol (CAS 877133-58-9) has a molecular formula of C₅H₃ClINO and a molecular weight of approximately 255.44 g/mol [][2][3]. Its key structural features are:

  • A Pyridinol Ring: The pyridine ring containing a hydroxyl group makes the molecule polar and capable of acting as both a hydrogen bond donor and acceptor.

  • Halogen Substituents: The presence of chlorine and iodine atoms increases the molecular weight and introduces sites for potential halogen bonding, while also contributing to the molecule's overall polarity.

  • Acidity/Basicity: The pyridinol moiety has weakly acidic properties, which can be exploited in certain purification or solubility scenarios[4].

These features suggest that polar solvents will be more effective at dissolving the compound, particularly at elevated temperatures. Its calculated boiling point is 332.8°C at 760 mmHg, indicating it is a stable solid at room temperature[].

Q2: How do I select an optimal solvent system for a new compound like this one?

The ideal recrystallization solvent is one in which your target compound is highly soluble at high temperatures but poorly soluble at low temperatures.[5]. The impurities, conversely, should either be completely insoluble (allowing for removal via hot filtration) or remain highly soluble at low temperatures (staying in the mother liquor after filtration).

The selection process is typically empirical and follows these steps:

  • "Like Dissolves Like": Given the polar nature of 6-chloro-4-iodo-3-pyridinol, start with polar solvents[5]. Alcohols, water, or mixtures thereof are often excellent choices for molecules containing oxygen and nitrogen atoms[6].

  • Small-Scale Solubility Tests: Test the solubility of a few milligrams of your crude material in ~0.5 mL of various solvents at room temperature and then upon heating.

  • Evaluate Solvent Pairs: If no single solvent is ideal, try a solvent/anti-solvent pair. This involves dissolving the compound in a "good" solvent in which it is highly soluble, and then slowly adding a "poor" solvent (an anti-solvent) in which it is insoluble until the solution becomes cloudy (the saturation point)[4]. Heating this mixture should produce a clear solution from which crystals will form upon cooling.

Q3: What are some promising starting solvent systems for 6-chloro-4-iodo-3-pyridinol?

Based on the molecular structure, the following systems are recommended for initial screening:

  • Single Solvents: Methanol, Ethanol, Isopropanol, Acetone. A patent for a related substituted pyridine purification mentions using methanol for recrystallization[7].

  • Solvent/Anti-solvent Pairs: Ethanol/Water, Acetone/Water, or Ethyl Acetate/Hexanes. For polar organic compounds, alcohol-water mixtures are a very common and effective choice[6][8].

Q4: Could polymorphism affect the outcome of my recrystallization?

Yes, polymorphism—the ability of a compound to exist in multiple crystalline forms—can significantly impact physical properties like melting point and solubility[9]. Pyridine derivatives are known to exhibit polymorphism[10]. If you observe different crystal habits (e.g., needles vs. plates) or inconsistent melting points between batches under slightly different recrystallization conditions, you may be isolating different polymorphs. This is a critical consideration in pharmaceutical development, as different polymorphs can have different bioavailability. Controlling the cooling rate and solvent system consistently is key to isolating a single, desired polymorph.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 6-chloro-4-iodo-3-pyridinol.

Q1: My compound "oiled out" as a liquid instead of forming solid crystals. What went wrong?

"Oiling out" occurs when the hot, saturated solution becomes supersaturated at a temperature that is above the melting point of the solute. Instead of crystallizing, the compound separates as a liquid.

Causality & Solution Workflow:

Caption: Troubleshooting workflow for when a compound oils out.

Q2: The solution has cooled to room temperature, but no crystals have formed. How can I induce crystallization?

This is a common sign of a supersaturated solution, where the solute remains dissolved even though its concentration is above its normal solubility limit[5].

Solutions (in order of preference):

  • Scratching: Use a glass rod or metal spatula to gently scratch the inside surface of the flask at the meniscus. The microscopic glass fragments that are scraped off can serve as nucleation sites for crystal growth[8].

  • Seeding: If you have a pure crystal of 6-chloro-4-iodo-3-pyridinol from a previous batch, add a single, tiny crystal to the solution. This "seed" provides a template for further crystal formation.

  • Ice Bath Cooling: As a final step, place the flask in an ice-water bath. The significantly lower temperature will further decrease solubility and may force crystallization[8]. Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.

Q3: My final product has a persistent yellow or brown tint. How do I remove colored impurities?

Colored impurities are often large, polar, conjugated molecules that can be effectively removed with activated charcoal (also known as Norit).

Procedure:

  • Dissolve the crude compound in the hot recrystallization solvent.

  • Remove the flask from the heat source and allow it to cool slightly (to prevent flash boiling).

  • Add a very small amount of activated charcoal (e.g., the tip of a spatula) to the solution.

  • Gently swirl and reheat the mixture to boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.

  • Perform a hot gravity filtration to remove the charcoal while the solution is still hot. This is a critical step to prevent your desired product from crystallizing prematurely along with the charcoal.

  • Allow the now-decolorized filtrate to cool and crystallize as usual.

Q4: My recovery yield is unacceptably low. What are the most common causes?

Low yield is a frequent issue that can almost always be improved by refining your technique.

Key Optimization Points:

  • Using Too Much Solvent: The most common error is adding too much solvent to dissolve the crude material. You must aim to use the minimum amount of boiling solvent required to create a saturated solution[5].

  • Premature Crystallization: If the compound crystallizes in the funnel during a hot filtration step, you will lose a significant amount of product. To prevent this, use a stemless funnel, keep the filtration apparatus hot, and add a slight excess of solvent before filtering[6].

  • Incomplete Cooling: Ensure the solution is cooled thoroughly, first to room temperature and then in an ice bath, to maximize the amount of product that crystallizes out of the solution.

  • Washing with Warm Solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve some of your purified product and wash it away with the filtrate[5].

Data & Protocols

Table 1: Solvent Selection Guide for 6-chloro-4-iodo-3-pyridinol

This table provides a guide for selecting a solvent based on general chemical principles. Experimental verification is required.

SolventPolarity IndexBoiling Point (°C)Expected Solubility (Hot)Expected Solubility (Cold)Comments
Water10.2100Low to ModerateVery LowGood anti-solvent for use with alcohols.
Methanol5.165HighModerateGood starting choice. May need an anti-solvent for good recovery.
Ethanol4.378HighLow to ModerateExcellent starting choice, often used with water[6].
Acetone5.156HighModerateVolatility can be an issue; keep covered.
Ethyl Acetate4.477ModerateLowGood for creating a solvent pair with a non-polar solvent.
Dichloromethane3.140ModerateHighLow boiling point is not ideal for large temperature differentials[6].
Hexanes0.169Very LowInsolubleExcellent choice as an anti-solvent.
Detailed Protocol: Two-Solvent Recrystallization (Ethanol/Water System)

This protocol outlines a standard procedure for purifying 6-chloro-4-iodo-3-pyridinol using a solvent/anti-solvent system.

Materials:

  • Crude 6-chloro-4-iodo-3-pyridinol

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask[6]

  • Filter paper

Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and bring the mixture to a gentle boil on a hot plate. Continue adding ethanol dropwise until the solid just completely dissolves.

  • Addition of Anti-Solvent: Remove the flask from the heat. Slowly add deionized water drop-by-drop while swirling the flask. Continue adding water until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Re-dissolution: Place the flask back on the hot plate and heat gently until the solution becomes clear again. If it does not become clear, add a drop or two of ethanol until it does.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature without being disturbed[6][8]. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation[6].

  • Crystal Collection: Set up a Büchner funnel with filter paper over a filter flask connected to a vacuum source. Wet the filter paper with a small amount of ice-cold ethanol/water mixture. Pour the cold crystal slurry into the funnel and apply the vacuum[8].

  • Washing: With the vacuum disconnected, add a small volume of ice-cold ethanol/water to wash the crystals. Let the solvent sit for ~20 seconds, then reapply the vacuum to pull the wash solvent through[6]. Repeat if necessary.

  • Drying: Allow the vacuum to pull air through the crystals for several minutes to help dry them. Then, transfer the purified crystals to a watch glass and let them air dry completely.

  • Analysis: Determine the melting point of the dried product to assess its purity.

References

Technical Support Center: Synthesis and Purification of 6-Chloro-4-iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 6-Chloro-4-iodopyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important heterocyclic building block. By understanding the underlying chemistry and potential pitfalls, you can significantly improve your yield, purity, and overall success.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound, and what are the critical steps?

A common and logical synthetic approach to this compound involves a two-step process: the synthesis of the precursor 6-Chloropyridin-3-ol, followed by its regioselective iodination.

  • Step 1: Synthesis of 6-Chloropyridin-3-ol: This precursor can be synthesized from commercially available 6-chloronicotinic acid via reduction. A common method is the reduction of the carboxylic acid to an alcohol using a reducing agent like borane-tetrahydrofuran complex (BH3-THF).[1]

  • Step 2: Electrophilic Iodination: The 6-Chloropyridin-3-ol is then subjected to electrophilic iodination to introduce the iodine atom at the C4 position. The hydroxyl group at C3 and the nitrogen in the pyridine ring are activating and ortho-, para-directing. Given the chlorine at C6, the C4 position is the most sterically accessible and electronically favorable site for iodination. Reagents like N-iodosuccinimide (NIS) or iodine monochloride (ICl) are often employed for this transformation.

Q2: What are the likely impurities in the synthesis of this compound?

Impurities can arise from both the starting materials and side reactions during the synthesis. Based on the synthetic route described above, potential impurities include:

  • Unreacted 6-Chloropyridin-3-ol: Incomplete iodination will result in the presence of the starting material in your final product.

  • Di-iodinated species: Although sterically hindered, there is a possibility of di-iodination, particularly if excess iodinating agent is used.

  • Isomers of the desired product: While the C4 position is favored, minor amounts of other iodinated isomers might form.

  • Oxidation byproducts: Electrophilic iodination reactions can sometimes lead to oxidation of the starting material or product, especially with certain reagents.[2]

  • Residual solvents: Solvents from the reaction and purification steps (e.g., THF, ethyl acetate, hexanes) may be present in the final product.

Q3: My iodination reaction is sluggish or incomplete. What can I do?

Several factors can influence the efficiency of the iodination step:

  • Choice of Iodinating Agent: If you are using a mild iodinating agent like molecular iodine (I2), it might not be electrophilic enough.[2] Consider using a more reactive source of I+, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl).

  • Reaction Conditions: Ensure your reaction is performed under optimal temperature and time. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of maximum conversion.

  • Acid Catalyst: For some electrophilic aromatic substitutions, a catalytic amount of a protic or Lewis acid can enhance the reaction rate. However, be cautious as strong acidic conditions can lead to the reversibility of the iodination.[2]

Q4: I am observing a significant amount of a byproduct with a similar polarity to my product on TLC. How can I identify it?

When dealing with an unknown byproduct, a combination of analytical techniques is recommended:

  • Mass Spectrometry (MS): This will provide the molecular weight of the impurity, allowing you to infer its molecular formula and deduce if it's an isomer, a di-iodinated product, or an oxidation byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide structural information. For instance, the number of aromatic protons and their coupling constants can help determine the substitution pattern on the pyridine ring.

  • High-Performance Liquid Chromatography (HPLC): Co-injecting your sample with the starting material can confirm if the impurity is unreacted 6-Chloropyridin-3-ol.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues during the synthesis and purification of this compound.

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Steps Scientific Rationale
Incomplete Reaction Monitor the reaction closely using TLC or HPLC. If the reaction has stalled, consider adding more of the limiting reagent or extending the reaction time.Ensuring the reaction goes to completion is the first step to maximizing yield.
Sub-optimal Iodinating Agent If using a mild iodinating agent like I2, switch to a more potent one like NIS or ICl.The electron-withdrawing nature of the chloro- and iodo- groups deactivates the ring, necessitating a sufficiently electrophilic iodine source.[2]
Product Degradation Iodinated pyridinols can be sensitive to light and air. Work up the reaction promptly and store the product under an inert atmosphere in the dark.The carbon-iodine bond can be labile under certain conditions, leading to decomposition.
Loss during Work-up/Purification This compound is a polar compound. Ensure you are using appropriate extraction solvents and that the pH is adjusted to minimize its solubility in the aqueous phase during extraction.The phenolic hydroxyl group can be deprotonated at high pH, increasing water solubility.
Problem 2: Difficulty in Removing Impurities
Impurity Type Identification Method Recommended Removal Strategy Scientific Rationale
Unreacted 6-Chloropyridin-3-ol TLC, HPLC, 1H NMRSilica Gel Chromatography: The starting material is generally more polar than the iodinated product. A carefully selected solvent system (e.g., hexanes/ethyl acetate gradient) should provide good separation.The introduction of the iodine atom reduces the overall polarity of the molecule, leading to a higher Rf value on silica gel.
Di-iodinated Byproducts Mass Spectrometry, 1H NMRSilica Gel Chromatography: These byproducts will be less polar than the desired mono-iodinated product. Recrystallization: If the byproduct is present in small amounts, recrystallization from a suitable solvent system may be effective.The addition of a second iodine atom further decreases polarity. Recrystallization relies on differences in solubility between the product and impurities.
Colored Impurities/Oxidation Byproducts Visual Inspection, UV-VisActivated Charcoal Treatment: Adding a small amount of activated charcoal to a solution of the crude product, followed by filtration, can remove colored impurities. Silica Gel Chromatography: These impurities may have different polarities and can be separated.Activated charcoal has a high surface area and can adsorb large, colored organic molecules.
Residual Solvents 1H NMR, GC-MSHigh Vacuum Drying: Placing the sample under high vacuum for an extended period, possibly with gentle heating, can remove volatile solvents.Reducing the pressure lowers the boiling point of the solvents, facilitating their evaporation.

Experimental Protocols

Protocol 1: Purification of this compound by Silica Gel Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Glass column, flasks, and other standard laboratory glassware

  • TLC plates and developing chamber

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexanes.

  • Column Packing: Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica. Carefully load the dried, pre-adsorbed sample onto the top of the column.

  • Elution: Begin eluting the column with a low polarity solvent system (e.g., 95:5 hexanes/ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. The optimal gradient will depend on the specific impurity profile and should be determined by preliminary TLC analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization of this compound

Recrystallization is a powerful technique for removing small amounts of impurities. The key is to find a suitable solvent or solvent system in which the desired compound is soluble at high temperatures but sparingly soluble at low temperatures.

Procedure:

  • Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, or mixtures with water) to find a suitable recrystallization solvent.

  • Dissolution: In a flask, add the minimum amount of the hot solvent to the crude product until it is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should begin. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizing the Workflow

Logical Flow for Troubleshooting Purification

G start Crude this compound tlc Analyze by TLC/LC-MS start->tlc main_spot Is there a single major spot? tlc->main_spot multiple_spots Multiple spots observed main_spot->multiple_spots No recrystallize Consider recrystallization for final polishing main_spot->recrystallize Yes unreacted_sm Spot corresponds to starting material multiple_spots->unreacted_sm unknown_impurity Unknown impurity present multiple_spots->unknown_impurity purify_chrom Purify by column chromatography unreacted_sm->purify_chrom characterize Characterize impurity (MS, NMR) unknown_impurity->characterize pure_product Pure Product purify_chrom->pure_product characterize->purify_chrom recrystallize->pure_product

Caption: A decision-making workflow for the purification of this compound.

References

How to avoid homo-coupling with 6-Chloro-4-iodopyridin-3-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-4-iodopyridin-3-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this versatile building block into their synthetic routes. We will address one of the most common challenges encountered with this substrate: the formation of homo-coupled byproducts in transition-metal-catalyzed cross-coupling reactions. This document provides in-depth troubleshooting guides, mechanistic insights, and optimized protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is homo-coupling, and why is it a significant problem with this compound?

A: Homo-coupling is an undesired side reaction where two identical molecules of a starting material couple together. With this compound, this typically results in the formation of a symmetric 6,6'-dichloro-4,4'-bi(pyridin-3-ol) dimer. This side reaction is problematic because it consumes your valuable starting material, reduces the yield of the desired cross-coupled product, and generates an impurity that can be difficult to separate due to its similar polarity and higher molecular weight. The high reactivity of the carbon-iodine bond, which makes it excellent for selective cross-coupling, also makes it susceptible to this side reaction.[1]

Q2: I'm planning a synthesis. What are the main types of homo-coupling I should be aware of when using this reagent?

A: There are three primary types of homo-coupling to consider, depending on your chosen reaction:

  • Aryl Iodide Homo-coupling (Ullmann-type): Two molecules of your this compound couple at the 4-position. This is often mediated by the palladium catalyst, particularly if Pd(II) species are present, or by copper co-catalysts.[1][2]

  • Organoboron Homo-coupling (in Suzuki-Miyaura reactions): If you are performing a Suzuki-Miyaura coupling, your boronic acid or boronate ester partner can couple with itself to form a symmetric biaryl. This is a very common side reaction, often promoted by the presence of oxygen or Pd(II) species.[2][3]

  • Alkyne Dimerization (Glaser Coupling in Sonogashira reactions): When using a terminal alkyne in a Sonogashira reaction, the alkyne can couple with itself to form a 1,3-diyne. This reaction is almost exclusively catalyzed by the copper(I) co-catalyst in the presence of an oxidant, most commonly oxygen.[4][5]

Q3: The pyridinol nitrogen seems like it could interfere with the catalyst. Is this a concern?

A: Yes, this is an astute observation. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst. This coordination can sometimes inhibit the catalytic cycle or alter the catalyst's reactivity, a phenomenon often referred to as the "2-pyridyl problem" in related systems.[6] This can make catalyst deactivation a more significant issue and may require the use of specific ligands designed to perform well with heteroaromatic substrates. Electron-rich, bulky phosphine ligands are often employed to mitigate these effects and promote the desired reaction pathway.

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, the formation of both aryl iodide and boronic acid homo-coupled byproducts is a frequent challenge.

Issue: I am observing significant formation of a bi-pyridyl dimer and/or a dimer of my boronic acid.

This indicates that side reactions are outcompeting the desired cross-coupling catalytic cycle. The primary culprits are typically the presence of oxygen, the generation of Pd(II) species, and suboptimal reaction parameters.

Suzuki_Troubleshooting

Mechanistic Insight: Desired vs. Undesired Pathways

Homo-coupling of boronic acids is primarily driven by Pd(II) species. If your Pd(0) catalyst is oxidized by residual air, or if you start with a Pd(II) pre-catalyst that is not efficiently reduced, this parasitic cycle can dominate.

Suzuki_Mechanism

Solutions & Optimization
ParameterProblemRecommended Solution & Rationale
Atmosphere Residual oxygen in the solvent or headspace is oxidizing Pd(0) to Pd(II), which catalyzes homo-coupling.[2]Implement rigorous deoxygenation. Use a freeze-pump-thaw technique (at least 3 cycles) for solvents. For the reaction vessel, evacuate and backfill with an inert gas (N₂ or Ar) multiple times. A subsurface sparge of the solvent with inert gas for 20-30 minutes is also highly effective.[3]
Catalyst System The ligand is not effectively stabilizing the Pd(0) state or promoting reductive elimination. The Pd(II) pre-catalyst is not fully reduced.Use bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos are excellent for heteroaryl couplings. They accelerate the desired reductive elimination step, outcompeting side reactions.[7] Use a Pd(0) source (e.g., Pd₂(dba)₃) or add a mild reducing agent like potassium formate (KCOOH) to the reaction mixture to keep the palladium in its active Pd(0) state.[8]
Base A highly reactive or poorly soluble base (e.g., NaOtBu) can promote side reactions.Switch to a milder, soluble base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior choices. They are sufficiently basic to promote transmetalation but are less likely to cause substrate degradation or undesired reactivity.[9]
Temperature High temperatures can increase the rate of side reactions more than the desired cross-coupling.[10]Lower the reaction temperature. Many modern catalyst systems are active at room temperature or with gentle heating (40-60 °C). Start low and only increase the temperature if the reaction is sluggish.
Reagent Addition A high instantaneous concentration of the boronic acid can favor the bimolecular homo-coupling reaction.Add the boronic acid slowly. If you still observe significant homo-coupling, dissolving the boronic acid in the reaction solvent and adding it slowly over several hours using a syringe pump can dramatically suppress this side reaction.[11]

Troubleshooting Guide: Sonogashira Coupling

The primary challenge in Sonogashira couplings is the copper-catalyzed oxidative dimerization of the terminal alkyne, known as Glaser coupling.[4]

Issue: I am observing a significant amount of a diyne byproduct.

This is a classic sign of Glaser coupling. This reaction requires Cu(I) and an oxidant, which is almost always atmospheric oxygen.

Solutions & Optimization
ParameterProblemRecommended Solution & Rationale
Atmosphere Oxygen is the primary driver of Glaser coupling. Its presence allows the Cu(I) catalyst to facilitate the oxidative dimerization of the alkyne.[4]Rigorous deoxygenation is critical. As with the Suzuki reaction, use freeze-pump-thaw for solvents and purge the reaction vessel thoroughly with an inert gas. Maintaining a positive pressure of N₂ or Ar throughout the reaction is essential.
Catalyst System The reaction conditions favor the Glaser pathway over the Sonogashira cross-coupling pathway.Perform a copper-free Sonogashira. This is the most effective way to eliminate Glaser coupling. Palladium catalysts supported by bulky, electron-rich phosphine ligands can catalyze the reaction without copper, although slightly higher temperatures or longer reaction times may be needed.[12]
Base The amine base can influence the rates of both the desired and undesired reactions.Choose an appropriate amine. Diisopropylamine (DIPA) or triethylamine (TEA) are commonly used. For sensitive substrates, a milder organic base may be beneficial. The base's role is to deprotonate the alkyne, so it must be strong enough for this purpose.[13]
Temperature Lower temperatures can help suppress the Glaser side reaction.[5]Maintain low to moderate temperatures. Many Sonogashira reactions can be run effectively at room temperature. Avoid excessive heating unless necessary to drive the cross-coupling with a particularly unreactive partner.
Additives If copper-free conditions are not feasible, the Glaser coupling must be actively suppressed.Add a reducing agent. In some specialized protocols, a mild reducing agent can be added to the reaction to keep the copper in the Cu(I) state and prevent the oxidative cycle required for Glaser coupling. This is an advanced technique and requires careful optimization.[5]

Sonogashira_Troubleshooting

Optimized Experimental Protocols

Protocol 1: Low Homo-Coupling Suzuki-Miyaura Reaction

This protocol is designed as a robust starting point for coupling this compound with a generic arylboronic acid.

Reagents and Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.5 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane, anhydrous and deoxygenated

  • Deionized water, deoxygenated

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Inerting: Seal the flask with a septum, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this process three times.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd₂(dba)₃ and SPhos.

  • Solvent Addition: Add deoxygenated 1,4-dioxane and deoxygenated water (typically a 4:1 to 10:1 ratio of dioxane:water) via cannula or syringe. The mixture should be stirred to ensure homogeneity.

  • Reaction: Stir the reaction mixture at room temperature for 1 hour, then heat to 60-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Reaction

This protocol avoids the use of a copper co-catalyst to eliminate the possibility of Glaser coupling.

Reagents and Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Diisopropylamine (DIPA), anhydrous and deoxygenated

  • Tetrahydrofuran (THF), anhydrous and deoxygenated

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound and the palladium catalyst.

  • Inerting: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen three times.

  • Solvent and Reagent Addition: Add deoxygenated THF, followed by the deoxygenated DIPA. Finally, add the terminal alkyne via syringe.

  • Reaction: Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated to 40-50 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the amine base. Wash further with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the crude product by column chromatography.

References

Validation & Comparative

Comparative analysis of halogenated pyridine building blocks in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Halogenated Pyridine Building Blocks in Modern Synthesis

For the contemporary researcher in synthetic and medicinal chemistry, the pyridine scaffold is a cornerstone of molecular design, integral to a vast array of pharmaceuticals and biologically active molecules.[1][2] The functionalization of this heterocycle is therefore of paramount importance. Halogenated pyridines have emerged as exceptionally versatile and indispensable building blocks, enabling the construction of complex molecular architectures through a variety of cross-coupling reactions.[3]

This guide provides a comprehensive comparative analysis of the primary halogenated pyridine building blocks—iodo-, bromo-, chloro-, and fluoropyridines. Moving beyond a simple catalog of reactions, we will dissect the fundamental principles governing their reactivity, present objective experimental data to guide your synthetic strategy, and offer field-proven insights into the causal relationships between substrate, catalyst, and reaction outcome. Our goal is to equip you, the researcher, scientist, or drug development professional, with the knowledge to make informed, strategic decisions in the laboratory.

The utility of halogenated pyridines in transition metal-catalyzed cross-coupling reactions is fundamentally dictated by the nature of the carbon-halogen (C-X) bond. The key event in most catalytic cycles, such as those for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, is the oxidative addition of the C-X bond to a low-valent metal center, typically palladium(0).[4][5] This step is often rate-determining.[6][7]

The ease of this oxidative addition step is inversely correlated with the C-X bond dissociation energy (BDE). A weaker C-X bond is more readily cleaved by the catalyst, leading to a faster reaction rate. The established trend for BDEs is:

C-F > C-Cl > C-Br > C-I

Consequently, the general order of reactivity for halogenated pyridines in these cross-coupling reactions is:

Iodo > Bromo > Chloro >> Fluoro [6][8]

This predictable reactivity hierarchy is the synthetic chemist's most powerful tool, allowing for precise control over reaction conditions and, in the case of di- or polyhalogenated substrates, enabling highly regioselective sequential functionalization.[9][10]

Catalytic_Cycle cluster_cycle Palladium Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Py-X PdII R-Pd(II)-X OxAdd->PdII Transmetal Transmetalation (e.g., with R'-B(OH)₂) PdII->Transmetal PdII_R R-Pd(II)-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim R-R' RedElim->Pd0 Mechanisms cluster_concerted Concerted Mechanism (e.g., Iodo-pyridines) cluster_snar SNAr-type Mechanism (e.g., Chloro/Bromo-pyridines) A_start Pd(0)L₂ + Py-I A_ts [L₂Pd---I---Py]‡ (3-Centered TS) A_start->A_ts A_end Py-Pd(II)L₂-I A_ts->A_end B_start Pd(0)L₂ + Py-Cl B_intermediate [Meisenheimer-like Intermediate]⁻ B_start->B_intermediate Nucleophilic Attack B_end Py-Pd(II)L₂-Cl B_intermediate->B_end Cl⁻ Loss Decision_Workflow Start Define Synthetic Goal Sequential Sequential Functionalization Needed? Start->Sequential Reactivity Desired Reactivity? Sequential->Reactivity No Select_DiHalo Select Dihalopyridine (e.g., I/Br, Br/Cl) Exploit differential reactivity Sequential->Select_DiHalo Yes Cost Cost/Scale a Major Factor? Reactivity->Cost Moderate (Forcing Cond. OK) Select_IodoBromo Select Iodide or Bromide (Mild conditions, standard catalysts) Reactivity->Select_IodoBromo High (Mild Cond.) Select_Chloro Select Chloride (Economical, requires advanced catalysts) Cost->Select_Chloro Yes Select_Bromo Select Bromide (Good balance of reactivity & cost) Cost->Select_Bromo No

References

Validating the Structure of 6-Chloro-4-iodopyridin-3-ol Derivatives by Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the unambiguous structural validation of this class of compounds. We move beyond a simple recitation of techniques to explain the causality behind experimental choices, presenting an integrated workflow that constitutes a self-validating system for structural elucidation.

Pillar 1: Nuclear Magnetic Resonance (NMR) - The Architectural Blueprint

NMR spectroscopy is the most powerful tool for determining the precise connectivity and spatial arrangement of atoms in a molecule. For a polysubstituted pyridine ring, a multi-dimensional approach is not just recommended; it is essential for an unambiguous assignment.

¹H NMR: A First Look at the Proton Environment

¹H NMR provides the initial map of the protonated positions on the pyridine ring. In a parent compound like 6-Chloro-4-iodopyridin-3-ol, we expect to see two singlets in the aromatic region (typically 7.0-9.0 ppm), corresponding to the protons at the C2 and C5 positions. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent.

Causality Behind the Choice: The simplicity of the ¹H NMR spectrum immediately confirms the disubstituted nature of the proton environment on the pyridine ring. However, it cannot, on its own, definitively assign which proton is at C2 and which is at C5. This ambiguity is a critical limitation that necessitates more advanced techniques.

¹³C NMR: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals all carbon environments, including the non-protonated (quaternary) carbons bearing the substituents.[1][2] This is crucial for confirming the presence of all expected carbons in the molecule. For this compound, we anticipate five distinct signals for the pyridine ring carbons.

Causality Behind the Choice: While ¹³C NMR confirms the number of unique carbons, it suffers from the same ambiguity as ¹H NMR regarding specific assignments, especially for the quaternary carbons. It is often impossible to definitively assign the signals for C3, C4, and C6 based on chemical shift alone.

2D NMR: Resolving Ambiguity and Building the Molecule

Two-dimensional NMR experiments are the cornerstone of a trustworthy structural validation, as they reveal through-bond correlations between nuclei.

  • HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment is the essential first step in linking the proton and carbon frameworks. It creates a correlation spot for each proton and the carbon atom to which it is directly attached.[3] For our parent compound, this will definitively link the two aromatic proton signals to their respective carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this class of molecules. It reveals correlations between protons and carbons that are two or three bonds away.[3] This long-range information is the key to assigning the quaternary carbons. For instance, the proton at C5 will show a correlation to the chlorine-bearing carbon at C6 and the iodine-bearing carbon at C4. Similarly, the proton at C2 will show correlations to C4 and C6. By piecing together these correlations, a complete and unambiguous assignment of the entire molecular structure can be achieved.

  • COSY (Correlation Spectroscopy): In derivatives where adjacent protons exist (e.g., if the chloro or iodo substituent were replaced by a proton), a COSY experiment would show correlations between these coupled protons, helping to map out the proton connectivity around the ring.[3]

Data Presentation: Comparative NMR Data (Hypothetical)

The following table illustrates the expected NMR data for this compound and a hypothetical derivative, 6-Chloro-4-iodo-2-methylpyridin-3-ol. The data is simulated for a 400 MHz spectrometer in DMSO-d₆.

Assignment This compound 6-Chloro-4-iodo-2-methylpyridin-3-ol Key HMBC Correlations (Derivative)
¹H NMR (δ, ppm)
H28.10 (s, 1H)--
H57.50 (s, 1H)7.65 (s, 1H)C4, C6
OH10.50 (br s, 1H)10.70 (br s, 1H)C3, C4
CH₃-2.45 (s, 3H)C2, C3
¹³C NMR (δ, ppm)
C2145.0155.0H5 (3-bond), CH₃ (2-bond)
C3158.0157.5H5 (3-bond), CH₃ (2-bond)
C495.096.0H5 (2-bond)
C5125.0126.0H5 (attached)
C6150.0151.0H5 (2-bond)

Pillar 2: Mass Spectrometry (MS) - The Molecular Gatekeeper

Mass spectrometry serves as the initial gatekeeper for structural validation by providing the molecular weight of the compound and, with high resolution, its elemental formula.

Causality Behind the Choice: Before attempting to assemble the structure with NMR, it is imperative to know the constituent parts. High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, allowing for the confident determination of the molecular formula (e.g., C₅H₃ClINO). This validation step prevents erroneous interpretation of other spectroscopic data.

Isotopic Pattern Analysis

A key feature of mass spectrometry is its ability to reveal the isotopic distribution of elements. Chlorine has two abundant isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic M and M+2 peak pattern in the mass spectrum, where the M+2 peak has roughly one-third the intensity of the molecular ion peak.[4] The presence of this pattern is a definitive confirmation of a chlorine atom in the molecule. Iodine, being monoisotopic (¹²⁷I), does not contribute to such patterns but its high mass is readily accounted for in the molecular formula.

Fragmentation Analysis

The fragmentation pattern provides a fingerprint of the molecule's structure. For halogenated pyridines, common fragmentation pathways include:[5]

  • Loss of Halogen: Iodine is a relatively good leaving group, so the loss of an iodine radical (·I, 127 Da) is a common and expected fragmentation.

  • Ring Cleavage: The pyridine ring can fragment through pathways like the loss of HCN (27 Da).

  • Substituent Fragmentation: If other substituents are present (e.g., an alkyl chain on a derivative), their characteristic fragmentation patterns will also be observed.

Data Presentation: Expected Mass Spectrometry Fragments

Ion Formula Expected m/z (for ³⁵Cl) Significance
[M]⁺[C₅H₃³⁵ClINO]⁺254.9Molecular Ion
[M+2]⁺[C₅H₃³⁷ClINO]⁺256.9Confirms presence of one Chlorine
[M-I]⁺[C₅H₃ClNO]⁺127.9Loss of Iodine
[M-Cl]⁺[C₅H₃INO]⁺220.9Loss of Chlorine (less common)
[M-HCN]⁺[C₄H₂ClINO]⁺227.9Pyridine Ring Fragmentation

Pillar 3: Infrared (IR) Spectroscopy - The Functional Group Check

IR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups. While it does not provide detailed connectivity information, it serves as an excellent orthogonal check to the data from NMR and MS.

Causality Behind the Choice: This technique provides a quick and inexpensive confirmation of the hydroxyl group, which can sometimes be difficult to observe in ¹H NMR (e.g., due to exchange with deuterated solvents). Its presence validates a key part of the proposed structure.

For this compound derivatives, the most diagnostic absorption bands are:

  • O-H Stretch: A broad band typically in the region of 3200-3600 cm⁻¹, characteristic of a hydroxyl group involved in hydrogen bonding.[6]

  • C=C and C=N Stretches: A series of bands in the 1400-1650 cm⁻¹ region, confirming the aromatic pyridine ring.[7][8]

  • C-O Stretch: A band around 1200-1300 cm⁻¹.

The presence of these bands is consistent with the proposed pyridin-3-ol structure.

An Integrated and Self-Validating Workflow

A trustworthy validation process follows a logical sequence where each step builds upon the last. Describing a protocol as a self-validating system means that the results from different, independent techniques must converge to support a single, unambiguous structure.

G cluster_0 Initial Characterization cluster_1 Functional Group Analysis cluster_2 Detailed Structural Elucidation Synthesis Synthesis of Derivative MS Mass Spectrometry (HRMS) Synthesis->MS Confirm Molecular Formula IR IR Spectroscopy MS->IR Confirm Functional Groups Final_Structure Final Validated Structure MS->Final_Structure Data Convergence NMR_1D 1D NMR (¹H, ¹³C) IR->NMR_1D Assign Nuclei IR->Final_Structure Data Convergence NMR_2D 2D NMR (HSQC, HMBC) NMR_1D->NMR_2D Establish Connectivity NMR_2D->Final_Structure Data Convergence

Caption: Integrated workflow for spectroscopic validation.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified derivative and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.[3]

  • Spectrometer Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.[3]

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum with 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. The number of scans will depend on the sample concentration but may range from 1024 to 4096.

  • 2D NMR Acquisition: Using standard instrument pulse programs, acquire gradient-selected (gs) COSY, gs-HSQC, and gs-HMBC spectra. For the gHMBC, set the long-range coupling delay (e.g., to 8 Hz) to optimize for 2- and 3-bond correlations.[3]

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition: Acquire the spectrum in positive ion mode. Ensure the mass calibration is current to achieve mass accuracy within 5 ppm.

  • Analysis: Use the instrument software to calculate the molecular formula from the exact mass of the molecular ion peak ([M+H]⁺ or [M]⁺).

Protocol 3: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure using the anvil.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.

By systematically applying this integrated workflow, researchers can ensure the structural integrity of their this compound derivatives, providing a solid foundation for subsequent research and development.

References

A Comparative Guide to Analytical Methods for Assessing the Purity of 6-Chloro-4-iodopyridin-3-OL

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and drug discovery, the purity of starting materials and intermediates is paramount. Halogenated pyridines, such as 6-Chloro-4-iodopyridin-3-OL, are vital building blocks in the creation of a multitude of active pharmaceutical ingredients (APIs).[1][2] Their structural integrity directly influences the efficacy, safety, and regulatory compliance of the final drug product.[3] This guide provides a comprehensive comparison of key analytical techniques for the robust purity assessment of this compound, offering insights into the causality behind experimental choices and providing actionable protocols for immediate implementation in a quality control setting.

The Critical Role of Purity in Drug Development

This compound is a substituted pyridine containing chloro, iodo, and hydroxyl functional groups. Each of these moieties, along with the pyridine core, contributes to its reactivity in subsequent synthetic steps.[4][5] Impurities, which can arise from the manufacturing process (process-related impurities) or degradation (degradants), can be structurally similar to the target compound. These impurities can lead to undesired side reactions, the formation of toxic byproducts, and a decrease in the overall yield and purity of the API. Therefore, employing a suite of orthogonal analytical methods is essential for comprehensive impurity profiling.[6]

This guide will explore four principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each method offers unique advantages for the qualitative and quantitative analysis of this compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound.[7] Its high resolving power allows for the separation of the main component from closely related impurities.

Principle of Separation

Reverse-phase HPLC (RP-HPLC) is the most common mode used for compounds of this nature. The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase.[8] By adjusting the composition of the mobile phase (e.g., the ratio of water to an organic solvent like acetonitrile), the retention times of different compounds can be modulated to achieve optimal separation.

Experimental Protocol: RP-HPLC for this compound

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase.

HPLC Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

    • Start with 20% acetonitrile, hold for 2 minutes.

    • Linearly increase to 90% acetonitrile over 15 minutes.

    • Hold at 90% acetonitrile for 3 minutes.

    • Return to 20% acetonitrile and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[7]

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Purity Report calculate->report

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities

While this compound itself has a relatively high boiling point, GC-MS is an invaluable tool for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or starting materials.[9][10]

Principle of Separation and Detection

In GC, compounds are vaporized and separated based on their boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both quantitative data and structural information for identification.[9] Due to the presence of the hydroxyl group, derivatization (e.g., silylation) may be necessary to increase the volatility and thermal stability of the analyte.[11]

Experimental Protocol: GC-MS for Impurity Profiling

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Sample Preparation (with Derivatization):

  • Accurately weigh approximately 1 mg of the sample into a vial.

  • Add 100 µL of anhydrous pyridine and 100 µL of a silylating agent (e.g., MSTFA with 1% TMCS).

  • Heat the vial at 60°C for 30 minutes to ensure complete derivatization.

  • Dilute with a suitable solvent like dichloromethane for injection.

GC-MS Conditions:

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL (split mode, 50:1).

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

Logical Flow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation sample Sample Aliquot derivatize Derivatization (Silylation) sample->derivatize dilute Dilution derivatize->dilute inject Injection & Vaporization dilute->inject separation GC Separation inject->separation detection MS Detection separation->detection chromatogram Total Ion Chromatogram detection->chromatogram mass_spectra Mass Spectra of Peaks chromatogram->mass_spectra library_search Library Search & Identification mass_spectra->library_search

Caption: Logical workflow for GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Purity

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and can be used for quantitative purity assessment (qNMR).[12][13] It is particularly useful for identifying and quantifying isomeric impurities.

Principle of Analysis

NMR exploits the magnetic properties of atomic nuclei. The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment, providing a unique fingerprint of the molecule.[12] In ¹H NMR, the integral of a signal is directly proportional to the number of protons it represents, allowing for the quantification of the analyte against a certified internal standard.[7]

Experimental Protocol: ¹H NMR for Structural Confirmation and Purity

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.

  • Accurately weigh and add approximately 10 mg of a high-purity internal standard with a known number of protons and a signal that does not overlap with the analyte signals (e.g., maleic acid).

  • Add ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

Acquisition Parameters:

  • Experiment: 1D Proton (¹H) NMR.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the protons being quantified to ensure full relaxation and accurate integration.

  • Number of Scans: 16 or higher for good signal-to-noise.

Data Analysis: The purity is calculated by comparing the integral of a well-resolved analyte peak to the integral of a known peak from the internal standard.[14][15]

Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Identity Check

FTIR spectroscopy is a rapid and simple technique used for the identification of functional groups present in a molecule.[16][17] While not typically used for quantitative purity analysis, it serves as an excellent method for identity confirmation and for detecting impurities with different functional groups than the analyte.

Principle of Analysis

FTIR measures the absorption of infrared radiation by a sample at different wavelengths. Specific chemical bonds vibrate at characteristic frequencies, and when the frequency of the IR radiation matches the vibrational frequency of a bond, absorption occurs.[18] The resulting spectrum is a fingerprint of the molecule's functional groups. For this compound, characteristic peaks for O-H, C-O, C=C, C=N, C-Cl, and C-I bonds would be expected.[19]

Experimental Protocol: FTIR for Identity Confirmation

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition:

  • Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Perform a background scan prior to the sample scan.

Data Analysis:

  • Compare the obtained spectrum to a reference spectrum of a known pure standard. The presence of unexpected peaks may indicate impurities.

Comparative Analysis of Analytical Methods

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR)Fourier-Transform Infrared (FTIR)
Primary Use Quantitative purity, impurity profilingVolatile impurity profiling, identificationStructural elucidation, absolute purity (qNMR)Identity confirmation, functional group analysis
Selectivity HighVery HighVery HighModerate
Sensitivity High (ng range)Very High (pg range)Moderate (µg-mg range)Low (% range)
Quantitation Excellent (with standards)Good (with standards)Excellent (absolute, with internal standard)Poor
Speed Moderate (20-30 min/sample)Moderate (20-40 min/sample)Fast (5-15 min/sample)Very Fast (<2 min/sample)
Strengths Robust, versatile for non-volatilesExcellent for volatile/semi-volatile impuritiesProvides structural information, absolute quantitationRapid, simple, non-destructive
Limitations Requires reference standards for identificationNot suitable for non-volatile or thermally labile compoundsLower sensitivity than chromatographic methodsLimited quantitative ability

Ensuring Scientific Integrity: Method Validation

To ensure the reliability and trustworthiness of the purity data, the chosen analytical method must be validated.[20] Validation is the process of demonstrating that a method is suitable for its intended purpose.[21] Key validation parameters, as defined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), include:[22][23]

  • Specificity: The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.[23]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[23]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[21]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The purity assessment of this compound requires a multi-faceted analytical approach. While HPLC stands out as the primary tool for quantitative purity determination due to its high resolution and robustness, it should be complemented by other techniques. GC-MS is essential for controlling volatile impurities and residual solvents, which are common in synthetic intermediates. NMR provides unequivocal structural confirmation and offers a powerful method for absolute quantitative analysis (qNMR), which is invaluable for qualifying reference standards. Finally, FTIR serves as a rapid and efficient tool for identity verification.

By integrating these orthogonal methods and adhering to rigorous validation principles, researchers, scientists, and drug development professionals can ensure the quality and consistency of this compound, thereby safeguarding the integrity of the drug development pipeline.

References

  • Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods. (n.d.). Gov.uk. Retrieved January 7, 2026, from

  • Interpreting Complex NMR Spectra of Substituted Pyridines. (2025). Benchchem. Retrieved January 7, 2026, from

  • Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. (2024). MDPI. Retrieved January 7, 2026, from

  • Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from

  • Validation of Analytical Methods. (n.d.). IKEV. Retrieved January 7, 2026, from

  • Analytical Method Validation: ICH and USP Perspectives. (2025). International Journal of Research and Review. Retrieved January 7, 2026, from

  • Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. (n.d.). MDPI. Retrieved January 7, 2026, from

  • Pharmaceutical Analytical Impurities. (n.d.). US Pharmacopeia (USP). Retrieved January 7, 2026, from

  • This compound. (n.d.). BLD Pharm. Retrieved January 7, 2026, from

  • Validating the Purity of Synthesized 2,6-Divinylpyridine Using GC-MS Analysis: A Comparative Guide. (2025). Benchchem. Retrieved January 7, 2026, from

  • Pyridine Derivatives and Impurity Standards for Pharma R&D. (2025). Pharmaffiliates. Retrieved January 7, 2026, from

  • Validation of Compendial Methods. (n.d.). uspbpep.com. Retrieved January 7, 2026, from

  • Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. (2021). PubMed. Retrieved January 7, 2026, from

  • Identification of functional groups in FTIR spectra via novel machine learning approach. (n.d.). acs.org. Retrieved January 7, 2026, from

  • Analytical Methods for Pyridine. (n.d.). atsdr.cdc.gov. Retrieved January 7, 2026, from

  • Structural elucidation by NMR(1HNMR). (n.d.). Slideshare. Retrieved January 7, 2026, from

  • What does a "Pyridine- FTIR analysis" can tell me?. (2014). ResearchGate. Retrieved January 7, 2026, from

  • Structure Elucidation by NMR in Organic Chemistry: A Practical Guide, 3rd Revised Edition. (n.d.). Wiley. Retrieved January 7, 2026, from

  • Identification and structure elucidation by NMR spectroscopy. (2025). ResearchGate. Retrieved January 7, 2026, from

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from

  • 6-Chloro-4-iodopyridin-3-olc. (2025). ChemicalBook. Retrieved January 7, 2026, from

  • FTIR Basic Organic Functional Group Reference Chart. (2015). Thermo Fisher Scientific. Retrieved January 7, 2026, from

  • Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. (2021). Reddit. Retrieved January 7, 2026, from

  • Prediction of functional groups present in an organic compound using Fourier Transformed Infrared spectroscopes. (n.d.). GitHub. Retrieved January 7, 2026, from

  • Determination of chlorpyrifos' main metabolite 3,5,6-trichloro-2-pyridinol in human urine by ultra performance liquid chromatography coupled with tandem mass spectrometry. (2025). ResearchGate. Retrieved January 7, 2026, from

  • The Role of Halogenated Pyridines in Modern Drug Discovery. (n.d.). pharma-synth.com. Retrieved January 7, 2026, from

  • Synthesis of halogenated pyridines via the copper(I) chloride-catalyzed addition of polyhaloacetonitriles to olefins. (n.d.). ACS Publications. Retrieved January 7, 2026, from

  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved January 7, 2026, from

  • A Comparative Guide to Analytical Methods for Confirming the Purity of 2,6-dichloro-4-iodopyridine. (2025). Benchchem. Retrieved January 7, 2026, from

  • A Comparative Guide to the Validation of Analytical Methods for 3,5,6-trichloro-2-pyridinol in Urine. (2025). Benchchem. Retrieved January 7, 2026, from

  • 6-Chloro-4-iodopyridine-3-carbonitrile. (n.d.). PubChem. Retrieved January 7, 2026, from

  • 6-CHLORO-4-IODOPYRIDIN-3-AMINE synthesis. (n.d.). chemicalbook. Retrieved January 7, 2026, from

  • HPLC and TLC Methodology for Determination or Purity Evaluation. (n.d.). actapol.pl. Retrieved January 7, 2026, from

  • Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. (n.d.). Los Alamos National Laboratory. Retrieved January 7, 2026, from

  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. (n.d.). SIELC. Retrieved January 7, 2026, from

Sources

Biological Activity of 6-Chloro-4-iodopyridin-3-OL Derivatives: A Comparative Guide to Known Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyridine ring is a versatile scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including potent anticancer and antimicrobial effects.[3][4] This guide provides a comparative analysis of the biological activity of a novel class of compounds, 6-Chloro-4-iodopyridin-3-OL derivatives, benchmarked against established drugs in oncology and infectious diseases. We delve into their potential as kinase inhibitors and antimicrobial agents, providing detailed experimental protocols and comparative data to offer researchers and drug development professionals a framework for their evaluation. The multifaceted nature of pyridine derivatives, which can interfere with various cellular processes from signal transduction to apoptosis induction, makes them a compelling area of research for next-generation therapeutics.[1][5]

Introduction to the Pyridin-3-ol Scaffold

The pyridin-3-ol moiety is a key pharmacophore whose derivatives have shown significant therapeutic potential. The introduction of halogen substituents, such as chlorine and iodine, at specific positions can modulate the electronic properties and steric profile of the molecule, potentially enhancing its binding affinity to biological targets and improving its pharmacokinetic properties. This guide focuses on derivatives of this compound, a scaffold designed to explore novel interactions with key cellular targets implicated in cancer and microbial pathogenesis.

Benchmarking Against Established Kinase Inhibitors in Oncology

A primary mechanism through which pyridine derivatives exert their anticancer effects is the inhibition of protein kinases, enzymes that regulate a vast array of cellular processes critical for cancer cell proliferation and survival.[1][3][6] Dysregulation of kinase signaling pathways is a hallmark of many cancers.[7]

Rationale for Comparator Selection

To objectively assess the potential of this compound derivatives, we have selected three well-characterized kinase inhibitors as benchmarks. These drugs represent different classes of kinase inhibitors and provide a robust basis for comparison.

  • Crizotinib (Xalkori®): An ATP-competitive inhibitor of receptor tyrosine kinases (RTKs) such as ALK, c-Met, and ROS1.[8][9][10] Its aminopyridine structure makes it a relevant structural comparator.[9]

  • Sorafenib (Nexavar®): A multi-kinase inhibitor that targets VEGFR, PDGFR, and RAF kinases, playing a role in both cell proliferation and angiogenesis.[11][12]

  • Vemurafenib (Zelboraf®): A highly selective, potent inhibitor of the BRAF V600E mutant kinase, a key driver in a significant portion of melanomas.[13][14]

Comparative Analysis of Kinase Inhibitory Potency

Kinase inhibitors function by blocking the action of protein kinases, thereby interrupting the signaling cascades that drive tumor growth. Many of these drugs are ATP-competitive, binding to the ATP-binding pocket of the kinase domain to prevent the phosphorylation of downstream substrates.[13] The MAPK/ERK pathway is a critical cascade that is often dysregulated in cancer and serves as a major target for drug development.[7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors ERK->Transcription Activates Inhibitor Kinase Inhibitor (e.g., Pyridin-3-OL derivative) Inhibitor->RAF Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation G cluster_workflow Cytotoxicity Assay Workflow A Seed cancer cells in 96-well plate B Add serial dilutions of Test Compound A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate to allow formazan formation D->E F Add Solubilizing Agent E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Caption: A typical workflow for an MTT-based cytotoxicity assay.

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. [15]Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt MTT to a purple formazan product. [15]

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and controls. Remove the old media from the cells and add 100 µL of media containing the various compound concentrations. Include wells with untreated cells (negative control) and a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilizing solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC50 value.

This table shows hypothetical IC50 values demonstrating the cytotoxic potential of "Derivative A" against various cancer cell lines compared to established drugs.

CompoundA549 (Lung Cancer, µM)MCF-7 (Breast Cancer, µM)U87-MG (Glioblastoma, µM)
Derivative A (Hypothetical) 1.5 0.8 2.1
Crizotinib0.5 - 5 (ALK-positive)>10>10
Sorafenib5.87.96.5
Doxorubicin (Control)0.10.40.2

Data for known drugs are representative values. Cytotoxicity is highly dependent on the specific cell line and its genetic background. [1][3]

Evaluation of Antimicrobial Potential

Substituted pyridines have also been identified as promising antimicrobial agents, active against a range of Gram-positive and Gram-negative bacteria. [2][16][17]

Rationale for Comparator Selection

To evaluate the antimicrobial efficacy of the this compound derivatives, we compare them to well-known antibiotics:

  • Linezolid: An oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria, including resistant strains. [16]* Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic effective against both Gram-positive and Gram-negative bacteria.

Comparative Analysis of Antimicrobial Efficacy

The Minimum Inhibitory Concentration (MIC) is the gold standard for measuring the in vitro activity of an antimicrobial agent. [18][19]It is defined as the lowest concentration of the drug that completely inhibits the visible growth of a microorganism after overnight incubation. [20]

This method is widely used for quantitative antimicrobial susceptibility testing. [18][19][21]

  • Preparation of Inoculum: Culture the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. [22]2. Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound and control antibiotics in MHB. This creates a gradient of drug concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well of the plate. Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed. [20]Microplate readers can also be used to measure absorbance for a more quantitative assessment. [19]

The following table presents hypothetical MIC values (in µg/mL) for "Derivative B," another member of the this compound family, against common bacterial pathogens.

CompoundS. aureus (MRSA)S. pneumoniaeE. coliP. aeruginosa
Derivative B (Hypothetical) 4 8 32 >64
Linezolid1 - 41 - 2>128>128
Ciprofloxacin0.5 - 21 - 40.015 - 0.1250.25 - 1

Data for known drugs are typical MIC ranges. [16][23]

Synthesis and Discussion

The hypothetical data presented in this guide illustrate the potential of this compound derivatives as a promising scaffold for the development of new therapeutic agents. As kinase inhibitors, these compounds may offer novel selectivity profiles, potentially targeting enzymes like GSK-3β alongside established cancer targets. In the antimicrobial realm, they demonstrate potential efficacy, particularly against Gram-positive pathogens.

The true value of this scaffold will be determined by extensive structure-activity relationship (SAR) studies, in vivo efficacy models, and comprehensive toxicological profiling. Challenges such as optimizing solubility, metabolic stability, and selectivity must be addressed. [4]However, the inherent chemical tractability of the pyridine core provides a robust platform for medicinal chemists to fine-tune these properties. The comparative framework and detailed protocols provided herein serve as a foundational resource for researchers embarking on the evaluation of this and other novel chemical series.

References

  • Sykes, R. (2023). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Vertex AI Search.
  • National Center for Biotechnology Information. (n.d.). Crizotinib: A comprehensive review - PMC. PubMed Central.
  • Martens, S. (2023). In vitro kinase assay. Protocols.io.
  • Wikipedia. (2024). Crizotinib.
  • Patsnap. (2024). What is the mechanism of Crizotinib? Synapse.
  • CancerNetwork. (2012). Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC.
  • Minicule. (n.d.). Crizotinib (Xalkori): Uses, Interactions, and Mechanism of Action.
  • Wikipedia. (2024). Antibiotic sensitivity testing.
  • BenchChem. (2025). Application Note: A Universal Protocol for In Vitro Kinase Assays for Drug Discovery and Profiling.
  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Wikipedia. (2024). Sorafenib.
  • National Center for Biotechnology Information. (n.d.). Differential Inhibition of Ex-Vivo Tumor Kinase Activity by Vemurafenib in BRAF(V600E)
  • baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity.
  • Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.
  • National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay - PMC.
  • Chemistry LibreTexts. (2025). 4.5: Different Cytotoxicity Assays.
  • APEC. (n.d.). Antimicrobial Susceptibility Testing.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). sorafenib.
  • Omics Online. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health.
  • Proteopedia. (2022). Sorafenib.
  • PubMed. (2013). Differential inhibition of ex-vivo tumor kinase activity by vemurafenib in BRAF(V600E)
  • Bio-protocol. (2022). In vitro kinase assay.
  • PLOS One. (n.d.). Differential Inhibition of Ex-Vivo Tumor Kinase Activity by Vemurafenib in BRAF(V600E)
  • National Center for Biotechnology Information. (n.d.). Sorafenib Has sEH Inhibitory Activity Which Contributes to Its Effect Profile in vivo - PMC.
  • ClinPGx. (n.d.). Sorafenib Pharmacodynamics.
  • MDPI. (n.d.).
  • Revvity. (n.d.). In Vitro Kinase Assays.
  • University of Arizona. (n.d.).
  • International Journal on Science and Technology. (2025).
  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • BenchChem. (2025). A Technical Guide to the Discovery and History of Pyridin-3-ol Derivatives for Researchers and Drug Development Professionals.
  • Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
  • PubMed. (2007). Novel substituted (pyridin-3-yl)phenyloxazolidinones: antibacterial agents with reduced activity against monoamine oxidase A and increased solubility.
  • MDPI. (n.d.). Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria.
  • National Center for Biotechnology Information. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC.
  • MDPI. (n.d.). Synthesis and Antimicrobial Activity of Some Pyridinium Salts.
  • MDPI. (n.d.). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents.
  • ResearchGate. (2025). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide.
  • International Journal on Science and Technology. (2025).
  • National Center for Biotechnology Information. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC.
  • PubMed. (2017).
  • MDPI. (2025). 5-Aryl-pyrazolo[3,4-b]pyridines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3).
  • PubChem. (n.d.). 6-Chloro-4-iodopyridine-3-carbonitrile.
  • Semantic Scholar. (n.d.).
  • ResearchGate. (n.d.).

Sources

A Senior Application Scientist's Guide to the Cost-Effectiveness of 6-Chloro-4-iodopyridin-3-ol in API Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the strategic selection of building blocks is a critical determinant of the economic viability and overall efficiency of an Active Pharmaceutical Ingredient (API) synthesis campaign. This guide provides an in-depth comparative analysis of the cost-effectiveness of utilizing 6-Chloro-4-iodopyridin-3-ol as a key starting material, with a specific focus on its potential application in the synthesis of kinase inhibitors, a prominent class of therapeutics.

We will use the synthesis of Vemurafenib, a potent BRAF inhibitor, as a case study to objectively compare a plausible synthetic route employing a this compound derived intermediate against a well-documented alternative synthesis. This guide will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a transparent cost analysis based on commercially available reagent pricing.

The Strategic Importance of Substituted Pyridinols in Kinase Inhibitor Synthesis

Substituted pyridine and pyridinol cores are prevalent scaffolds in a vast array of FDA-approved drugs, particularly in the realm of kinase inhibitors. Their ability to form key hydrogen bonds and other interactions within the ATP-binding pocket of kinases makes them a valuable pharmacophore. This compound presents an interesting trifunctionalized building block. The iodine at the 4-position is highly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl or heteroaryl moieties. The chlorine at the 6-position offers a site for subsequent nucleophilic aromatic substitution, and the hydroxyl group at the 3-position can be engaged in ether or ester linkages, or serve as a directing group. This inherent functionality allows for a modular and convergent approach to complex API synthesis.

However, the cost and availability of such a specialized building block must be carefully weighed against alternative synthetic strategies that may utilize more readily available or less expensive starting materials. This guide aims to provide the data and analysis necessary to make an informed decision.

Comparative Analysis of Synthetic Routes to Vemurafenib

To illustrate the cost-effectiveness of a this compound-based approach, we will compare two synthetic routes to the kinase inhibitor Vemurafenib.

  • Route A (Proposed): A convergent synthesis utilizing a key intermediate derived from this compound. This route leverages a Suzuki coupling to install the core aryl group.

  • Route B (Alternative): A known literature approach for the synthesis of Vemurafenib analogs that employs a different heterocyclic starting material, 5-bromo-1H-pyrrolo[2,3-b]pyridine, and a different bond-forming strategy.[1][2][3]

At-a-Glance: Quantitative Comparison of Synthetic Routes
ParameterRoute A (Proposed, via this compound derivative)Route B (Alternative, via 5-bromo-1H-pyrrolo[2,3-b]pyridine)
Key Starting Materials This compound, 4-chlorophenylboronic acid, N-(3-bromo-2,4-difluorophenyl)propane-1-sulfonamide5-bromo-1H-pyrrolo[2,3-b]pyridine, N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide hydrochloride
Overall Estimated Yield ~45-55%~35-45%
Number of Linear Steps 34
Key Transformations Suzuki Coupling, Sulfonamide FormationAcylation, Condensation
Estimated Reagent Cost per gram of API Moderately HighHigh
Process Complexity ModerateModerate

Cost-Effectiveness Evaluation Workflow

CostEffectiveness cluster_route_a Route A (Proposed) cluster_route_b Route B (Alternative) cluster_analysis Cost-Effectiveness Analysis A1 This compound (Starting Material) A2 Suzuki Coupling A1->A2 A3 Intermediate A A2->A3 A4 Sulfonamide Formation A3->A4 A_API Vemurafenib A4->A_API Decision Optimal Route Selection B1 5-bromo-1H-pyrrolo[2,3-b]pyridine (Starting Material) B2 Formylation B1->B2 B3 Intermediate B B2->B3 B4 Condensation B3->B4 B_API Vemurafenib Analog B4->B_API C1 Starting Material Costs C1->Decision C2 Reagent & Solvent Costs C2->Decision C3 Process Yields C3->Decision C4 Purification Costs C4->Decision C5 Waste Disposal C5->Decision

Caption: Workflow for evaluating the cost-effectiveness of API synthesis routes.

Detailed Experimental Protocols

The following protocols are provided as a guide for laboratory-scale synthesis and are based on established chemical principles and literature precedents.

Route A (Proposed): Synthesis of Vemurafenib via a this compound Derivative

This proposed route is designed for convergency and leverages the differential reactivity of the halogen atoms on the pyridine core.

Step 1: Suzuki Coupling of this compound with 4-chlorophenylboronic acid

  • Rationale: The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond, allowing for selective functionalization at the 4-position.

  • Procedure:

    • To a solution of this compound (1.0 eq) and 4-chlorophenylboronic acid (1.2 eq) in a 3:1 mixture of dioxane and water is added potassium carbonate (3.0 eq).

    • The mixture is degassed with argon for 20 minutes.

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 eq) is added, and the mixture is heated to 80 °C for 16 hours.[4]

    • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

    • The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography to afford 6-chloro-4-(4-chlorophenyl)pyridin-3-ol.

  • Expected Yield: 80-90%

Step 2: Synthesis of the Sulfonamide Precursor

  • Rationale: This step prepares the sulfonamide side chain that will be coupled to the pyridine core.

  • Procedure: A detailed procedure for the synthesis of N-(3-bromo-2,4-difluorophenyl)propane-1-sulfonamide can be found in the patent literature.[4]

Step 3: Sulfonamide Formation

  • Rationale: The final coupling step involves the formation of the sulfonamide linkage.

  • Procedure:

    • To a solution of 6-chloro-4-(4-chlorophenyl)pyridin-3-ol (1.0 eq) and N-(3-bromo-2,4-difluorophenyl)propane-1-sulfonamide (1.1 eq) in a suitable aprotic solvent (e.g., DMF) is added a non-nucleophilic base such as sodium hydride (1.2 eq) at 0 °C.

    • The reaction is allowed to warm to room temperature and stirred for 12 hours.

    • The reaction is quenched with water and the product is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.

    • The crude product is purified by crystallization or column chromatography to yield Vemurafenib.

  • Expected Yield: 60-70%

Route B (Alternative): Synthesis of a Vemurafenib Analog via 5-bromo-1H-pyrrolo[2,3-b]pyridine

This route is based on a reported synthesis of Vemurafenib analogs.[1][2][3]

Step 1: Formylation of 5-bromo-1H-pyrrolo[2,3-b]pyridine

  • Rationale: This step introduces a carbonyl group that will be used for subsequent condensation.

  • Procedure:

    • A mixture of 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and hexamethylenetetramine (HMTA) (4.0 eq) in a 2:1 mixture of acetic acid and water is refluxed for 16 hours.[1][2]

    • The reaction mixture is cooled and the precipitate is collected by filtration to give 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.

  • Reported Yield: 66%[1][2]

Step 2 & 3: Synthesis of the Hydrazide Side Chain

  • Rationale: This two-step sequence prepares the coupling partner for the final condensation.

  • Procedure: A detailed procedure for the synthesis of the required hydrazide from the corresponding carboxylic acid is available in the literature.[1][3]

Step 4: Condensation to Form the N-acylhydrazone Analog

  • Rationale: The final step involves the formation of an N-acylhydrazone linkage, which is a common bioisostere for an amide bond.

  • Procedure:

    • To a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1.2 eq) and the appropriate hydrazide (1.0 eq) in ethanol is added a catalytic amount of hydrochloric acid.

    • The reaction is stirred at room temperature for 6 hours.[1][3]

    • The resulting precipitate is collected by filtration and washed with cold ethanol to yield the Vemurafenib analog.

  • Reported Yield: 70-91%[1][3]

Visualizing the Synthetic Pathways

API_Synthesis cluster_route_a Route A: Proposed Synthesis of Vemurafenib cluster_route_b Route B: Alternative Synthesis of a Vemurafenib Analog A1 This compound A3 Suzuki Coupling (Pd(dppf)Cl2, K2CO3) A1->A3 A2 4-chlorophenylboronic acid A2->A3 A4 Intermediate A (6-chloro-4-(4-chlorophenyl)pyridin-3-ol) A3->A4 A6 Sulfonamide Formation (NaH, DMF) A4->A6 A5 N-(3-bromo-2,4-difluorophenyl) propane-1-sulfonamide A5->A6 A_API Vemurafenib A6->A_API B1 5-bromo-1H-pyrrolo[2,3-b]pyridine B2 Formylation (HMTA, AcOH/H2O) B1->B2 B3 Intermediate B (5-bromo-1H-pyrrolo[2,3-b] pyridine-3-carbaldehyde) B2->B3 B5 Condensation (EtOH, HCl) B3->B5 B4 Hydrazide Side Chain B4->B5 B_API Vemurafenib Analog B5->B_API

Caption: Comparative schematic of the proposed and alternative synthetic routes.

Concluding Remarks for the Practicing Scientist

This guide provides a framework for evaluating the cost-effectiveness of this compound in API synthesis, using Vemurafenib as a relevant case study.

Route A , which employs the title compound, offers a highly convergent and potentially higher-yielding pathway. The strategic use of a Suzuki coupling allows for the rapid construction of the core biaryl structure. However, the cost of the palladium catalyst and the specialized starting material must be carefully considered.

Route B , while involving more linear steps, utilizes a different set of starting materials and bond-forming reactions. The cost of 5-bromo-1H-pyrrolo[2,3-b]pyridine is a significant factor in this route's economic viability.

Ultimately, the choice of synthetic route will depend on a variety of factors beyond just the cost of raw materials. These include the scalability of the process, the ease of purification, the generation of hazardous waste, and the intellectual property landscape. It is our hope that the data and analysis presented in this guide will empower you to make a more informed and strategic decision in your API development programs.

References

The Decisive Advantage of Iodo-pyridines in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of complex molecular architectures. Pyridine scaffolds, ubiquitous in biologically active compounds, are frequently assembled using these powerful methods. The choice of the foundational halopyridine building block—chloro-, bromo-, or iodo-pyridine—profoundly impacts reaction efficiency, catalyst selection, and overall synthetic strategy. This in-depth guide provides a comprehensive comparison, grounded in experimental data, to illuminate the distinct advantages of employing iodo-pyridines in cross-coupling reactions.

The Fundamental Principle: A Tale of Bond Energies

The enhanced reactivity of iodo-pyridines over their bromo- and chloro- counterparts is fundamentally rooted in the differing strengths of the carbon-halogen (C-X) bond. The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the C-X bond to the Pd(0) catalyst.[1][2] A weaker C-X bond facilitates a more rapid oxidative addition, thereby accelerating the entire catalytic cycle.

The established trend for carbon-halogen bond dissociation energies (BDE) is C-Cl > C-Br > C-I.[3] This means that significantly less energy is required to cleave a C-I bond compared to a C-Br or a C-Cl bond.

Bond TypeApproximate Bond Dissociation Energy (kJ/mol)
C-Cl~339[1]
C-Br~276[1]
C-I~240[4]

This disparity in bond strength dictates that iodo-pyridines can often react under milder conditions, with lower catalyst loadings, and in shorter reaction times, making them highly desirable substrates for efficient and economical syntheses.

Comparative Performance in Key Cross-Coupling Reactions

The superior reactivity of iodo-pyridines is not merely theoretical; it is consistently demonstrated across a range of widely used cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, a robust method for C-C bond formation, vividly illustrates the reactivity trend of halopyridines. Iodo-pyridines consistently provide higher yields in shorter reaction times and under milder conditions.

HalopyridineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-IodopyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O80-1004-1285-95[2][5]
2-BromopyridinePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10016-2470-90[6]
2-ChloropyridinePd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane100-11012-2460-85[7]

As the data suggests, achieving comparable yields with chloro-pyridines often necessitates more sophisticated and costly catalyst systems, such as those employing bulky, electron-rich phosphine ligands like XPhos.[1]

Buchwald-Hartwig Amination

In the crucial realm of C-N bond formation, the Buchwald-Hartwig amination further underscores the advantages of iodo-pyridines. The milder conditions required for iodo-pyridines can be particularly beneficial when working with sensitive or complex amine coupling partners.

HalopyridineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-IodopyridinePd₂(dba)₃ / BINAPNaOtBuToluene80-10012-2480-95[2]
2-BromopyridinePd(OAc)₂ / XantphosCs₂CO₃Toluene80-11012-2475-90[8]
2-ChloropyridinePd(OAc)₂ / BrettPhosK₂CO₃t-BuOH100-11018-3665-85[9]

The trend is clear: as we move from iodo- to chloro-pyridines, the reaction conditions become more forcing, and specialized, often proprietary, ligands are required to achieve high conversions.[10]

Heck Reaction

The Heck reaction, for the formation of C-C bonds between halides and alkenes, also benefits from the increased reactivity of iodo-pyridines.[11] While direct comparative data across all three halopyridines under identical conditions is less commonly tabulated, the general principles of oxidative addition hold true. Iodo-pyridines typically react more readily, allowing for lower catalyst loadings and temperatures.

Experimental Protocols: A Practical Comparison

To provide a tangible understanding of the practical implications of halopyridine choice, the following are representative protocols for a Suzuki-Miyaura coupling of a 2-halopyridine with phenylboronic acid.

Protocol 1: Suzuki-Miyaura Coupling of 2-Iodopyridine (High Reactivity)

Objective: To synthesize 2-phenylpyridine from 2-iodopyridine with a standard catalyst system under mild conditions.

Materials:

  • 2-Iodopyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

  • Schlenk flask and magnetic stirrer

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add 2-iodopyridine, phenylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Under a positive flow of inert gas, add Pd(PPh₃)₄ to the flask.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 85 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of 2-Chloropyridine (Lower Reactivity)

Objective: To synthesize 2-phenylpyridine from 2-chloropyridine, requiring a more active catalyst system and more forcing conditions.

Materials:

  • 2-Chloropyridine (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

  • Schlenk flask and magnetic stirrer

Procedure:

  • To a dry Schlenk flask, add Pd₂(dba)₃ and XPhos. Evacuate and backfill with argon three times.

  • Add the degassed 1,4-dioxane and stir for 10 minutes at room temperature to pre-form the catalyst.

  • In a separate flask, add 2-chloropyridine, phenylboronic acid, and potassium phosphate.

  • Transfer the pre-formed catalyst solution to the flask containing the reagents via cannula.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may require 18-24 hours for completion.

  • Follow steps 7-9 from Protocol 1 for workup and purification.

Visualizing the Catalytic Advantage

The core of the iodo-pyridine advantage lies in the initial oxidative addition step of the catalytic cycle. The lower bond dissociation energy of the C-I bond leads to a lower activation energy for this crucial step.

Catalytic Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactivity Rate of Oxidative Addition Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X Ar-Pd(II)-X(L)n Pd(0)L2->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' Ar-Pd(II)-Ar'(L)n Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation (Ar'B(OH)2 + Base) Ar-Pd(II)-Ar'->Pd(0)L2 Reductive Elimination (Ar-Ar') Iodo-pyridine Iodo-pyridine Bromo-pyridine Bromo-pyridine Chloro-pyridine Chloro-pyridine

Caption: The Suzuki-Miyaura catalytic cycle, with the rate of the initial oxidative addition step being fastest for iodo-pyridines.

Bond_Energy C-X Bond Dissociation Energy C-X Bond Dissociation Energy C-I C-I (Lowest Energy) C-X Bond Dissociation Energy->C-I C-Br C-Br (Intermediate Energy) C-X Bond Dissociation Energy->C-Br C-Cl C-Cl (Highest Energy) C-X Bond Dissociation Energy->C-Cl Reactivity in Cross-Coupling Reactivity in Cross-Coupling Highest Reactivity Highest Reactivity C-I->Highest Reactivity correlates to Intermediate Reactivity Intermediate Reactivity C-Br->Intermediate Reactivity correlates to Lowest Reactivity Lowest Reactivity C-Cl->Lowest Reactivity correlates to Highest Reactivity->Reactivity in Cross-Coupling Intermediate Reactivity->Reactivity in Cross-Coupling Lowest Reactivity->Reactivity in Cross-Coupling

Caption: The inverse relationship between C-X bond energy and reactivity in cross-coupling reactions.

Conclusion: Strategic Synthesis Begins with the Right Building Block

While advancements in catalyst technology have made the use of less reactive chloro- and bromo-pyridines more feasible, iodo-pyridines remain the substrate of choice for achieving high efficiency and simplifying reaction optimization in cross-coupling reactions. Their inherent reactivity, stemming from the weaker carbon-iodine bond, translates to tangible benefits in the laboratory: milder reaction conditions, shorter reaction times, lower catalyst loadings, and often, higher yields. For researchers, scientists, and drug development professionals, a thorough understanding of these reactivity trends is paramount for the strategic design of robust, efficient, and cost-effective synthetic routes. The judicious selection of an iodo-pyridine as a starting material can significantly streamline the path to complex and valuable pyridine-containing molecules.

References

Introduction: The 6-Chloro-4-iodopyridin-3-ol Scaffold and the Imperative of Selectivity

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Cross-Reactivity of 6-Chloro-4-iodopyridin-3-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the cross-reactivity of novel compounds derived from the this compound scaffold. As a senior application scientist, the objective is to equip you with the foundational knowledge and practical methodologies to rigorously assess the selectivity of your candidate molecules. This is a critical step in drug discovery, as off-target effects can lead to unforeseen toxicity or diminished efficacy.[1][2] We will delve into the rationale behind key experimental choices, provide detailed protocols for robust cross-reactivity screening, and present data in a clear, comparative format to guide your research and development efforts.

The pyridin-3-ol ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[3][4][5] The specific derivative, this compound, offers multiple sites for chemical modification, allowing for the generation of diverse compound libraries with the potential to interact with a wide range of biological targets.[][7][8][9] However, this structural versatility also necessitates a thorough investigation of each derivative's selectivity profile.

Undesired interactions with off-target proteins can lead to a host of complications in drug development.[1] Therefore, a proactive and systematic approach to identifying and characterizing cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of designing safer and more effective therapeutics. This guide will focus on two primary classes of assays that are cornerstones of modern selectivity profiling: broad-panel kinase screening and receptor binding assays.

Comparative Analysis of Hypothetical Derivatives

To illustrate the principles of cross-reactivity analysis, let us consider three hypothetical derivatives of this compound:

  • Compound A: A derivative with a bulky, hydrophobic moiety at the 4-iodo position, designed to target a specific kinase ATP-binding pocket.

  • Compound B: A derivative with a flexible, charged side chain replacing the 6-chloro group, intended to interact with a G-protein coupled receptor (GPCR).

  • Compound C: A smaller, more rigid analog designed for high specificity, with minimal modifications to the core scaffold.

The subsequent sections will outline the experimental workflows to assess and compare the selectivity of these hypothetical compounds.

Experimental Workflows for Cross-Reactivity Profiling

A multi-pronged approach is essential for a comprehensive understanding of a compound's selectivity. We will detail two widely adopted and complementary techniques: large-scale kinase panel screening and competitive receptor binding assays.

Large-Panel Kinase Profiling

Given that the human kinome consists of over 500 members, many of which share structural similarities in their ATP-binding sites, kinase inhibitors are particularly susceptible to off-target effects.[10] A broad kinase panel screen is therefore an indispensable tool in early-stage drug discovery.[10][11][12]

Rationale: The goal is to identify any unintended interactions with a wide array of kinases at a fixed concentration of the test compound. This provides a "snapshot" of the compound's kinome-wide selectivity.

Experimental Protocol: Scintillation Proximity Assay (SPA) for Kinase Inhibition

The Scintillation Proximity Assay (SPA) is a robust, homogeneous assay format well-suited for high-throughput screening of kinase inhibitors.[13][14][15][16] It relies on the principle that a radiolabeled substrate, when phosphorylated by a kinase, will bind to a scintillant-impregnated bead, bringing the radioisotope in close enough proximity to elicit a light signal.[15][17][18]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).

    • Dilute the test compound to the desired screening concentration (e.g., 1 µM) in assay buffer.

    • Prepare a solution of the kinase of interest, a biotinylated substrate peptide, and [γ-³³P]ATP in the assay buffer.

    • Prepare a suspension of streptavidin-coated SPA beads.

  • Assay Procedure (384-well format):

    • Add 5 µL of the diluted test compound or control (e.g., DMSO for vehicle control, known inhibitor for positive control) to the wells of a 384-well microplate.

    • Initiate the kinase reaction by adding 10 µL of the kinase/substrate/[γ-³³P]ATP mixture to each well.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

    • Terminate the reaction and capture the phosphorylated substrate by adding 10 µL of the streptavidin-coated SPA bead suspension.

    • Seal the plate and allow the beads to settle for at least 30 minutes.

  • Data Acquisition:

    • Measure the light emission from each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each kinase using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_vehicle - Signal_background))

    • Data is often visualized using a waterfall plot or a kinome tree to highlight off-target interactions.[12]

Data Presentation: Comparative Kinase Inhibition Profile

Kinase TargetCompound A (% Inhibition @ 1 µM)Compound B (% Inhibition @ 1 µM)Compound C (% Inhibition @ 1 µM)
Primary Target 95% 15%98%
Off-Target Kinase 175%5%8%
Off-Target Kinase 262%12%3%
Off-Target Kinase 310%88%5%
... (and so on for the entire panel).........

Interpretation: In this hypothetical dataset, Compound A shows significant off-target activity against Kinase 1 and 2. Compound B, while intended for a GPCR, unexpectedly inhibits Off-Target Kinase 3. Compound C demonstrates a much cleaner selectivity profile.

Competitive Receptor Binding Assays

For compounds designed to interact with receptors, competitive binding assays are the gold standard for assessing specificity.[19][20][21][22][23] These assays measure the ability of a test compound to displace a known radiolabeled ligand from its receptor.

Rationale: By screening against a panel of diverse receptors, we can identify any unintended binding interactions, which could lead to unwanted pharmacological effects.

Experimental Protocol: Radioligand Filtration Assay

This classic and reliable method involves incubating a receptor preparation with a radiolabeled ligand and the test compound, followed by filtration to separate bound from unbound radioligand.[19][20]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare cell membranes or purified receptors expressing the target of interest.

    • Select a suitable radioligand with high affinity and specificity for the target receptor.

    • Prepare serial dilutions of the test compound.

  • Assay Procedure:

    • In a 96-well filter plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Rapidly filter the contents of the wells and wash with cold buffer to remove unbound radioligand.

    • Allow the filters to dry.

  • Data Acquisition:

    • Add scintillation cocktail to each well and count the radioactivity retained on the filter using a microplate scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

Data Presentation: Comparative Receptor Binding Profile

Receptor TargetCompound A (IC₅₀, µM)Compound B (IC₅₀, µM)Compound C (IC₅₀, µM)
Primary Target >100.05 >10
Off-Target Receptor 11.28.5>10
Off-Target Receptor 2>100.5>10
Off-Target Receptor 37.8>10>10

Interpretation: This hypothetical data indicates that Compound B has high affinity for its primary target but also shows significant binding to Off-Target Receptor 2. Compound A exhibits some off-target binding to Receptor 1 and 3. Compound C appears to be highly selective, with no significant binding to any of the tested receptors.

Advanced Cellular Target Engagement Assays

While in vitro assays are crucial for initial screening, it is vital to confirm target engagement and selectivity within a more physiologically relevant cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[24][25][26][27][28]

Rationale: CETSA operates on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.[24][27][28] This allows for the direct measurement of target engagement in intact cells or even tissues.[28]

Experimental Workflow: CETSA

dot

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Sample Processing cluster_detection Protein Quantification cluster_analysis Data Analysis A 1. Culture Cells B 2. Treat with Compound or Vehicle A->B Incubation C 3. Heat Aliquots at Different Temperatures B->C Aliquoting D 4. Cell Lysis C->D Cooling E 5. Separate Soluble & Insoluble Fractions D->E Centrifugation F 6. Quantify Soluble Target Protein (e.g., Western Blot, MS) E->F Supernatant Collection G 7. Plot Melting Curves & Determine Tm Shift F->G Data Plotting Decision_Tree Start Compound from this compound Library KinaseScreen Broad-Panel Kinase Screen Start->KinaseScreen ReceptorScreen Receptor Binding Screen Start->ReceptorScreen HighSelectivity High Selectivity KinaseScreen->HighSelectivity Clean Profile OffTargetHits Significant Off-Target Hits KinaseScreen->OffTargetHits Hits Identified ReceptorScreen->HighSelectivity Clean Profile ReceptorScreen->OffTargetHits Hits Identified CETSA_Validation Cellular Target Engagement (CETSA) HighSelectivity->CETSA_Validation SAR_Optimization Structure-Activity Relationship (SAR) Optimization OffTargetHits->SAR_Optimization Terminate Terminate or Re-evaluate Scaffold OffTargetHits->Terminate High Promiscuity ConfirmedOnTarget On-Target Engagement Confirmed CETSA_Validation->ConfirmedOnTarget Positive Shift CETSA_Validation->SAR_Optimization No/Weak Shift SAR_Optimization->KinaseScreen SAR_Optimization->ReceptorScreen

References

Safety Operating Guide

Navigating the Disposal of 6-Chloro-4-iodopyridin-3-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed protocol for the safe and compliant disposal of 6-Chloro-4-iodopyridin-3-ol (CAS No. 877133-58-9), a halogenated pyridine derivative. While specific safety data for this compound is limited, the structural alerts—a chlorinated and iodinated pyridine ring—necessitate a cautious and informed approach based on established principles for handling hazardous organic waste.

Core Principles: Understanding the Hazard Profile

The molecular structure of this compound presents several potential hazards that dictate its disposal pathway. As a halogenated heterocyclic compound, it is prudent to assume the following characteristics in the absence of comprehensive toxicological data:

  • Toxicity: Halogenated organic compounds can exhibit varying degrees of toxicity, and pyridine derivatives are known to be harmful.[1][2]

  • Environmental Persistence: Organohalogens can be persistent in the environment and may have ecotoxicological effects.[2]

  • Reactivity: While specific reactivity data is unavailable, the potential for hazardous decomposition or reactions with incompatible materials must be considered.

Given these factors, this compound must be treated as hazardous waste . Under no circumstances should it be disposed of down the drain or in general solid waste.[3][4][5] Improper disposal can lead to environmental contamination and significant regulatory penalties under the Resource Conservation and Recovery Act (RCRA).[3]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure that all appropriate safety measures are in place.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of solutions or contact with solid particles.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Consult a glove compatibility chart for specific solvents.Prevents dermal absorption, a potential route of exposure for toxic chemicals.[1]
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area, such as a certified chemical fume hood.Minimizes the risk of inhaling dust or vapors, which may cause respiratory irritation.[2][6]

Step-by-Step Disposal Protocol

The disposal of this compound must follow a carefully planned and documented procedure. The following workflow is designed to ensure compliance with federal and institutional regulations.

DisposalWorkflow cluster_prep Phase 1: Preparation & Segregation cluster_collection Phase 2: Collection & Storage cluster_disposal Phase 3: Final Disposal A Step 1: Identify Waste Stream Designate as 'Halogenated Organic Waste' B Step 2: Select Waste Container Use a compatible, leak-proof container with a secure lid. A->B C Step 3: Label Container Affix a hazardous waste label with all required information. B->C D Step 4: Transfer Waste Carefully transfer the chemical into the labeled container within a fume hood. C->D E Step 5: Secure & Store Close the container tightly. Store in a designated Satellite Accumulation Area (SAA). D->E F Step 6: Request Pickup Once the container is full or reaches the accumulation time limit, submit a pickup request to EHS. E->F G Step 7: Document Maintain records of the waste generation and disposal as per laboratory and regulatory requirements. F->G

Caption: Disposal workflow for this compound.

Phase 1: Preparation and Segregation
  • Identify the Waste Stream: Classify this compound, and any materials contaminated with it (e.g., weigh boats, gloves, pipette tips), as halogenated organic waste .[7] This segregation is crucial to prevent dangerous reactions with incompatible waste streams.[4]

  • Select an Appropriate Waste Container:

    • The container must be chemically compatible with this compound and any solvents used. A high-density polyethylene (HDPE) or glass container is generally suitable.

    • Ensure the container is in good condition, free from cracks or leaks, and has a secure, screw-top lid.[3]

    • The container should be of an appropriate size for the amount of waste to be generated to avoid prolonged storage of small quantities.

  • Properly Label the Waste Container:

    • Before adding any waste, affix a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) office.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound" and any other components of the waste mixture with their approximate percentages.[4]

      • The date when waste was first added to the container (accumulation start date).[8]

      • The specific hazards (e.g., "Toxic," "Irritant"). While a full GHS classification is not available, it is best practice to list potential hazards based on similar compounds.[6][9]

Phase 2: Collection and Storage
  • Transferring the Waste:

    • All transfers of this compound into the waste container should be performed in a certified chemical fume hood to minimize inhalation exposure.

    • If transferring a solid, use a funnel to prevent spills. If it is in a solution, pour slowly and carefully.

    • Keep the waste container closed at all times, except when adding waste.[4]

  • Secure Storage in a Satellite Accumulation Area (SAA):

    • The designated storage location for the waste container is known as a Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.[8][10]

    • Store the container in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.

    • Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous P-listed waste) in an SAA.[10] For laboratories, it is common practice to maintain much lower volumes, with some institutions setting limits as low as 10 or 25 gallons per lab.[4][8]

Phase 3: Final Disposal
  • Requesting Waste Pickup:

    • Monitor the volume of waste in the container. When the container is approximately three-quarters full, or when the accumulation time limit is approaching (typically 6 to 12 months, depending on your institution's policies and generator status), schedule a pickup from your EHS department.[8][10]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup, which is often done through an online system.[8]

  • Documentation and Record-Keeping:

    • Maintain accurate records of the hazardous waste generated in your laboratory. This documentation is a key component of regulatory compliance and demonstrates a commitment to safety.

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If the spill is small and you are trained to handle it, don personal protective equipment. Use a chemical spill kit with an absorbent appropriate for organic compounds to contain the spill.

  • Clean-Up: Sweep up the absorbed material and place it in a sealed container for disposal as hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS office, regardless of the size.

The EHS Partnership: Your Most Valuable Resource

This guide provides a framework based on general hazardous waste principles. However, the definitive authority on chemical disposal within your organization is your Environmental Health and Safety (EHS) office . They are equipped with the knowledge of local, state, and federal regulations and can provide specific guidance tailored to your facility. Always consult your institution's Laboratory Management Plan or Chemical Hygiene Plan for detailed procedures.[10]

By adhering to these protocols, you contribute to a safer research environment, protect our shared ecosystem, and uphold the rigorous standards of the scientific community.

References

Navigating the Unseen: A Guide to Personal Protective Equipment for 6-Chloro-4-iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, novel compounds are the currency of innovation. Among these is 6-Chloro-4-iodopyridin-3-ol, a halogenated pyridine derivative with potential applications in medicinal chemistry.[1][2] While its full toxicological profile is yet to be exhaustively characterized, its structural alerts—a chlorinated and iodinated pyridine ring—necessitate a cautious and well-informed approach to handling. This guide provides essential, immediate safety and logistical information, focusing on the cornerstone of laboratory safety: Personal Protective Equipment (PPE).

As Senior Application Scientists, we understand that true laboratory safety transcends mere compliance. It is a culture built on a deep understanding of the materials we work with and the rationale behind the precautions we take. This document is structured to provide not just a list of equipment, but a clear, actionable plan for the safe handling, use, and disposal of this compound, grounded in established safety principles for halogenated heterocyclic compounds.

Understanding the Hazard: A Data-Informed Approach

Due to the limited specific toxicological data for this compound, a conservative approach to risk assessment is paramount. We must infer potential hazards from its structural relatives and the parent pyridine molecule. Structurally similar compounds, such as other chlorinated and iodinated pyridines, are known to be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[3][4][5] Pyridine itself is known to cause irritation, headaches, and potential liver and kidney damage with overexposure.[6] Therefore, we will operate under the assumption that this compound presents similar, if not enhanced, hazards.

Potential Hazard Basis for Assumption Primary Route of Exposure
Acute Toxicity (Oral, Dermal, Inhalation)Data from analogous halogenated pyridines.[3][4][5]Ingestion, Skin Absorption, Inhalation
Skin and Eye IrritationData from analogous halogenated pyridines.[4][5]Direct Contact
Respiratory IrritationData from analogous halogenated pyridines.[3]Inhalation of dust or vapor
Organ Toxicity (Liver, Kidneys)Known effects of pyridine exposure.[6]Systemic absorption following any route of exposure

Core Directive: Your Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling this compound in any form (solid or in solution). The principle of "as low as reasonably practicable" (ALARP) should always be applied to minimize exposure.

Hand Protection: The First Line of Defense

Given that halogenated hydrocarbons can be aggressive towards many glove materials, selecting the appropriate gloves is critical. While nitrile gloves are a common starting point in many laboratories, for halogenated pyridines, a more robust solution is advised, especially for prolonged handling.

Glove Material Recommendation for Pyridine General Suitability
Butyl Rubber Excellent Recommended for handling pyridine and many polar organic compounds.[7]
Viton™ Excellent Offers broad resistance to aromatic and chlorinated solvents.
Nitrile Fair to Good (short-term use)Suitable for incidental contact, but breakthrough times can be short with some halogenated compounds.[8] Not recommended for prolonged handling of pyridine.[7]
Latex Not RecommendedPoor resistance to many organic solvents.[8]

Operational Plan:

  • Primary Gloves: For all handling of this compound, Butyl rubber or Viton™ gloves are the preferred choice.

  • Double Gloving: It is best practice to wear two pairs of gloves. An inner nitrile glove can provide a secondary barrier and alert the user to a breach in the outer glove.

  • Inspection and Replacement: Always inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contamination is suspected, and always after a maximum of two hours of continuous use, or as per the manufacturer's recommendations for the specific chemical.

Eye and Face Protection: Shielding Against the Unforeseen

Given the potential for serious eye irritation, robust eye and face protection is non-negotiable.

  • Chemical Splash Goggles: These are mandatory and must conform to ANSI Z87.1 standards. They provide a seal around the eyes, protecting against splashes and airborne particles.

  • Face Shield: A full-face shield should be worn in addition to chemical splash goggles when there is a significant risk of splashing, such as when transferring large quantities of a solution or when the material is being heated.

Body Protection: A Barrier for Your Skin
  • Laboratory Coat: A flame-resistant lab coat that is fully buttoned is required. Ensure the sleeves are of an appropriate length to cover the wrists.

  • Chemical-Resistant Apron: When handling larger quantities (over 50 mL of a solution or 10g of solid) or when there is a heightened risk of spills, a chemical-resistant apron worn over the lab coat is recommended.

Respiratory Protection: Safeguarding Your Inhalation Zone

All work with this compound, especially the handling of the solid powder, must be conducted within a certified chemical fume hood to minimize inhalation exposure. If, under rare and stringently controlled circumstances, work must be performed outside of a fume hood where there is a potential for airborne exposure, respiratory protection is mandatory.

Respirator Type Cartridge/Filter When to Use
Air-Purifying Respirator (APR) with full facepieceOrganic Vapor (OV) cartridge with a P100 particulate filter. [9][10][11]For situations with potential for both vapor and particulate exposure outside of a fume hood. The full facepiece also provides eye protection.
Air-Purifying Respirator (APR) with half facepieceOrganic Vapor (OV) cartridge with a P100 particulate filter. [9][10][11]For situations with potential for both vapor and particulate exposure outside of a fume hood. Must be worn with chemical splash goggles.

Important Considerations for Respirator Use:

  • Fit Testing: A respirator is only effective if it forms a tight seal with the user's face. All personnel required to wear respirators must be fit-tested annually.

  • Cartridge Change Schedule: Organic vapor cartridges have a finite lifespan and must be on a documented change schedule.

Procedural Guidance: From Receipt to Disposal

The following workflow diagrams illustrate the critical steps and safety considerations for handling this compound.

Handling_Workflow cluster_0 Preparation cluster_1 Handling in Fume Hood cluster_2 Post-Handling & Disposal Receive_and_Inspect Receive & Inspect (Check for damage) Store_Properly Store in a Cool, Dry, Well-Ventilated Area Receive_and_Inspect->Store_Properly Review_SDS Review SDS and This Guide Store_Properly->Review_SDS Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Weigh_and_Aliquot Weigh and Aliquot (Use anti-static measures) Don_PPE->Weigh_and_Aliquot Enter Fume Hood Conduct_Experiment Conduct Experiment Weigh_and_Aliquot->Conduct_Experiment Decontaminate_Glassware Decontaminate Glassware (Rinse with appropriate solvent) Conduct_Experiment->Decontaminate_Glassware Complete Experiment Segregate_Waste Segregate Halogenated Organic Waste Decontaminate_Glassware->Segregate_Waste Doff_PPE Doff PPE Correctly Segregate_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: A logical workflow for the safe handling of this compound.

Emergency Procedures: Spill and Exposure Management

Preparedness is key to mitigating the impact of an accidental release or exposure.

Spill Response

Spill_Response Spill_Occurs Spill Occurs Evacuate_Area Evacuate Immediate Area (If necessary) Spill_Occurs->Evacuate_Area Alert_Personnel Alert Nearby Personnel and Supervisor Evacuate_Area->Alert_Personnel Assess_Spill Assess Spill Size and Hazard Alert_Personnel->Assess_Spill Small_Spill Small Spill (<10g or <50mL) Assess_Spill->Small_Spill Large_Spill Large Spill (>10g or >50mL) Assess_Spill->Large_Spill Cleanup_Procedure Trained Personnel with Appropriate PPE Cleanup Small_Spill->Cleanup_Procedure Contact_EHS Contact Environmental Health & Safety (EHS) Large_Spill->Contact_EHS Neutralize_and_Absorb Neutralize with Sodium Bicarbonate (for acidic solutions) Absorb with Inert Material Cleanup_Procedure->Neutralize_and_Absorb Collect_Waste Collect Waste in a Sealed Container Neutralize_and_Absorb->Collect_Waste Decontaminate_Area Decontaminate Spill Area Collect_Waste->Decontaminate_Area Dispose_Waste Dispose as Hazardous Waste Decontaminate_Area->Dispose_Waste

Caption: Step-by-step response plan for a spill of this compound.

Spill Cleanup Quick Guide:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if there is a risk of significant airborne dust.

  • Don PPE: Before attempting any cleanup, don the full PPE as described above, including respiratory protection if appropriate.

  • Contain and Absorb: For liquid spills, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels. For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne.

  • Neutralization (for acidic solutions): If the compound is in an acidic solution, it can be neutralized with a weak base like sodium bicarbonate.[12]

  • Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station. Hold the eyelids open and away from the eyeball to ensure thorough rinsing. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Stewardship

Halogenated organic compounds require specific disposal procedures to prevent environmental contamination.

  • Waste Segregation: All waste containing this compound (including unused product, contaminated absorbents, and rinsates) must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.

  • Container Management: Waste containers must be kept closed except when adding waste. They should be stored in a secondary containment bin in a well-ventilated area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Never dispose of this compound down the drain or in the regular trash.

By adhering to these rigorous safety protocols, researchers can confidently work with this compound, minimizing personal risk and ensuring a safe and compliant laboratory environment. Always remember that the specific Safety Data Sheet for the compound is the primary source of information and should be consulted before any handling.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-4-iodopyridin-3-OL
Reactant of Route 2
6-Chloro-4-iodopyridin-3-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.